molecular formula C16H13NO4 B15549421 Avenanthramide D CAS No. 53901-55-6

Avenanthramide D

Cat. No.: B15549421
CAS No.: 53901-55-6
M. Wt: 283.28 g/mol
InChI Key: INBHLTYBRKASIZ-JXMROGBWSA-N
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Description

Avenanthramide 1p is a member of benzamides and an alkaloid.
Avenanthramide D has been reported in Avena sativa, Dianthus caryophyllus, and Oryza sativa with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-12-8-5-11(6-9-12)7-10-15(19)17-14-4-2-1-3-13(14)16(20)21/h1-10,18H,(H,17,19)(H,20,21)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBHLTYBRKASIZ-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316674
Record name Avenanthramide D
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Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

115610-36-1, 53901-55-6
Record name Avenanthramide D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115610-36-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-((3-(4-hydroxyphenyl)-1-oxo-2-propenyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053901556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avenanthramide D
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avenanthramide D
Source EPA DSSTox
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Record name AVENANTHRAMIDE D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24HT67X53Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Avenanthramide 1p
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029282
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Avenanthramide D: A Technical Guide to its Chemical Structure, Bioactivity, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramide D (Avn D) is a member of a unique class of phenolic alkaloids known as avenanthramides, which are predominantly found in oats (Avena sativa)[1]. Structurally, avenanthramides are conjugates of an anthranilic acid derivative and a hydroxycinnamic acid derivative[2]. Specifically, this compound is formed from the conjugation of anthranilic acid and p-coumaric acid[1]. These compounds have garnered significant scientific interest due to their potent antioxidant and anti-inflammatory properties, making them promising candidates for therapeutic applications[3][4]. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid. Its chemical structure is characterized by a p-coumaroyl group linked via an amide bond to an anthranilic acid moiety.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid
Molecular Formula C₁₆H₁₃NO₄
Molecular Weight 283.28 g/mol
CAS Number 115610-36-1
SMILES String C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC=C(C=C2)O
InChI Key INBHLTYBRKASIZ-JXMROGBWSA-N

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance Light yellow solidBioAustralis
Solubility Soluble in methanol (B129727), DMSOBioAustralis
XLogP3 3.6PubChem

Biological Activity and Mechanism of Action

Avenanthramides, including Avn D, are recognized for their significant biological activities, primarily as antioxidant and anti-inflammatory agents.

Anti-inflammatory Activity

The anti-inflammatory effects of avenanthramides are largely attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway[2][4][5][6][7][8]. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines[3][9].

Studies have shown that avenanthramides can inhibit the degradation of IκBα (inhibitor of NF-κB alpha), which in turn prevents the nuclear translocation and activation of the p65 subunit of NF-κB[4]. This leads to a downstream reduction in the production of inflammatory mediators such as interleukin-8 (IL-8)[4]. The synthetic analog, dihydro-avenanthramide D, has also been shown to exhibit anti-inflammatory effects[10].

Antioxidant Activity

Avenanthramides exhibit potent antioxidant activity by scavenging free radicals. The antioxidant capacity of different avenanthramides varies depending on their specific chemical structure, with Avenanthramide C generally showing the highest activity in several assays[11].

Experimental Protocols

Extraction and Purification of Avenanthramides from Oats

This protocol is adapted from established methods for the extraction of avenanthramides from oat groats.

Materials:

  • Milled oat groats

  • 80% Methanol (v/v)

  • Centrifuge

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Extraction:

    • Suspend milled oat groats in 80% methanol at a 1:10 (w/v) ratio.

    • Stir the mixture at room temperature for 1-2 hours.

    • Centrifuge the mixture to pellet the solid material.

    • Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

  • Concentration:

    • Evaporate the methanol from the combined supernatants using a rotary evaporator at a temperature not exceeding 40°C.

  • Purification (SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with deionized water to remove polar impurities.

    • Elute the avenanthramides with methanol.

  • Further Purification (HPLC):

    • The eluted fraction can be further purified by preparative HPLC using a C18 column and a gradient of acetonitrile (B52724) and water (with 0.1% formic acid) to isolate individual avenanthramides, including this compound.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through the coupling of p-coumaric acid and anthranilic acid. A general procedure is outlined below, which may require optimization.

Materials:

  • p-Coumaric acid

  • Anthranilic acid

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC/DMAP)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Pyridine (if using thionyl chloride)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of p-Coumaric Acid:

    • Dissolve p-coumaric acid in anhydrous THF.

    • Slowly add thionyl chloride (or another coupling agent) at 0°C.

    • Stir the reaction mixture at room temperature until the acid is converted to the acid chloride (monitor by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amide Coupling:

    • Dissolve anthranilic acid in anhydrous THF containing pyridine.

    • Cool the solution to 0°C and slowly add the p-coumaroyl chloride solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Extract the product into ethyl acetate.

    • Wash the organic layer with sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain pure this compound.

In Vitro Anti-inflammatory Assay: NF-κB Reporter Assay

This protocol describes a method to assess the inhibitory effect of this compound on NF-κB activation in a cell-based reporter assay.

Materials:

  • Human cell line stably transfected with an NF-κB-luciferase reporter construct (e.g., HEK293-NFκB-luc).

  • Cell culture medium and supplements.

  • This compound (dissolved in DMSO).

  • Tumor Necrosis Factor-alpha (TNF-α) or other NF-κB inducing agent.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 1-2 hours.

  • Stimulation:

    • Induce NF-κB activation by adding TNF-α to the wells (except for the unstimulated control).

    • Incubate for an additional 6-8 hours.

  • Lysis and Luciferase Assay:

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to cell viability (e.g., using a parallel MTT assay).

    • Calculate the percentage inhibition of NF-κB activity for each concentration of this compound compared to the TNF-α stimulated control.

    • Determine the IC₅₀ value by plotting the percentage inhibition against the log of the this compound concentration.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the NF-κB signaling pathway and a general experimental workflow for assessing the anti-inflammatory activity of this compound.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates NF-kappaB NF-κB (p65/p50) Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NF-kappaB_active Active NF-κB (p65/p50) NF-kappaB->NF-kappaB_active Translocates Avenanthramide_D This compound Avenanthramide_D->IKK_complex Inhibits DNA DNA NF-kappaB_active->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental_Workflow Start Start Cell_Culture Culture NF-κB Reporter Cells Start->Cell_Culture Treatment Treat with this compound and Controls Cell_Culture->Treatment Stimulation Stimulate with TNF-α Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for NF-κB reporter assay.

Conclusion

This compound stands out as a promising natural compound with significant anti-inflammatory and antioxidant potential. Its well-defined chemical structure and its ability to modulate key inflammatory pathways, such as NF-κB, make it a compelling subject for further research and development in the pharmaceutical and nutraceutical industries. The experimental protocols provided in this guide offer a foundation for researchers to explore the multifaceted properties of this intriguing molecule. Further investigation into its specific quantitative bioactivity, pharmacokinetics, and safety profile in vivo will be crucial for translating its therapeutic potential into clinical applications.

References

A Technical Guide to the Discovery, Isolation, and Characterization of Avenanthramide D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenanthramide D (AVN D), a phenolic alkaloid primarily found in oats (Avena sativa L.), has garnered significant interest within the scientific community for its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, isolation, and detailed characterization of AVN D. It outlines established experimental protocols for extraction and purification, presents key quantitative and qualitative analytical data, and elucidates the molecular signaling pathways through which AVN D exerts its biological effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are investigating the therapeutic potential of avenanthramides.

Introduction

Avenanthramides are a class of phytoalexins produced by oats as a defense mechanism against pathogens.[1] Their discovery has opened avenues for exploring their potential health benefits for humans. The name "avenanthramide" was first coined by F.W. Collins in 1989, who also reported the first chemical synthesis of this compound.[2][3] Structurally, AVN D is an amide conjugate of anthranilic acid and p-coumaric acid.

The biological significance of AVN D and other avenanthramides lies in their demonstrated anti-inflammatory, antioxidant, and anti-proliferative activities.[4] These properties make them promising candidates for the development of new therapeutic agents for a variety of inflammatory and oxidative stress-related diseases. This guide provides the technical details necessary for the isolation, identification, and further investigation of this compound.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the key quantitative data for this compound, including its physicochemical properties, and typical yields from both natural and biotechnological sources.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₄N₂O₃(Calculated)
Molecular Weight282.29 g/mol (Calculated)
General SolubilitySoluble in methanol, ethanol (B145695), and aqueous acetone[5]

Table 2: Reported Yields of this compound

SourceYieldReference
Biotechnological Synthesis (E. coli)317.2 mg/L[6]
Oat Cultivars (Avena sativa L.)Varies significantly depending on the cultivar and environmental conditions. Specific quantitative data for AVN D is not extensively reported, but total avenanthramide content can range from 25 to 407 mg/kg of dry weight.[7]

Table 3: Spectroscopic Data for this compound Characterization

TechniqueDataReference
High-Resolution Mass Spectrometry (HRMS) While specific high-resolution data for AVN D is not readily available in the literature, the protonated molecule [M+H]⁺ would be expected at m/z 283.1077. The fragmentation pattern is characterized by cleavage of the amide bond, yielding fragments corresponding to the anthranilic acid and p-coumaric acid moieties.[4][7]
¹H NMR (Proton Nuclear Magnetic Resonance) Specific ¹H NMR data for this compound is not detailed in the reviewed literature. However, based on its structure and data from similar avenanthramides, characteristic signals would include those for the aromatic protons of the anthranilic acid and p-coumaric acid rings, as well as the vinylic protons of the p-coumaric acid side chain.[8][9]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Specific ¹³C NMR data for this compound is not detailed in the reviewed literature. Expected signals would correspond to the carbonyl carbon of the amide, the aromatic carbons of both rings, and the vinylic carbons of the p-coumaric acid moiety.[8][9]

Note: The lack of publicly available, detailed NMR data for this compound highlights an opportunity for further research in the complete spectroscopic characterization of this compound from natural isolates.

Experimental Protocols

The following protocols are adapted from established methods for the extraction and purification of avenanthramides from oats and can be optimized for the specific isolation of this compound.[10][11][12]

Extraction of Avenanthramides from Oat Bran
  • Sample Preparation: Mill oat bran to a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Suspend the milled oat bran in 80% (v/v) aqueous ethanol at a solid-to-solvent ratio of 1:10 (w/v).

    • Stir the mixture at room temperature for at least 2 hours. For enhanced extraction efficiency, this process can be repeated three times with fresh solvent.

    • Separate the supernatant from the solid material by centrifugation or filtration.

    • Pool the supernatants from all extraction steps.

  • Solvent Removal: Concentrate the pooled supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

Purification of this compound by Preparative HPLC
  • Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is suitable for the separation of avenanthramides.

    • Mobile Phase: A gradient elution system is typically employed.

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient Program: A linear gradient from a low to a high concentration of Solvent B over a period of 30-60 minutes is recommended to achieve good separation. The exact gradient should be optimized based on the specific column and system used.

    • Detection: Monitor the elution profile using a UV detector at a wavelength of approximately 340 nm, where avenanthramides exhibit strong absorbance.

  • Fraction Collection: Collect the fractions corresponding to the elution peak of this compound, as identified by analytical HPLC-MS/MS comparison with a synthesized standard or by detailed spectroscopic analysis of the collected fractions.

  • Final Purification: Pool the fractions containing pure this compound and remove the solvent under reduced pressure to yield the isolated compound.

Signaling Pathways and Experimental Workflows

This compound, along with other avenanthramides, exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

Avenanthramides have been shown to inhibit the activation of the transcription factor NF-κB, a key regulator of the inflammatory response.[13][14][15] This inhibition is achieved by preventing the phosphorylation of the IκB kinase (IKK) complex, which in turn blocks the phosphorylation and subsequent degradation of the inhibitory protein IκB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκB-NF-κB Complex IκB NF-κB IKK Complex->IκB-NF-κB Complex Phosphorylates IκB IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates IκB-NF-κB Complex->NF-κB IκB degradation This compound This compound This compound->IKK Complex Inhibits phosphorylation Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes Activates transcription

Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. Avenanthramides have been observed to modulate the phosphorylation of key MAPK proteins, including p38, JNK, and ERK. By interfering with this pathway, this compound can further contribute to the downregulation of inflammatory responses.

MAPK_Pathway Cellular Stress Cellular Stress MAPKKK MAPKKK Cellular Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates JNK JNK MAPKK->JNK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates Inflammatory Response Inflammatory Response p38->Inflammatory Response JNK->Inflammatory Response ERK->Inflammatory Response This compound This compound This compound->MAPKK Modulates phosphorylation

Modulation of the MAPK signaling pathway by this compound.
Experimental Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of this compound from oats.

Experimental_Workflow Oat Bran Oat Bran Milling Milling Oat Bran->Milling Solvent Extraction Solvent Extraction Milling->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Preparative HPLC Preparative HPLC Crude Extract->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound Characterization Characterization Pure this compound->Characterization HRMS HRMS Characterization->HRMS NMR NMR Characterization->NMR Bioassays Bioassays Characterization->Bioassays

Workflow for the isolation and characterization of this compound.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the realm of anti-inflammatory and antioxidant applications. This technical guide has provided a consolidated resource for the scientific community, detailing the discovery, methods for isolation and purification, and the molecular mechanisms of action of AVN D. The provided protocols and data serve as a foundation for further research and development. Future work should focus on the complete spectroscopic characterization of naturally sourced this compound and the exploration of its full therapeutic window in various disease models. The continued investigation into avenanthramides will undoubtedly contribute to the development of novel, nature-derived pharmaceuticals.

References

Avenanthramide D: A Technical Guide to its Natural Sources, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramides (AVNs) are a unique group of phenolic alkaloids found almost exclusively in oats (Avena sativa L.).[1][2][3] These compounds are conjugates of an anthranilic acid derivative and a hydroxycinnamic acid derivative.[1][4] Among the more than 40 identified AVNs, Avenanthramide D stands out due to its specific chemical structure and potential bioactivities.[1] This technical guide provides an in-depth overview of the natural sources, occurrence, biosynthesis, and analytical protocols for this compound, tailored for professionals in research and drug development.

Natural Sources and Occurrence of this compound

This compound, like other avenanthramides, is a secondary metabolite in oats, where it is believed to play a role as a phytoalexin, providing defense against pathogens.[3] While oats are the primary natural source, AVNs have also been detected in the eggs of the white cabbage butterfly and in fungus-infected carnations. The concentration and composition of avenanthramides, including this compound, are subject to significant variation based on several factors:

  • Oat Cultivar (Genotype): Different oat varieties exhibit substantial differences in their AVN profiles and total AVN content.[1][5]

  • Environmental Conditions: Growing location and yearly weather conditions can significantly influence the production of these compounds in the oat plant.[6]

  • Growth Stage: The accumulation of AVNs changes throughout the lifecycle of the oat plant, with a notable increase observed during germination.[1][7]

  • Processing: Commercial processing methods such as steaming, autoclaving, and drum drying can alter the levels of avenanthramides in the final oat products.[8]

Quantitative Data on Avenanthramide Occurrence

While Avenanthramides A (2p), B (2f), and C (2c) are the most abundant and widely studied, a broader spectrum of AVNs, including this compound, exists in oats. Quantitative data for this compound specifically is not as commonly reported as for the major AVNs. However, studies analyzing a wider range of these compounds provide valuable insights into their relative concentrations. One study noted a significant 3.7-fold increase in this compound content in oats after solid-state fermentation with Monascus purpureus.

The tables below summarize the quantitative data for total and major individual avenanthramides in various oat cultivars to provide a comparative context.

Table 1: Total Avenanthramide Content in Different Oat Cultivars

Oat CultivarTotal Avenanthramide Content (mg/kg dry weight)Reference
Avetron26.7 ± 1.44[1][5]
Viviana185 ± 12.5[1][5]
Various (5 Czech cultivars)25 - 407[1][6]

Table 2: Content of Major Avenanthramides in Finnish Oat Cultivars (mg/kg)

CultivarAvenanthramide C (2c)Avenanthramide A (2p)Avenanthramide B (2f)Reference
Avetron 3.53 ± 0.606.84 ± 0.364.51 ± 0.28[5]
Akseli 10.6 ± 0.9422.8 ± 1.1317.5 ± 0.82[5]
Peppi 11.4 ± 0.6829.6 ± 1.4821.9 ± 1.09[5]
Rocky 11.2 ± 0.5824.1 ± 1.2518.2 ± 0.95[5]
Viviana 39.2 ± 2.1627.6 ± 1.5219.3 ± 1.06[5]
Marika 5.97 ± 0.847.14 ± 0.315.10 ± 0.23[5]
Riina 14.3 ± 1.0111.2 ± 0.508.40 ± 0.38[5]
Ivory 12.3 ± 0.428.40 ± 0.327.19 ± 0.64[5]

Data adapted from Multari et al. (2018). Values are mean ± standard deviation.

Biosynthesis of this compound

The biosynthesis of avenanthramides is an extension of the phenylpropanoid pathway.[7] this compound is specifically formed through the condensation of anthranilic acid and p-coumaroyl-CoA. The key steps and enzymes involved in this pathway are illustrated in the diagram below.

This compound Biosynthesis cluster_condensation cluster_key Enzyme Key L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Avenanthramide_D This compound (N-p-coumaroyl-anthranilic acid) p_Coumaroyl_CoA->Avenanthramide_D HHT_label HHT Anthranilic_Acid Anthranilic Acid Anthranilic_Acid->Avenanthramide_D key PAL: Phenylalanine Ammonia-Lyase C4H: Cinnamate 4-Hydroxylase 4CL: 4-Coumarate-CoA Ligase HHT: Hydroxyanthranilate N-hydroxycinnamoyltransferase

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

The extraction and quantification of this compound from oat samples require specific and optimized protocols. Below are detailed methodologies for key experimental procedures.

Protocol 1: Solvent Extraction of Avenanthramides from Oats

This protocol is a widely used method for the efficient extraction of avenanthramides from milled oat samples.

Materials:

  • Milled oat samples

  • 80% Methanol (B129727) (v/v) in water

  • Magnetic stirrer and stir bars

  • Centrifuge and centrifuge tubes (50 mL)

  • Rotary evaporator or vacuum centrifuge

  • Polytetrafluoroethylene (PTFE) membrane filters (0.45 µm)

Procedure:

  • Weigh 5.0 g of the milled oat sample into a 50 mL centrifuge tube.

  • Add 35 mL of 80% methanol to the sample.

  • Stir the mixture on a magnetic stirrer for 30 minutes at room temperature.

  • Centrifuge the sample at 600 x g for 10 minutes at 18 °C.

  • Carefully decant the supernatant and collect it in a separate flask.

  • Repeat the extraction (steps 2-5) on the remaining pellet with another 35 mL of 80% methanol to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Dry the combined supernatant under reduced pressure using a rotary evaporator, ensuring the temperature does not exceed 40 °C.

  • Dissolve the dried extract in 2 mL of methanol.

  • Filter the reconstituted extract through a 0.45 µm PTFE membrane filter prior to HPLC analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Avenanthramide Analysis

This protocol details a standard HPLC method for the separation and quantification of avenanthramides.

Instrumentation and Columns:

  • An HPLC system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Analytical column: A C18 reversed-phase column is typically used (e.g., Phenomenex Kinetex C18, 100 × 3.0 mm; 5 µm).

Mobile Phase and Gradient:

  • Mobile Phase A: 0.05 M phosphate (B84403) buffer (pH 2.4) or 0.1% formic acid in water.

  • Mobile Phase B: Methanol or acetonitrile.

  • Gradient Elution (Example):

    • Start with 5-15% B.

    • Linearly increase to 60% B over 50 minutes.

    • Increase to 90% B over 6 minutes.

    • Followed by a column wash and re-equilibration.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection: Avenanthramides are typically quantified at a wavelength of 340-350 nm.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from oat samples.

Experimental Workflow Sample_Prep Sample Preparation (Milling of Oat Grains) Extraction Solvent Extraction (80% Methanol) Sample_Prep->Extraction Centrifugation Centrifugation (Separation of Supernatant) Extraction->Centrifugation Drying Drying of Supernatant (Rotary Evaporation) Centrifugation->Drying Reconstitution Reconstitution & Filtration (Methanol, 0.45µm Filter) Drying->Reconstitution HPLC HPLC-DAD / LC-MS Analysis (Separation & Detection) Reconstitution->HPLC Quantification Data Analysis & Quantification HPLC->Quantification

Caption: General workflow for this compound analysis.

Conclusion

This compound is a noteworthy member of the avenanthramide family of compounds unique to oats. While its concentration is lower than that of the major avenanthramides, its distinct structure warrants further investigation into its specific bioactivities and potential applications in drug development and nutraceuticals. The protocols and data presented in this guide provide a solid foundation for researchers to extract, quantify, and study this intriguing natural product. Further research focusing on the specific quantification of this compound across a broader range of oat cultivars and the elucidation of its specific pharmacological properties is highly encouraged.

References

An In-depth Technical Guide to the Biosynthesis of Avenanthramide D in Oats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramides (AVNs) are a unique class of phenolic alkaloids found almost exclusively in oats (Avena sativa L.). These compounds have garnered significant attention from the scientific and pharmaceutical communities due to their potent antioxidant, anti-inflammatory, and anti-atherogenic properties. Avenanthramide D (Avn D), also known as N-p-coumaroyl-anthranilic acid, is a prominent member of this family. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic reactions, precursor molecules, and relevant quantitative data. Furthermore, it supplies detailed experimental protocols for the key analytical techniques used to study this pathway and includes visual diagrams to facilitate a deeper understanding of the molecular processes.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is an extension of the well-established phenylpropanoid pathway, which is responsible for the synthesis of a wide array of plant secondary metabolites. The pathway involves the convergence of precursors from two distinct metabolic routes: the shikimate pathway, which provides the anthranilate moiety, and the phenylpropanoid pathway, which yields the p-coumaroyl moiety.

The synthesis of this compound can be summarized in three key enzymatic steps:

  • Activation of p-Coumaric Acid: The pathway initiates with the activation of p-coumaric acid to its high-energy thioester, p-coumaroyl-CoA. This reaction is catalyzed by the enzyme 4-coumarate-CoA ligase (4CL) .[1][2] This activation step is crucial as it prepares the p-coumaroyl group for subsequent amide bond formation.

  • Condensation with Anthranilate: The activated p-coumaroyl-CoA then serves as an acyl donor in a condensation reaction with an acyl acceptor, which in the case of this compound, is anthranilic acid. This critical step, forming the characteristic amide linkage of avenanthramides, is catalyzed by hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT) .[3][4]

  • Formation of Related Avenanthramides: While the direct synthesis of this compound involves anthranilic acid, it is important to note its relationship with other major avenanthramides, particularly Avenanthramide A (Avn A), B (Avn B), and C (Avn C). Avenanthramide A is the N-p-coumaroyl conjugate of 5-hydroxyanthranilic acid. The biosynthesis of Avn B (N-feruloyl-5-hydroxyanthranilic acid) proceeds via the methylation of Avn C (N-caffeoyl-5-hydroxyanthranilic acid), a reaction catalyzed by caffeoyl-CoA O-methyltransferase (CCoAOMT) .[1][5] Understanding these related pathways is essential as the substrate specificities of the involved enzymes can influence the final profile of avenanthramides in the plant.

The overall biosynthetic pathway is depicted in the following diagram:

Avenanthramide_D_Biosynthesis Shikimate_Pathway Shikimate Pathway Anthranilic_Acid Anthranilic Acid Shikimate_Pathway->Anthranilic_Acid Phenylpropanoid_Pathway Phenylpropanoid Pathway p_Coumaric_Acid p-Coumaric Acid Phenylpropanoid_Pathway->p_Coumaric_Acid Avenanthramide_D This compound (N-p-coumaroyl-anthranilic acid) Anthranilic_Acid->Avenanthramide_D p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL p_Coumaroyl_CoA->Avenanthramide_D HHT

Biosynthesis of this compound.

Quantitative Data

The concentration of this compound and its precursors can vary significantly depending on the oat cultivar, tissue type, developmental stage, and environmental conditions.[4] The following tables summarize available quantitative data from the literature.

Table 1: Concentration of Avenanthramides in Oat Tissues

CompoundTissueConcentration Range (µg/g dry weight)Reference(s)
Total AvenanthramidesGrains25 - 407[4]
Total AvenanthramidesBran13 - 125[4]
Total AvenanthramidesFlour33 - 70[4]
Avenanthramide A (2p)Grains2.18 - 9.57[6]
Avenanthramide B (2f)Grains5.77 - 626[6]
Avenanthramide C (2c)Grains0.3 - 654[6]

Table 2: Concentration of Precursor Molecules in Oats

CompoundTissueConcentration RangeReference(s)
p-Coumaric AcidGrains0.17 - 0.42 mg/100g[7]
Ferulic AcidGrains1.03 - 5.61 mg/100g[7]
Caffeic AcidGrains13.18 - 16.68 mg/100g[8]

Table 3: Enzyme Kinetic Parameters

EnzymeOrganismSubstrateKm (µM)Vmax (relative units)Reference(s)
HHT (isoform S1)Avena sativa4-hydroxyanthranilate100100[9]
HHT (isoform S1)Avena sativa5-hydroxyanthranilate2690[9]
HHT (isoform S1)Avena sativap-coumaroyl-CoA110100[9]
HHT (isoform S1)Avena sativaCaffeoyl-CoA11162[9]
HHT (isoform S1)Avena sativaFeruloyl-CoA15162[9]
HHT (isoform S2)Avena sativa4-hydroxyanthranilate110100[9]
HHT (isoform S2)Avena sativa5-hydroxyanthranilate2280[9]
HHT (isoform S2)Avena sativap-coumaroyl-CoA80100[9]
HHT (isoform S2)Avena sativaCaffeoyl-CoA11145[9]
HHT (isoform S2)Avena sativaFeruloyl-CoA12164[9]

Note: Kinetic data for oat-specific 4CL and CCoAOMT are limited in the reviewed literature. The provided HHT data illustrates the enzyme's affinity for various substrates.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound biosynthesis.

Extraction of Avenanthramides from Oat Samples

This protocol describes a widely used method for the efficient extraction of avenanthramides from oat tissues.

Extraction_Workflow Start Start: Milled Oat Sample (5.0 g) Extraction1 Add 35 mL 80% Methanol (B129727) Stir for 30 min at RT Start->Extraction1 Centrifuge1 Centrifuge (10 min, 600 x g, 18°C) Extraction1->Centrifuge1 Collect_Supernatant1 Collect Supernatant Centrifuge1->Collect_Supernatant1 Extraction2 Re-extract Pellet with 35 mL 80% Methanol Stir for 30 min at RT Centrifuge1->Extraction2 Pellet Pool Pool Supernatants Collect_Supernatant1->Pool Centrifuge2 Centrifuge (10 min, 600 x g, 18°C) Extraction2->Centrifuge2 Collect_Supernatant2 Collect Supernatant Centrifuge2->Collect_Supernatant2 Collect_Supernatant2->Pool Dry Dry under Reduced Pressure (≤ 40°C) Pool->Dry Dissolve Dissolve in 2 mL Methanol Dry->Dissolve Filter Filter (0.45 µm PTFE) Dissolve->Filter End End: Ready for HPLC Analysis Filter->End

Avenanthramide Extraction Workflow.

Materials:

  • Milled oat samples

  • 80% Methanol

  • Magnetic stirrer

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

  • Methanol (HPLC grade)

  • Syringe filters (0.45 µm PTFE)

Procedure:

  • Weigh 5.0 g of milled oat sample into a suitable flask.

  • Add 35 mL of 80% methanol and stir for 30 minutes at room temperature.[6]

  • Centrifuge the mixture at 600 x g for 10 minutes at 18°C.[6]

  • Carefully decant and collect the supernatant.

  • To the remaining pellet, add another 35 mL of 80% methanol and repeat the extraction (steps 2-3).

  • Combine the supernatants from both extractions.

  • Dry the pooled supernatant under reduced pressure at a temperature not exceeding 40°C.[6]

  • Dissolve the dried extract in 2 mL of methanol.[6]

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) for Avenanthramide Analysis

This protocol outlines a robust HPLC method for the separation and quantification of this compound and related compounds.

Instrumentation and Conditions:

  • HPLC System: Agilent 1100 series or equivalent with a Diode Array Detector (DAD).

  • Column: Phenomenex Kinetex C18 (100 x 3.0 mm, 5 µm).[6]

  • Column Temperature: 35°C.[6]

  • Mobile Phase A: 0.05 M phosphate (B84403) buffer, pH 2.4.[6]

  • Mobile Phase B: Methanol.[6]

  • Gradient: 5-60% B over 50 minutes, then 60-90% B over 6 minutes.[6]

  • Flow Rate: 0.6 mL/min.[6]

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 350 nm.[6]

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions (5% B) until a stable baseline is achieved.

  • Inject the filtered oat extract onto the column.

  • Run the gradient program as described above.

  • Monitor the elution of compounds at 350 nm.

  • Identify this compound by comparing its retention time and UV spectrum with a pure standard.

  • Quantify this compound by creating a standard curve with known concentrations of the pure compound.

Enzyme Assays

The following are generalized protocols for assaying the activity of the key enzymes in the this compound biosynthetic pathway. These protocols are based on methods used for homologous enzymes and may require optimization for specific oat enzyme isoforms.

3.3.1. 4-Coumarate-CoA Ligase (4CL) Activity Assay

This spectrophotometric assay measures the formation of p-coumaroyl-CoA.

Materials:

  • Plant protein extract containing 4CL activity

  • Tris-HCl buffer (100 mM, pH 8.0)

  • MgCl2 (5 mM)

  • ATP (5 mM)

  • Coenzyme A (CoA) (0.2 mM)

  • p-Coumaric acid (0.2 mM)

  • Spectrophotometer capable of measuring at 333 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, and CoA.

  • Add the plant protein extract to the reaction mixture.

  • Initiate the reaction by adding p-coumaric acid.

  • Immediately monitor the increase in absorbance at 333 nm, which corresponds to the formation of p-coumaroyl-CoA.

  • The initial rate of the reaction is used to calculate the enzyme activity.

3.3.2. Hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT) Activity Assay

This assay typically involves incubating the enzyme with its substrates and analyzing the product formation by HPLC.

Materials:

  • Plant protein extract containing HHT activity

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

  • p-Coumaroyl-CoA (or other hydroxycinnamoyl-CoA)

  • Anthranilic acid (or other hydroxyanthranilate)

  • HPLC system as described in section 3.2.

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, p-coumaroyl-CoA, and anthranilic acid.

  • Add the plant protein extract to initiate the reaction.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an acid (e.g., HCl or acetic acid) and/or an organic solvent (e.g., ethyl acetate).

  • Extract the product, this compound, with an organic solvent.

  • Dry the organic phase, redissolve the residue in methanol, and analyze by HPLC as described in section 3.2.

  • Quantify the amount of this compound produced to determine enzyme activity.

Conclusion

The biosynthesis of this compound in oats is a well-defined pathway involving key enzymes from phenylpropanoid and related metabolic routes. Understanding this pathway at a molecular and quantitative level is paramount for researchers in plant biochemistry, as well as for professionals in the pharmaceutical and nutraceutical industries seeking to leverage the health benefits of these unique compounds. The detailed protocols provided in this guide offer a solid foundation for the extraction, quantification, and enzymatic study of this compound, facilitating further research into its regulation, and potential for enhanced production through metabolic engineering or breeding programs.

References

Physical and chemical properties of Avenanthramide D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenanthramide D (Avn D) is a significant phenolic alkaloid predominantly found in oats (Avena sativa). It belongs to a class of compounds known as avenanthramides, which are conjugates of an anthranilic acid and a phenylpropanoid. Specifically, this compound is formed from the amide linkage of anthranilic acid and p-coumaric acid.[1] This document provides an in-depth technical overview of the physical and chemical properties, experimental protocols for synthesis and analysis, and the key biological activities of this compound, with a focus on its underlying mechanisms of action involving critical signaling pathways. All quantitative data is presented in structured tables, and complex biological and experimental processes are visualized using diagrams in the DOT language.

Physical and Chemical Properties

Table 1: General Properties of this compound
PropertyValueReference(s)
IUPAC Name 2-(((E)-3-(4-hydroxyphenyl)prop-2-enoyl)amino)benzoic acid
Synonyms N-(p-Coumaroyl)anthranilic acid, Avenanthramide 1p, Dianthramide P[2]
CAS Number 115610-36-1[2]
Appearance Light yellow solid[2]
Table 2: Physicochemical Data for this compound
PropertyValueReference(s)
Molecular Formula C₁₆H₁₃NO₄[2]
Molecular Weight 283.28 g/mol
Solubility DMSO: 50 mg/mLMethanol (B129727): SolubleEthyl acetate (B1210297): SolubleDiethyl ether: SolubleAqueous acetone: SolubleChloroform: Relatively insolubleBenzene: Relatively insoluble[5]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While a complete, readily available spectrum for this compound is not published, data from studies on closely related avenanthramides provide a strong basis for its characterization. Mass spectrometry data indicates that under electrospray ionization, avenanthramides characteristically fragment at the amide bond, yielding diagnostic ions corresponding to the phenylpropanoid and anthranilate moieties.

Experimental Protocols

Chemical Synthesis of this compound

The following protocol is adapted from established methods for the synthesis of avenanthramides and can be used to produce this compound.

Workflow for Chemical Synthesis of this compound

G cluster_activation Activation of p-Coumaric Acid cluster_coupling Amide Coupling cluster_purification Work-up and Purification p_coumaric p-Coumaric Acid socl2 Thionyl Chloride (SOCl₂) in Anhydrous DCM p_coumaric->socl2 Dissolve and stir p_coumaroyl_chloride p-Coumaroyl Chloride (crude) socl2->p_coumaroyl_chloride Reaction and removal of excess reagent add_chloride Dropwise addition of p-Coumaroyl Chloride p_coumaroyl_chloride->add_chloride anthranilic_acid Anthranilic Acid in Anhydrous Pyridine (B92270) anthranilic_acid->add_chloride reaction Stir at 0°C then room temperature overnight add_chloride->reaction workup Acidify with HCl, Extract with Ethyl Acetate reaction->workup wash Wash with NaHCO₃ and brine workup->wash dry_concentrate Dry over Na₂SO₄ and concentrate wash->dry_concentrate chromatography Silica (B1680970) Gel Column Chromatography dry_concentrate->chromatography avn_d Pure this compound chromatography->avn_d

Caption: Workflow for the chemical synthesis of this compound.

Materials and Reagents:

  • p-Coumaric acid

  • Anthranilic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Activation of p-Coumaric Acid:

    • In a round-bottom flask under an inert atmosphere, dissolve p-coumaric acid in anhydrous DCM.

    • Add thionyl chloride dropwise at 0°C.

    • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-3 hours, monitoring completion by Thin Layer Chromatography (TLC).

    • Remove the solvent and excess reagent under reduced pressure to obtain crude p-coumaroyl chloride.

  • Amide Coupling:

    • In a separate flask, dissolve anthranilic acid in anhydrous pyridine and cool to 0°C.

    • Dissolve the crude p-coumaroyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the anthranilic acid solution.

    • Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

  • Work-up and Purification:

    • Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.

    • Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Extraction of Avenanthramides from Oats

This protocol is a common method for the extraction of avenanthramides from oat groats.

Materials:

  • Milled oat samples

  • 80% Methanol (v/v) in water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Weigh 5.0 g of milled oat sample into a flask.

  • Add 35 mL of 80% methanol.

  • Stir the mixture on a magnetic stirrer for 30 minutes at room temperature.

  • Centrifuge the mixture at 600g for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction on the remaining pellet with another 35 mL of 80% methanol and combine the supernatants.

  • Dry the combined supernatants under reduced pressure at a temperature not exceeding 40°C.

  • Dissolve the dried extract in a suitable solvent for analysis (e.g., methanol).

Antioxidant Activity Assay (DPPH Method)

This protocol outlines the determination of the free radical scavenging activity of this compound using the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Materials:

  • This compound stock solution (in methanol or DMSO)

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the this compound stock solution in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • As a control, mix 100 µL of methanol with 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant properties being the most prominent. These effects are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

This compound has been shown to exert potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The inhibitory mechanism of this compound involves the suppression of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This leaves NF-κB sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of inflammatory genes.

This compound Inhibition of the NF-κB Signaling Pathway

G cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus TNF-α, IL-1β IKK IKK Complex stimulus->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB_p p-IκB (ubiquitinated for degradation) IkB_NFkB->IkB_p Dissociation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus IkB_p->NFkB Releases Avenanthramide_D This compound Avenanthramide_D->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Transcription Transcription of Pro-inflammatory Genes (e.g., IL-6, IL-8, COX-2) DNA->Transcription

Caption: this compound inhibits the NF-κB pathway by suppressing IKK activation.

Modulation of the PI3K/Akt Signaling Pathway

Recent studies have indicated that avenanthramides can modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is central to cell survival, proliferation, and apoptosis. By influencing the PI3K/Akt cascade, this compound can contribute to its antioxidant and neuroprotective effects. The activation of Akt can lead to the phosphorylation and inhibition of pro-apoptotic proteins and the activation of transcription factors involved in the cellular stress response.

Modulation of the PI3K/Akt Pathway by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates p_Akt p-Akt (Active) Akt->p_Akt downstream Downstream Targets (e.g., GSK3β, mTOR) p_Akt->downstream Activates/Inhibits effects Increased Cell Survival Reduced Apoptosis Antioxidant Response downstream->effects Avenanthramide_D This compound Avenanthramide_D->PI3K Modulates

Caption: this compound modulates the PI3K/Akt signaling pathway, promoting cell survival.

Conclusion

This compound is a promising bioactive compound with well-defined anti-inflammatory and antioxidant properties. Its mechanisms of action, involving the inhibition of the NF-κB pathway and modulation of the PI3K/Akt pathway, make it a compound of significant interest for the development of new therapeutic agents for inflammatory and oxidative stress-related diseases. The experimental protocols provided herein offer a foundation for the synthesis, extraction, and evaluation of this compound in a research setting. Further investigation into its quantitative physical properties, such as its melting point, and detailed spectroscopic characterization will be valuable for its broader application in drug development and clinical research.

References

Avenanthramide D: An In-depth Technical Guide on its Antioxidant Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenanthramide D (Avn D), a phenolic alkaloid found in oats, exhibits significant antioxidant properties that contribute to its potential health benefits. This technical guide provides a comprehensive overview of the core antioxidant mechanisms of action of this compound, focusing on its direct radical scavenging capabilities and its influence on cellular antioxidant defense systems. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to support further research and development.

Core Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through a dual mechanism:

  • Direct Radical Scavenging: Avn D can directly neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This activity is attributed to the hydrogen-donating ability of its phenolic hydroxyl groups. The structure of Avn D, featuring hydroxyl groups on both the anthranilic acid and cinnamic acid moieties, is crucial for its radical scavenging efficacy.

  • Upregulation of Cellular Antioxidant Systems: Avn D plays a significant role in modulating intracellular antioxidant pathways, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Upon exposure to this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the increased expression of several key antioxidant enzymes, including:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.

  • Superoxide (B77818) Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide.

  • Glutathione Peroxidase (GPx): An enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, thereby protecting cells from oxidative damage.

Quantitative Data on Antioxidant Activity

While specific quantitative data for this compound is limited in the currently available literature, studies on closely related avenanthramides provide valuable insights into their comparative antioxidant potential. The following tables summarize the available data for key avenanthramides. It is important to note that antioxidant activity can vary depending on the specific assay and experimental conditions.

Table 1: In Vitro Radical Scavenging and Antioxidant Capacity of Avenanthramides

AvenanthramideAssayIC50 / EC50 / ValueReference CompoundSource
Avn 2cDPPHEC50: 0.0029 µmol-[1]
Avn 2fDPPHEC50: 0.018 µmol-[1]
Avn 2pDPPHEC50: 0.074 µmol-[1]
Avn 2cORAC~6.0 µmol TE/µmolTrolox[2]
Avn 2fORAC~4.0 µmol TE/µmolTrolox[2]
Avn 2pORAC~2.0 µmol TE/µmolTrolox[2]

IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration. TE: Trolox Equivalents.

Table 2: Cellular Antioxidant Activity and Nrf2-Mediated Gene Expression

AvenanthramideCell LineAssay/TargetFold Change / EffectTreatment ConditionsSource
Avn 2cHK-2HO-1 Protein Expression~1.5-fold increase100 µM for 72h[3][4]
Avn 2fHK-2HO-1 Protein Expression~1.5-fold increase100 µM for 72h[3][4]
Avn 2pHK-2HO-1 Protein Expression~1.5-fold increase100 µM for 72h[3][4]
Avn 2cHK-2Nuclear Nrf2 Translocation~2.5-fold increase100 µM for 72h[3]
Avn 2fHK-2Nuclear Nrf2 Translocation~2.5-fold increase100 µM for 72h[3]
Avn 2pHK-2Nuclear Nrf2 Translocation~2.5-fold increase100 µM for 72h[3]
Avn-CRat LiverSOD ActivitySignificant restoration10 mg/kg in a model of toxicity[5]
Avn-CRat LiverGPx ActivitySignificant restoration-[6]

Signaling Pathways and Experimental Workflows

This compound-Mediated Nrf2 Signaling Pathway

The following diagram illustrates the activation of the Nrf2 antioxidant response pathway by this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AvnD This compound Keap1_Nrf2 Keap1-Nrf2 Complex AvnD->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub Ubiquitin Keap1->Ub tags Nrf2 for degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Proteasome Proteasome Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (HO-1, SOD, GPx) Transcription->Antioxidant_Genes upregulates Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (e.g., DPPH, ABTS, Fluorescein) Mixing Mix Reagents with Sample/Control Reagent_Prep->Mixing Sample_Prep Prepare this compound and Control Solutions Sample_Prep->Mixing Incubation Incubate under Controlled Conditions Mixing->Incubation Spectro Measure Absorbance or Fluorescence Incubation->Spectro Calculation Calculate % Inhibition or Radical Scavenging Spectro->Calculation IC50_Calc Determine IC50/EC50 Values Calculation->IC50_Calc

References

Avenanthramide D: A Deep Dive into its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramides (AVNs), a group of phenolic alkaloids unique to oats (Avena sativa), have garnered significant attention for their diverse biological activities, including antioxidant, anti-atherogenic, and potent anti-inflammatory effects. Among these, Avenanthramide D (AVN D) and its synthetic analog, Dihydrothis compound (DHAvD), have emerged as promising candidates for therapeutic development. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, focusing on its core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. While specific quantitative data for AVN D is limited in publicly available literature, this guide draws upon data from closely related avenanthramides and the synthetic analog DHAvD to provide a thorough understanding of its potential.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary anti-inflammatory mechanism of this compound revolves around the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of the inflammatory response.[1][2] NF-κB activation triggers the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

Avenanthramides, including AVN D, exert their inhibitory effect at multiple points within this pathway:

  • Inhibition of IκBα Degradation: In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to translocate to the nucleus. Avenanthramides have been shown to inhibit the degradation of IκBα, thus preventing NF-κB activation.[2]

  • Reduced Phosphorylation of p65: The p65 subunit of NF-κB requires phosphorylation for its full transcriptional activity. Avenanthramides have been observed to decrease the phosphorylation of the p65 subunit, further dampening the inflammatory response.[2]

The downstream consequence of NF-κB inhibition by this compound is a significant reduction in the production of key pro-inflammatory cytokines.

Signaling Pathway Diagram: NF-κB Inhibition by this compound

NF_kappa_B_Inhibition Figure 1: this compound's Inhibition of the NF-κB Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Binds IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (P) NF-κB Complex (Inactive) p65 p50 IκBα Degradation IκBα->Degradation Leads to p65 p65 p50 p50 NF-κB (Active) p65-P p50 NF-κB Complex (Inactive)->NF-κB (Active) Releases This compound This compound This compound->IKK Inhibits This compound->p65 Inhibits Phosphorylation DNA DNA NF-κB (Active)->DNA Translocates & Binds Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription DNA->Pro-inflammatory Gene Transcription Initiates

Caption: this compound inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκBα and reducing the phosphorylation of the p65 subunit.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

In addition to its effects on the NF-κB pathway, Dihydrothis compound has been shown to suppress the activation of Mitogen-Activated Protein Kinase (MAPK) pathways. MAPKs, including p38, ERK, and JNK, are key signaling molecules involved in the inflammatory cascade, regulating the production of pro-inflammatory cytokines and mediators. DHAvD has been found to inhibit the phosphorylation of these key MAPK proteins, contributing to its overall anti-inflammatory effect.

Signaling Pathway Diagram: MAPK Inhibition by Dihydrothis compound

MAPK_Inhibition Figure 2: Dihydrothis compound's Modulation of MAPK Signaling cluster_mapk MAPK Cascades Cellular Stress / Inflammatory Stimuli Cellular Stress / Inflammatory Stimuli Upstream Kinases Upstream Kinases Cellular Stress / Inflammatory Stimuli->Upstream Kinases p38 p38 Upstream Kinases->p38 ERK ERK Upstream Kinases->ERK JNK JNK Upstream Kinases->JNK Downstream Effects Downstream Effects p38->Downstream Effects ERK->Downstream Effects JNK->Downstream Effects Inflammatory Gene Expression Inflammatory Gene Expression Downstream Effects->Inflammatory Gene Expression Dihydrothis compound Dihydrothis compound Dihydrothis compound->p38 Inhibits Phosphorylation Dihydrothis compound->ERK Inhibits Phosphorylation Dihydrothis compound->JNK Inhibits Phosphorylation Luciferase_Assay_Workflow Figure 3: Workflow for NF-κB Luciferase Reporter Assay Cell Seeding Cell Seeding Transfection Transfection Cell Seeding->Transfection 24h Treatment Treatment Transfection->Treatment 24h (with NF-κB luciferase reporter and control plasmids) Cell Lysis Cell Lysis Treatment->Cell Lysis 6-24h (with this compound +/- inflammatory stimulus) Luminescence Measurement Luminescence Measurement Cell Lysis->Luminescence Measurement Data Analysis Data Analysis Luminescence Measurement->Data Analysis Western_Blot_Workflow Figure 4: Workflow for Western Blot Analysis Cell Treatment Cell Treatment Protein Extraction Protein Extraction Cell Treatment->Protein Extraction Protein Quantification Protein Quantification Protein Extraction->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis

References

The Role of Avenanthramide D as a Phytoalexin in Avena sativa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Avena sativa L., or the common oat, is a globally significant cereal crop. Beyond its nutritional value, oats possess a sophisticated defense system against pathogens. A key component of this defense is the production of phytoalexins, which are low molecular weight antimicrobial compounds synthesized by plants in response to pathogen attack or stress.[1][2] In oats, a unique class of phenolic alkaloids known as avenanthramides (AVNs) serves this phytoalexin function.[2][3][4] These compounds are synthesized in response to infection by pathogens such as the crown rust fungus, Puccinia coronata f. sp. avenae.[5][6]

Avenanthramides consist of an anthranilic acid derivative linked to a hydroxycinnamic acid derivative via an amide bond.[4] To date, over 40 different AVNs have been identified in oats.[5] This guide focuses on the role and characteristics of a specific congener, Avenanthramide D (Avn-D), and its dihydro-derivative (DH Avn-D), within the broader context of the avenanthramide family's function as phytoalexins. This document is intended for researchers, scientists, and drug development professionals interested in plant biochemistry, pathology, and the potential applications of these unique compounds.

Biosynthesis of Avenanthramides

The biosynthesis of avenanthramides is a branch of the phenylpropanoid pathway, integrating intermediates from the shikimic acid pathway.[5][7] The process begins with the amino acid phenylalanine and involves a series of enzymatic reactions to produce the necessary hydroxycinnamic acid and anthranilate moieties, which are then condensed to form the final avenanthramide structure.[5] The enzyme hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT) is a key player in the final condensation step and appears to have a narrow substrate preference for hydroxylated and methoxylated derivatives of anthranilic acid.[5]

The general biosynthetic pathway leading to the major avenanthramides is depicted below. The specific precursors for this compound are 5-hydroxy-4-methoxyanthranilic acid and p-coumaric acid.

Avenanthramide Biosynthesis Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_anthranilate Shikimate Pathway Branch cluster_avn_modification Avenanthramide Modification Phenylalanine Phenylalanine trans-Cinnamic acid trans-Cinnamic acid Phenylalanine->trans-Cinnamic acid PAL p-Coumaric acid p-Coumaric acid trans-Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Avenanthramide A Avenanthramide A p-Coumaroyl-CoA->Avenanthramide A HHT This compound This compound p-Coumaroyl-CoA->this compound HHT Chorismate Chorismate Anthranilic acid Anthranilic acid 5-Hydroxyanthranilic acid 5-Hydroxyanthranilic acid 5-Hydroxyanthranilic acid->Avenanthramide A HHT Avenanthramide C Avenanthramide C Avenanthramide A->Avenanthramide C C3'H Avenanthramide B Avenanthramide B Avenanthramide C->Avenanthramide B CCoAOMT 5-Hydroxy-4-methoxyanthranilic acid 5-Hydroxy-4-methoxyanthranilic acid 5-Hydroxy-4-methoxyanthranilic acid->this compound

Caption: Proposed biosynthetic pathway for major avenanthramides, including this compound.

Induction of this compound Production

Avenanthramide biosynthesis is inducible, a hallmark of phytoalexins.[5] Production is triggered by various biotic and abiotic elicitors. Pathogen attack, particularly by fungi, is a primary inducer.[2][6] Additionally, chemical elicitors that activate systemic acquired resistance (SAR), such as benzothiadiazole (BTH) and 2,6-dichloroisonicotinic acid (INA), have been shown to enhance avenanthramide levels in oat tissues.[8][9] Plant hormones like methyl jasmonate (MeJA) and abscisic acid (ABA) also play a role in upregulating their production.[3][7]

The signaling cascade that leads to phytoalexin production is complex, involving the recognition of pathogen-associated molecular patterns (PAMPs), which triggers a downstream signaling pathway. This often includes mitogen-activated protein kinase (MAPK) cascades, fluxes in calcium ions, the production of reactive oxygen species (ROS), and hormonal cross-talk.[1][10][11]

Phytoalexin Induction Signaling Pathway Pathogen/Elicitor Pathogen/Elicitor Receptor Receptor Pathogen/Elicitor->Receptor ROS Burst ROS Burst Receptor->ROS Burst Ca2+ Influx Ca2+ Influx Receptor->Ca2+ Influx MAPK Cascade MAPK Cascade ROS Burst->MAPK Cascade Ca2+ Influx->MAPK Cascade Hormone Signaling (JA, SA, Ethylene) Hormone Signaling (JA, SA, Ethylene) MAPK Cascade->Hormone Signaling (JA, SA, Ethylene) Transcription Factors (e.g., WRKY) Transcription Factors (e.g., WRKY) MAPK Cascade->Transcription Factors (e.g., WRKY) Hormone Signaling (JA, SA, Ethylene)->Transcription Factors (e.g., WRKY) Biosynthesis Gene Expression Biosynthesis Gene Expression Transcription Factors (e.g., WRKY)->Biosynthesis Gene Expression Avenanthramide Production Avenanthramide Production Biosynthesis Gene Expression->Avenanthramide Production

Caption: Generalized signaling pathway for phytoalexin induction in plants.

Quantitative Data on Avenanthramide Production

The concentration of avenanthramides in oats varies significantly depending on the cultivar, tissue type, growth stage, and environmental conditions.[3][12] Several studies have quantified total and individual avenanthramide content, providing valuable data for researchers and breeders.

Table 1: Avenanthramide Content in Different Oat Cultivars

CultivarTotal Avenanthramides (mg/kg dry weight)Reference
'Avetron'26.7 ± 1.44[13]
'Viviana'185 ± 12.5[13]
Various Cultivars (Range)25 to 407[3][12]

Table 2: Induction of Avenanthramide Production by Elicitors in Germinating Oats

TreatmentTotal Avenanthramides (mg/kg fresh weight)Fold Increase vs. ControlReference
Control232.6-[3][7]
Methyl Jasmonate (MeJA)582.92.5[3][7]
Abscisic Acid (ABA)642.92.8[3][7]

Table 3: Effect of Benzothiadiazole (BTH) on Total Avenanthramide Levels in Leaves of Mature Oat Cultivars (336 hours post-treatment)

CultivarTreatmentTotal Avenanthramides (µg/g fresh weight)Reference
'Belle'Control~50[9]
'Belle'1.0 mM BTH~450[9]
'Gem'Control~25[9]
'Gem'1.0 mM BTH~200[9]
'Kame'Control~75[9]
'Kame'1.0 mM BTH~600[9]
'Ogle'Control~60[9]
'Ogle'1.0 mM BTH~350[9]

Antifungal and Biological Activities

Avenanthramides exhibit a range of biological activities, with their antifungal properties being central to their role as phytoalexins. While the precise mechanism of antifungal action is not fully elucidated, it is believed to involve the disruption of fungal cell membranes and inhibition of fungal growth.[1] Beyond their antifungal effects, avenanthramides, including synthetic analogs like dihydro-avenanthramide D (DH Avn-D), have demonstrated potent anti-inflammatory, antioxidant, anti-itch, and antiproliferative activities in various studies.[4][6][14][15] For example, DH Avn-D has been shown to inhibit mast cell degranulation and exhibit anti-inflammatory effects.[4]

Experimental Protocols

This section provides an overview of common methodologies used in the study of avenanthramides as phytoalexins.

Pathogen Inoculation and Elicitor Treatment
  • Pathogen Culture and Inoculation: Fungal pathogens like Puccinia coronata are cultured on appropriate media. Spore suspensions are prepared in sterile water with a surfactant (e.g., Tween 20) and sprayed onto oat seedlings at a specific growth stage (e.g., three-leaf stage). Inoculated plants are then incubated in a high-humidity environment to promote infection.[16][17]

  • Elicitor Application: Chemical elicitors such as BTH or MeJA are dissolved in a suitable solvent and applied to plants via spraying or root drenching. Control plants are treated with the solvent alone.[9]

Extraction of Avenanthramides
  • Sample Preparation: Plant tissue (leaves, grain) is harvested, flash-frozen in liquid nitrogen, and lyophilized. The dried tissue is then ground into a fine powder.

  • Solvent Extraction: A known mass of the powdered tissue is extracted with a solvent, typically 80% methanol (B129727) or ethanol, by shaking for a defined period (e.g., 1-2 hours) at room temperature.[5][18] The mixture is then centrifuged, and the supernatant containing the avenanthramides is collected. The extraction may be repeated to ensure complete recovery.

Quantification of Avenanthramides
  • High-Performance Liquid Chromatography (HPLC): The extracted samples are analyzed using HPLC, often coupled with a photodiode array (PDA) detector or a mass spectrometer (MS).[13][19]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.[19]

    • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.05 M phosphate (B84403) buffer, pH 2.4) and an organic solvent (e.g., methanol or acetonitrile) is employed.[19]

    • Detection: Avenanthramides are typically detected by their UV absorbance at around 340-350 nm.[19]

  • Quantification: The concentration of individual avenanthramides is determined by comparing the peak areas from the sample chromatograms to those of authentic standards.

Antifungal Assays
  • In Vitro Assays: The antifungal activity of purified avenanthramides or plant extracts can be tested in vitro. This can be done by incorporating different concentrations of the test compound into a fungal growth medium (e.g., potato dextrose agar) and then inoculating the medium with the target fungus. The inhibition of fungal growth is measured after a period of incubation.

  • Bioautography: This technique combines chromatography with a bioassay. After separating the components of a plant extract by thin-layer chromatography (TLC), the plate is sprayed with a suspension of fungal spores. Antifungal compounds appear as zones of growth inhibition on the plate.

Experimental Workflow cluster_treatment Plant Treatment cluster_analysis Analysis Oat Plants Oat Plants Pathogen Inoculation Pathogen Inoculation Oat Plants->Pathogen Inoculation Elicitor Application Elicitor Application Oat Plants->Elicitor Application Control Group Control Group Oat Plants->Control Group Tissue Sampling Tissue Sampling Pathogen Inoculation->Tissue Sampling Elicitor Application->Tissue Sampling Control Group->Tissue Sampling Avenanthramide Extraction Avenanthramide Extraction Tissue Sampling->Avenanthramide Extraction HPLC/MS Analysis HPLC/MS Analysis Avenanthramide Extraction->HPLC/MS Analysis Antifungal Bioassays Antifungal Bioassays Avenanthramide Extraction->Antifungal Bioassays Data Quantification Data Quantification HPLC/MS Analysis->Data Quantification Results Interpretation Results Interpretation Data Quantification->Results Interpretation Antifungal Bioassays->Results Interpretation

Caption: General experimental workflow for studying avenanthramides as phytoalexins.

Conclusion and Future Directions

This compound, as part of the broader family of avenanthramides, plays a crucial role as a phytoalexin in the defense mechanisms of Avena sativa. Its production is induced by pathogen challenge and can be modulated by chemical elicitors and plant hormones. The elucidation of its biosynthetic and regulatory pathways provides valuable insights into plant-pathogen interactions.

Future research should focus on several key areas:

  • Mechanism of Action: A more detailed understanding of the specific molecular targets and mechanisms by which this compound and other avenanthramides exert their antifungal effects.

  • Genetic Regulation: Identification and characterization of the specific transcription factors and regulatory elements that control the expression of avenanthramide biosynthesis genes in response to different stimuli.

  • Metabolic Engineering: Leveraging the knowledge of the biosynthetic pathway to engineer oat varieties with enhanced avenanthramide content, potentially leading to improved disease resistance and nutritional value.

  • Pharmacological Potential: Further investigation into the anti-inflammatory and other health-promoting properties of this compound and its derivatives for potential therapeutic applications.

This guide provides a comprehensive technical overview for professionals in the fields of plant science and drug development, serving as a foundation for further research and application of these fascinating natural products.

References

Avenanthramide D and the NF-κB Signaling Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenanthramides (AVNs), a group of phenolic alkaloids unique to oats, have garnered significant attention for their potent anti-inflammatory properties. A key mechanism underlying these effects is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This technical guide provides an in-depth exploration of the interaction between avenanthramide D and the NF-κB pathway, offering a comprehensive resource for researchers in immunology, pharmacology, and drug discovery. The document details the molecular mechanism of action, presents quantitative data on the inhibitory effects of AVNs, outlines detailed experimental protocols for studying this interaction, and provides visual representations of the signaling cascade and experimental workflows.

Introduction to Avenanthramides and the NF-κB Signaling Pathway

Avenanthramides are a class of di-phenolic compounds found exclusively in oats (Avena sativa). They are recognized for a range of biological activities, including antioxidant, anti-irritant, and significant anti-inflammatory effects.[1] The NF-κB signaling pathway is a cornerstone of the innate and adaptive immune systems, playing a central role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. Dysregulation of this pathway is implicated in numerous inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease, as well as in cancer.

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p65/p50), which then translocates to the nucleus to initiate the transcription of pro-inflammatory genes, including those for cytokines like IL-6 and IL-8.

Mechanism of Action: this compound's Inhibition of NF-κB Signaling

Avenanthramides, including this compound, exert their anti-inflammatory effects by directly targeting key components of the NF-κB signaling cascade. The primary mechanism of action involves the inhibition of the IKK complex, specifically the IKKβ subunit.[2][3] By acting as an allosteric inhibitor, this compound modulates the affinity of IKKβ for the NF-κB complex.[3][4]

This inhibition of IKKβ activity prevents the phosphorylation of IκBα.[2][5] Consequently, IκBα remains bound to the NF-κB p65/p50 heterodimer, preventing its degradation.[6] The stable IκBα-NF-κB complex is retained in the cytoplasm, thereby blocking the nuclear translocation of the transcriptionally active p65 subunit.[7][8][9][10] The ultimate result is a significant reduction in the transcription of NF-κB-dependent pro-inflammatory genes.[1][11]

Quantitative Data on the Effects of Avenanthramides on NF-κB Signaling

The inhibitory effects of avenanthramides on the NF-κB pathway have been quantified in various studies. The following tables summarize key quantitative data, providing a valuable reference for researchers.

Avenanthramide Assay Cell Line Stimulant EC50 / IC50 Reference
Avenanthramide 2cNF-κB ActivationC2C12TNF-α64.3 µM[12]
Avenanthramide 2fNF-κB ActivationC2C12TNF-α29.3 µM[12]
Avenanthramide 2pNF-κB ActivationC2C12TNF-α9.10 µM[12]
Avenanthramide Treatment Cell Type Stimulant Measured Cytokine Dose/Concentration Observed Effect Reference
Avenanthramide-enriched extractHuman Aortic Endothelial Cells (HAEC)IL-1βIL-6, IL-8, MCP-1Dose-dependentSignificant decrease in mRNA expression and secretion[13]
Avenanthramide CHuman Arterial Smooth Muscle Cells (HASMC)TNF-αIL-6100 µMSpecific reduction in secretion and expression[7]
Avenanthramide supplementationHuman subjects (in vivo)Eccentric exercisePlasma IL-6206 mg/kg cookies for 8 weeksTrend towards lower levels post-exercise[14]
Avenanthramide (AVA)Mice (in vivo)OvalbuminSerum IL-1β, IL-6, TNF-α10 mg/kg and 20 mg/kg bwDose-dependent decrease in pro-inflammatory cytokines[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the NF-κB signaling pathway.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

a. Cell Culture and Transfection:

  • Seed human embryonic kidney (HEK293) cells in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.

  • Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

  • Incubate the cells for 24-48 hours to allow for plasmid expression.

b. Treatment and Stimulation:

  • Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL) or IL-1β (10 ng/mL), for 6-8 hours. Include appropriate vehicle and positive controls.

c. Luciferase Activity Measurement:

  • Lyse the cells using a passive lysis buffer.

  • Measure firefly luciferase activity using a luminometer and a luciferase assay substrate.

  • Measure Renilla luciferase activity in the same wells for normalization.

d. Data Analysis:

  • Calculate the ratio of firefly to Renilla luciferase activity for each well.

  • Normalize the data to the vehicle-treated control to determine the fold-change in NF-κB activity.

Western Blot for Phosphorylated IKKβ, IκBα, and p65

This technique is used to detect the phosphorylation status of key signaling proteins.

a. Cell Culture and Treatment:

  • Plate cells (e.g., macrophages, endothelial cells) in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with this compound for 1-2 hours.

  • Stimulate with an NF-κB activator (e.g., TNF-α) for a short duration (e.g., 15-30 minutes for IKK and IκBα phosphorylation, 30-60 minutes for p65 phosphorylation).

b. Protein Extraction and Quantification:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA or Bradford assay.

c. SDS-PAGE and Protein Transfer:

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

d. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for phosphorylated IKKβ (p-IKKβ), phosphorylated IκBα (p-IκBα), phosphorylated p65 (p-p65), and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

e. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the subcellular localization of the NF-κB p65 subunit.

a. Cell Culture and Treatment:

  • Grow cells on glass coverslips in a 24-well plate.

  • Pre-treat with this compound and stimulate with an NF-κB activator as described for Western blotting.

b. Fixation and Permeabilization:

  • Wash cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

c. Immunostaining:

  • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

  • Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI or Hoechst stain.

d. Imaging and Analysis:

  • Mount the coverslips onto microscope slides.

  • Visualize the cells using a fluorescence microscope.

  • Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells.

Visualizations

NF-κB Signaling Pathway and this compound Inhibition

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates Proteasome Proteasome IkB IκBα IKK_complex->IkB Phosphorylates p_IkB p-IκBα NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates Avenanthramide_D This compound Avenanthramide_D->IKK_complex Inhibits p_IkB->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Caption: this compound inhibits the NF-κB pathway by targeting the IKK complex.

Experimental Workflow for Investigating this compound's Effect on NF-κB

Experimental_Workflow Treatment 2. Treatment - this compound (Dose-response) - NF-κB Stimulant (e.g., TNF-α) Endpoint_Assays 3. Endpoint Assays Treatment->Endpoint_Assays Luciferase_Assay NF-κB Luciferase Reporter Assay Endpoint_Assays->Luciferase_Assay Western_Blot Western Blot (p-IKKβ, p-IκBα, p-p65) Endpoint_Assays->Western_Blot Immunofluorescence Immunofluorescence (p65 Nuclear Translocation) Endpoint_Assays->Immunofluorescence Data_Analysis 4. Data Analysis & Interpretation Luciferase_Assay->Data_Analysis Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis

Caption: Workflow for studying this compound's effect on NF-κB signaling.

Logical Relationship of this compound's Mechanism of Action

Mechanism_Logic Inhibit_IKK Inhibition of IKKβ Activity Prevent_pIkB Prevention of IκBα Phosphorylation Inhibit_IKK->Prevent_pIkB Block_Degradation Blockage of IκBα Degradation Prevent_pIkB->Block_Degradation Retain_NFkB Cytoplasmic Retention of NF-κB Block_Degradation->Retain_NFkB Reduce_Transcription Reduced Transcription of Pro-inflammatory Genes Retain_NFkB->Reduce_Transcription Anti_inflammatory Anti-inflammatory Effect Reduce_Transcription->Anti_inflammatory

Caption: Logical cascade of this compound's anti-inflammatory action via NF-κB.

Conclusion

This compound represents a promising natural compound for the modulation of inflammatory responses. Its well-defined mechanism of action, centered on the inhibition of the IKK/NF-κB signaling axis, provides a solid foundation for further investigation and potential therapeutic development. This technical guide offers a comprehensive overview of the current understanding of the interaction between this compound and the NF-κB pathway, equipping researchers with the necessary knowledge and experimental protocols to advance this field of study. The provided quantitative data and visual aids serve as valuable resources for designing and interpreting experiments aimed at harnessing the anti-inflammatory potential of this unique oat-derived molecule.

References

Dihydroavenanthramide D vs. Avenanthramide D: A Structural and Functional Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Avenanthramides (AVAs), a group of phenolic alkaloids found in oats, have garnered significant attention for their potent antioxidant and anti-inflammatory properties. Among these, Avenanthramide D and its synthetic analog, Dihydrothis compound (DHAvD), are of particular interest. This technical guide provides a detailed comparative analysis of the structure, synthesis, and biological activities of these two compounds. The core structural difference lies in the saturation of the propanoic acid side chain in DHAvD, which influences its chemical stability and biological activity. This document summarizes key quantitative data on their antioxidant and anti-inflammatory effects, outlines detailed experimental protocols for their synthesis and bioactivity assessment, and visualizes their mechanisms of action through signaling pathway diagrams.

Structural Comparison

The fundamental difference between this compound and Dihydrothis compound lies in the presence of a double bond in the linker of the phenylpropanoid moiety. This compound possesses an α,β-unsaturated amide structure, whereas in DHAvD, this double bond is reduced, resulting in a saturated propanoic acid chain.[1][2] This seemingly minor structural modification has implications for the molecule's three-dimensional conformation, flexibility, and ultimately, its interaction with biological targets. The absence of the double bond in DHAvD is thought to increase its chemical stability by making it less susceptible to oxidation and other chemical reactions.[1]

Chemical Structures:

  • This compound: Consists of an anthranilic acid moiety linked to a p-coumaric acid moiety via an amide bond.

  • Dihydrothis compound: A synthetic analog of this compound where the double bond in the p-coumaric acid-derived side chain is saturated.[1][2]

Synthesis Protocols

General Synthesis of Avenanthramides

The chemical synthesis of avenanthramides typically involves the coupling of a protected hydroxycinnamic acid with an appropriate anthranilic acid derivative. A common method, adapted from the work of Collins (1989) and Bain and Smalley (1968), is outlined below.[3]

Experimental Protocol: Synthesis of this compound

  • Protection of p-Coumaric Acid: The phenolic hydroxyl group of p-coumaric acid is first protected, commonly through acetylation using acetic anhydride, to prevent unwanted side reactions.

  • Activation of the Carboxylic Acid: The carboxylic acid group of the protected p-coumaric acid is activated to facilitate amide bond formation. This is often achieved by converting it to an acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM).

  • Amide Coupling: The activated p-coumaroyl chloride is then reacted with anthranilic acid in the presence of a base, such as pyridine, to catalyze the reaction and neutralize the HCl byproduct. The reaction is typically carried out at a low temperature (0°C) and then allowed to warm to room temperature.

  • Deprotection: The protecting group on the phenolic hydroxyl is removed. In the case of an acetyl group, this can be achieved by hydrolysis using a mild base, such as ammonium (B1175870) hydroxide (B78521) in methanol.

  • Purification: The crude product is purified using techniques like column chromatography on silica (B1680970) gel to yield pure this compound.

Synthesis of Dihydrothis compound

The synthesis of Dihydrothis compound can be achieved through two primary routes:

  • Hydrogenation of this compound: this compound can be subjected to catalytic hydrogenation to reduce the double bond in the side chain. This is typically performed using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent under a hydrogen atmosphere.

  • Coupling with a Saturated Precursor: Alternatively, 3-(4-hydroxyphenyl)propanoic acid can be used as the starting material instead of p-coumaric acid. The synthesis would then follow a similar protocol to that of this compound, involving the activation of the carboxylic acid and subsequent coupling with anthranilic acid.

Biological Activity and Quantitative Comparison

Both this compound and Dihydrothis compound exhibit significant antioxidant and anti-inflammatory properties. However, the structural difference influences their potency in various assays. While direct comparative studies between this compound and DHAvD are limited, data on related avenanthramides provide valuable insights.

Antioxidant Activity

The antioxidant activity of avenanthramides is attributed to their ability to scavenge free radicals. The number and position of hydroxyl groups on the aromatic rings are crucial for this activity.

Assay Avenanthramide 2c (analogue) Avenanthramide 2f (analogue) Avenanthramide 2p (analogue) Reference
ORAC (µM TE/µM) HighModerateLow[4]
DPPH Radical Scavenging HighModerateLow[5][6]
Anti-inflammatory Activity

The anti-inflammatory effects of avenanthramides are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Assay Avenanthramide 2c (analogue) Avenanthramide 2f (analogue) Avenanthramide 2p (analogue) Reference
NF-κB Inhibition (IC50 in C2C12 cells) 64.3 µM29.3 µM9.10 µM[4]
IL-6 Secretion Inhibition DHAvD shows inhibitory effects--[7]

Note: The IC50 values for NF-κB inhibition for different avenanthramides suggest that the substitution pattern on the cinnamic acid ring significantly influences activity. Dihydrothis compound has been shown to reduce the secretion of the pro-inflammatory cytokine IL-6.[7]

Experimental Protocols for Biological Assays

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the test compounds (this compound and DHAvD) in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compounds.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100.

Cellular NF-κB Translocation Assay

This assay determines the ability of a compound to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

Protocol:

  • Seed cells (e.g., macrophages like RAW 264.7) in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for a defined period (e.g., 30-60 minutes).

  • Fix and permeabilize the cells.

  • Incubate with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.

  • Stain the nuclei with a fluorescent dye (e.g., DAPI).

  • Visualize and quantify the nuclear translocation of p65 using fluorescence microscopy or a high-content imaging system.

Western Blot for MAPK Phosphorylation

This technique is used to assess the phosphorylation status of key proteins in the MAPK signaling pathway (e.g., ERK, JNK, p38).

Protocol:

  • Culture cells to an appropriate confluency and treat them with the test compounds and a stimulant (e.g., TNF-α) as described for the NF-κB assay.

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalize the results to the total protein levels of the respective MAPK proteins.

Signaling Pathway Visualizations

Inhibition of the NF-κB Signaling Pathway

Avenanthramides have been shown to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action prevents the translocation of the active NF-κB dimer (p50/p65) to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[3][4]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR) Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_active NF-κB (Active) NFkB->NFkB_active IkB_NFkB->NFkB releases Avenanthramide This compound / Dihydrothis compound Avenanthramide->IKK_complex inhibits DNA DNA NFkB_active->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces

Caption: this compound and DHAvD inhibit the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

Avenanthramides can also modulate the MAPK signaling pathways (ERK, JNK, and p38), which are involved in cellular stress responses and inflammation. By inhibiting the phosphorylation of these kinases, avenanthramides can suppress the activation of downstream transcription factors like AP-1, leading to reduced expression of inflammatory mediators.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (e.g., Cytokines) MAP3K MAP3K Stress_Stimuli->MAP3K activates MAP2K MAP2K MAP3K->MAP2K phosphorylates MAPK MAPK (ERK, JNK, p38) MAP2K->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Avenanthramide This compound / Dihydrothis compound Avenanthramide->MAPK inhibits phosphorylation Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression induces

References

Avenanthramide D: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramides (AVNs) are a group of phenolic alkaloids found almost exclusively in oats (Avena sativa L.)[1][2]. These compounds are conjugates of an anthranilic acid derivative and a hydroxycinnamic acid derivative[3][4]. Avenanthramide D (Avn D), specifically, is a conjugate of p-coumaric acid and anthranilic acid[5]. While much of the research has focused on the more abundant avenanthramides A, B, and C, emerging evidence suggests that other AVNs, including Avn D and its synthetic analog dihydrothis compound (dhAvD), possess significant therapeutic potential[3][4][6]. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic applications, with a focus on its anti-inflammatory, anti-cancer, and skin barrier-enhancing properties. Due to the limited availability of data on Avn D itself, this guide incorporates data from its closely related synthetic analog, dihydrothis compound (dhAvD), to provide a more complete picture of its potential bioactivities.

Biochemical Properties of this compound

This compound is a member of the N-cinnamoylanthranilic acids[5]. Its chemical structure confers antioxidant properties, a characteristic shared with other avenanthramides[4][7]. The presence of hydroxyl groups on the aromatic rings allows for the scavenging of free radicals, which is a key mechanism underlying many of its potential therapeutic effects[7][8].

PropertyValueSource
Chemical Name N-(E)-p-Coumaroylanthranilic acid[5]
Synonyms Avenanthramide 1p, Dianthramide P[5]
Molecular Formula C16H13NO4[5]
Molecular Weight 283.3 g/mol [5]
CAS Number 115610-36-1[5]
Appearance Light yellow solid[5]
Solubility Soluble in methanol, DMSO[5]

Potential Therapeutic Applications

The potential therapeutic applications of this compound and its analog, dhAvD, are broad, spanning anti-inflammatory, anti-cancer, and dermatological indications.

Anti-Inflammatory and Anti-Pruritic Effects

Avenanthramides, as a class, are well-documented for their anti-inflammatory and anti-itch properties[1][2][9]. The synthetic analog of this compound, dihydrothis compound (dhAvD), has been shown to exhibit these effects through multiple mechanisms.

dhAvD has been found to inhibit mast cell degranulation, a key event in the release of histamine (B1213489) and other inflammatory mediators[10]. It also reduces the secretion of the pro-inflammatory cytokine interleukin-6 (IL-6)[10]. These findings suggest that dhAvD may act as a neurokinin-1 receptor (NK1R) inhibitor, making it a promising candidate for the topical treatment of chronic pruritus[10]. In a clinical setting, a formulation containing 0.10% dhAvD showed a greater improvement in dry skin symptoms and pruritus compared to the vehicle alone[11].

Anti-Cancer Activity

The anti-proliferative and anti-invasive properties of dhAvD have been investigated in the context of breast cancer. Studies have shown that dhAvD can inhibit the invasion of human breast cancer cells (MCF-7)[4][6]. This effect is mediated through the suppression of matrix metalloproteinase-9 (MMP-9) expression[4]. The induction of MMP-9 and subsequent cell invasion by 12-O-tetradecanoylphorbol-13-acetate (TPA) was significantly muted by treatment with dhAvD[4].

Enhancement of Skin Barrier Function

Recent research has highlighted the role of dhAvD in strengthening the skin's barrier function[12]. In in vitro models using human keratinocytes (HaCaT cells), dhAvD was shown to enhance cell proliferation and migration[12]. Furthermore, it restored the expression of essential barrier components and differentiation markers, such as claudin-1 (CLDN1), claudin-4 (CLDN4), involucrin (B1238512) (IVL), and loricrin (LOR), following treatment with inflammatory cytokines (IL-4/IL-13) that mimic skin barrier dysfunction[12]. These findings suggest that dhAvD could be beneficial for conditions characterized by a compromised skin barrier, such as atopic dermatitis and sensitive skin[12].

Mechanisms of Action

The therapeutic effects of this compound and its analog are underpinned by their ability to modulate key signaling pathways involved in inflammation and cancer progression.

Inhibition of NF-κB and MAPK Signaling Pathways

A central mechanism of action for avenanthramides is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway[1][9]. In the context of dhAvD's anti-cancer activity, it has been shown to suppress the activation of mitogen-activated protein kinase (MAPK), which in turn inhibits the activation of NF-κB and activator protein-1 (AP-1) in TPA-treated breast cancer cells[4]. This cascade ultimately leads to the downregulation of MMP-9 expression and a reduction in cell invasion[4].

Dihydroavenanthramide_D_Anti-Cancer_Mechanism Dihydrothis compound Anti-Cancer Mechanism cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus TPA TPA MAPK MAPK TPA->MAPK NFkB_AP1 NF-κB / AP-1 MAPK->NFkB_AP1 MMP9 MMP-9 Expression NFkB_AP1->MMP9 dhAvD Dihydrothis compound dhAvD->MAPK Inhibits Invasion Cell Invasion MMP9->Invasion

Dihydrothis compound Anti-Cancer Mechanism
Modulation of Mast Cell Degranulation

The anti-pruritic and anti-inflammatory effects of dhAvD are linked to its ability to inhibit mast cell degranulation[10]. This action is thought to be mediated through the neurokinin-1 receptor (NK1R)[10]. By preventing the release of histamine and other pro-inflammatory mediators from mast cells, dhAvD can alleviate itch and reduce inflammation[10].

Dihydroavenanthramide_D_Anti-Inflammatory_Mechanism Dihydrothis compound Anti-Inflammatory Mechanism cluster_0 Mast Cell Mast_Cell Mast Cell Degranulation Degranulation Mast_Cell->Degranulation Histamine Histamine Release Degranulation->Histamine IL6 IL-6 Secretion Degranulation->IL6 dhAvD Dihydrothis compound NK1R NK1R dhAvD->NK1R NK1R->Mast_Cell Inhibits In_Vitro_Invasion_Assay_Workflow In Vitro Invasion Assay Workflow start Start: Culture MCF-7 cells starve Starve cells in serum-free medium for 24h start->starve treat Treat cells with Dihydrothis compound starve->treat seed_cells Seed treated cells into upper chamber treat->seed_cells prepare_chamber Prepare Matrigel invasion chamber with chemoattractant prepare_chamber->seed_cells incubate Incubate for 24-48h seed_cells->incubate remove_noninvaders Remove non-invading cells incubate->remove_noninvaders stain Fix and stain invading cells remove_noninvaders->stain quantify Quantify invading cells via microscopy stain->quantify end End: Analyze data quantify->end

References

Methodological & Application

Application Notes and Protocols for the Extraction of Avenanthramide D from Oat Groats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramides (AVAs) are a group of phenolic alkaloids found almost exclusively in oats (Avena sativa L.). These compounds have garnered significant interest within the scientific and pharmaceutical communities due to their potent antioxidant, anti-inflammatory, and anti-proliferative properties. Avenanthramide D (AVA D), a conjugate of anthranilic acid and p-coumaric acid, is a notable member of this family. This document provides a detailed protocol for the extraction of this compound from oat groats, intended for researchers, scientists, and professionals in drug development. The protocol is based on established methodologies and includes information on quantification and the biological pathways influenced by this compound.

Data Presentation: Avenanthramide Extraction Parameters and Yields

The yield of avenanthramides is influenced by several factors, including the oat cultivar, extraction solvent, temperature, and time. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Comparison of Solvents for Avenanthramide Extraction
Solvent Relative Avenanthramide Yield
Methanol (B129727)Highest
EthanolIntermediate
IsopropanolLowest
Table 2: Optimized Extraction Conditions for Avenanthramides using Response Surface Methodology (RSM)
Parameter Avenanthramide 2c Avenanthramide 2p Avenanthramide 2f
Optimal Methanol Concentration 75-85%60-90%70.5%
Optimal Temperature 59 °C70.1 °C61.1 °C
Optimal Time 208 min268 min240 min
Predicted Yield (mg/kg of oat grain) ~9.7~10.7~19.9

Note: While these optimized conditions are for the most abundant avenanthramides, they provide a strong starting point for the extraction of this compound.

Table 3: Reported Avenanthramide Content in Oat Groats
Avenanthramide Type Concentration Range (mg/kg)
Total Avenanthramides26.7 - 185
Avenanthramide 2c (C)3.5 - 39.2
Avenanthramide 2p (A)6.8 - 29.6
Avenanthramide 2f (B)4.5 - 21.9

Data compiled from multiple sources. Yields can vary significantly based on oat variety and extraction methodology.

Experimental Protocols

This section details the methodologies for the extraction and quantification of this compound from oat groats.

Sample Preparation
  • Source Material : Obtain whole oat groats (Avena sativa L.). The choice of cultivar can significantly impact the final yield of avenanthramides.

  • Milling : Grind the oat groats into a fine powder using a laboratory mill. Pass the powder through a 0.5 mm sieve to ensure a uniform particle size, which enhances extraction efficiency.

This compound Extraction Protocol

This protocol is a synthesis of established methods optimized for the extraction of avenanthramides.

Materials:

  • Milled oat groat powder

  • Methanol (HPLC grade)

  • Deionized water

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Rotary evaporator or vacuum centrifuge

  • Polytetrafluoroethylene (PTFE) syringe filters (0.45 µm)

Procedure:

  • Extraction Solvent Preparation : Prepare a 70% (v/v) methanol in deionized water solution. This concentration has been identified as optimal for the extraction of a broad range of avenanthramides.[1][2]

  • Extraction :

    • Weigh 5 g of milled oat groat powder into a suitable flask.

    • Add 50 mL of the 70% methanol solution (a 1:10 solid-to-solvent ratio).

    • Secure the flask on an orbital shaker or place a magnetic stir bar in the flask and place it on a stirrer.

    • Extract for 165 minutes at 55°C.[1][2] These conditions represent a consensus for maximizing the yield of various avenanthramides.

  • Centrifugation :

    • Transfer the mixture to centrifuge tubes.

    • Centrifuge at 4000 x g for 15 minutes to pellet the solid material.

  • Supernatant Collection : Carefully decant the supernatant into a clean flask.

  • Re-extraction (Optional but Recommended) : To maximize yield, the pellet can be re-extracted with an additional 25 mL of 70% methanol under the same conditions. Centrifuge again and combine the supernatants.

  • Solvent Evaporation :

    • Dry the pooled supernatant under reduced pressure using a rotary evaporator with the water bath set at 40°C.

    • Alternatively, a vacuum centrifuge can be used.

  • Reconstitution and Filtration :

    • Reconstitute the dried extract in 5 mL of methanol.

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the reconstituted extract through a 0.45 µm PTFE syringe filter to remove any remaining particulate matter before analytical quantification.

Quantification of this compound by UPLC-MS/MS

Instrumentation and Conditions:

  • UPLC System : An ultra-high-performance liquid chromatography system.

  • Mass Spectrometer : A triple quadrupole or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient Elution : A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute compounds of increasing hydrophobicity. An example gradient is: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

  • Flow Rate : 0.3 mL/min.

  • Injection Volume : 5 µL.

  • Ionization Mode : Positive ESI.

  • MS/MS Analysis : Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for this compound will need to be determined using a pure standard.

Quantification Procedure:

  • Standard Curve : Prepare a series of standard solutions of this compound of known concentrations in methanol.

  • Analysis : Inject the prepared standards and the filtered oat extract samples into the UPLC-MS/MS system.

  • Data Processing : Generate a standard curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.

Mandatory Visualizations

Experimental Workflow Diagram

ExtractionWorkflow start Oat Groats milling Milling (0.5 mm sieve) start->milling extraction Extraction (70% Methanol, 55°C, 165 min) milling->extraction centrifugation Centrifugation (4000 x g, 15 min) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant pellet Pellet centrifugation->pellet drying Solvent Evaporation (Rotary Evaporator, 40°C) supernatant->drying re_extraction Re-extraction (Optional) pellet->re_extraction re_extraction->centrifugation reconstitution Reconstitution in Methanol drying->reconstitution filtration Filtration (0.45 µm PTFE) reconstitution->filtration analysis UPLC-MS/MS Quantification filtration->analysis

Caption: Workflow for this compound extraction and analysis.

Signaling Pathway Diagrams

Avenanthramides, including this compound, exert their biological effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.

1. Inhibition of the NF-κB Signaling Pathway

Avenanthramides have been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. A synthetic analog of this compound, dihydro-avenanthramide D, has been shown to inhibit MAPK/NF-κB signaling.[3]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_complex IKK Complex Inflammatory_Stimuli->IKK_complex activates IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n translocation IkB_NFkB->IkB ubiquitination & degradation IkB_NFkB->NFkB releases Avenanthramide_D This compound Avenanthramide_D->IKK_complex inhibits DNA DNA NFkB_n->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, Cytokines) DNA->Pro_inflammatory_Genes induces

Caption: this compound inhibits the NF-κB inflammatory pathway.

2. Activation of the Nrf2-ARE Antioxidant Pathway

Avenanthramides can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response element (ARE) pathway, leading to the expression of cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces conformational change in Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Avenanthramide_D This compound Avenanthramide_D->Keap1_Nrf2 promotes dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes induces

References

Application Note and Protocol: Quantification of Avenanthramide D using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Avenanthramide D, structurally identified as N-p-Coumaroylanthranilic acid, is a phenolic alkaloid found in oats (Avena sativa).[1] Like other AVNs, it is recognized for its antioxidant and anti-inflammatory properties, making it a compound of interest for nutritional and pharmaceutical research.[1]

Experimental Principle

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In this application, a reversed-phase HPLC method is employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. This compound, being a moderately polar compound, will be separated from other matrix components based on its affinity for the stationary and mobile phases. Detection is achieved using a UV detector, as the conjugated phenolic structure of this compound absorbs ultraviolet light. Quantification is performed by comparing the peak area of this compound in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

The following protocols describe the necessary steps for the extraction and quantification of this compound from a sample matrix, such as oat groats or other oat-containing products.

2.1. Sample Preparation: Extraction of Avenanthramides

A robust extraction method is critical for the accurate quantification of this compound. The following protocol is adapted from established methods for the extraction of AVNs from oat samples.[2][3][4]

Materials:

  • Milled oat sample

  • 80% Methanol (B129727) (HPLC grade)

  • Deionized water

  • Centrifuge

  • Vortex mixer

  • Rotary evaporator or nitrogen evaporator

  • 0.45 µm PTFE syringe filters

Protocol:

  • Weigh approximately 5.0 g of the milled oat sample into a centrifuge tube.

  • Add 35 mL of 80% methanol and vortex thoroughly.

  • Stir the mixture using a magnetic stirrer for 30 minutes at room temperature.

  • Centrifuge the sample at 600 x g for 10 minutes at 18°C.[2][3]

  • Carefully decant the supernatant into a clean collection flask.

  • Repeat the extraction process (steps 2-5) on the remaining pellet to ensure complete extraction of AVNs.

  • Combine the supernatants and dry the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[2][3]

  • Reconstitute the dried extract in a known volume (e.g., 2 mL) of methanol.[2][3]

  • Filter the reconstituted extract through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

2.2. HPLC-UV Analysis

The following HPLC-UV conditions are proposed for the quantification of this compound. These conditions are based on methods successfully used for the separation of major AVNs and should be optimized and validated for this compound.[2][4][5]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/DAD detector.

  • C18 reversed-phase analytical column (e.g., Phenomenex Kinetex C18, 100 x 3.0 mm, 5 µm particle size).[2][5]

Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase A 0.05 M Phosphate Buffer (pH 2.4) or 0.1% Formic Acid in Water
Mobile Phase B Methanol or Acetonitrile
Gradient Program 5-60% B over 50 minutes, then 60-90% B over 6 minutes
Flow Rate 0.6 mL/min
Column Temperature 35°C
Injection Volume 10 µL
UV Detection 330 nm (based on general AVN absorbance and p-coumaric acid)

2.3. Preparation of Standard Solutions and Calibration Curve

A calibration curve is essential for the accurate quantification of this compound.

Protocol:

  • Obtain a certified reference standard of this compound.

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of working standard solutions by serial dilution to cover the expected concentration range in the samples (e.g., 1, 5, 10, 25, 50 µg/mL).[6]

  • Inject each standard solution into the HPLC system in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.

Data Presentation

Quantitative data should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: HPLC-UV Method Parameters

Parameter Value
Column Phenomenex Kinetex C18 (100 x 3.0 mm, 5 µm)
Mobile Phase A: 0.05 M Phosphate Buffer (pH 2.4), B: Methanol
Gradient 5-60% B (50 min), 60-90% B (6 min)
Flow Rate 0.6 mL/min
Temperature 35°C
Detection Wavelength 330 nm

| Injection Volume | 10 µL |

Table 2: Method Validation Parameters (Hypothetical Data) Note: These values are illustrative and must be determined experimentally.

Parameter Result Acceptance Criteria
Retention Time (min) To be determined Consistent retention time
Linearity (R²) > 0.995 R² > 0.995
Limit of Detection (LOD) To be determined Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) To be determined Signal-to-Noise ratio of 10:1
Precision (%RSD) < 5% %RSD < 15%

| Accuracy (% Recovery) | 95-105% | 80-120% |

Visualizations

4.1. Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis Sample Oat Sample Milling Milling Sample->Milling Extraction Extraction with 80% Methanol Milling->Extraction Centrifugation Centrifugation Extraction->Centrifugation Drying Drying of Supernatant Centrifugation->Drying Reconstitution Reconstitution in Methanol Drying->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation Detection UV Detection at 330 nm Separation->Detection Quantification Quantification Detection->Quantification Calibration_Curve Calibration Curve Generation Quantification->Calibration_Curve Standard_Prep Standard Preparation Standard_Prep->Calibration_Curve

Caption: Experimental workflow for the quantification of this compound.

4.2. Avenanthramide Signaling Pathway

Avenanthramides have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and PI3K/AKT pathways.[1][3][7][8] While specific data for this compound is limited, the following diagram illustrates a probable mechanism based on the known activities of the AVN class of compounds.

G cluster_extracellular Extracellular cluster_cellular Cellular Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Inflammatory_Stimuli->IKK Activates Avenanthramide_D This compound Avenanthramide_D->IKK Inhibits IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces Inflammatory_Response Inflammatory Response Inflammatory_Genes->Inflammatory_Response

References

Application Note: Quantitative Analysis of Avenanthramide D by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avenanthramides (AVNs) are a group of phenolic alkaloids found almost exclusively in oats (Avena sativa L.).[1][2] These compounds have garnered significant attention for their antioxidant, anti-inflammatory, anti-itch, and anti-irritant properties.[1][2] Avenanthramide D, also known as N-p-Coumaroylanthranilic acid, is a specific AVN formed as a conjugate of p-coumaric acid and anthranilic acid.[3] Its analysis is crucial for understanding the nutritional and therapeutic value of oat-derived products. This application note details a robust and sensitive method for the quantification of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique offering high selectivity and sensitivity for complex matrices.[4][5]

Experimental Protocols

Materials and Reagents
  • Solvents: LC-MS grade methanol (B129727), acetonitrile, and water.

  • Reagents: Formic acid (LC-MS grade), acetic acid (reagent grade).

  • Standards: this compound reference standard (>95% purity).[3]

  • Equipment: Analytical balance, vortex mixer, sonicator, centrifuge, nitrogen evaporator, 0.22 µm syringe filters, autosampler vials.

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol to create a primary stock solution. Store at -20°C.[3]

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol to create a working stock of 10 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution with the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from approximately 0.5 ng/mL to 200 ng/mL.

Sample Preparation (Extraction from Oat Matrix)

This protocol is adapted from established methods for avenanthramide extraction.[1][6][7]

  • Weighing: Weigh 1.0 g of homogenized oat flour or ground sample into a 15 mL centrifuge tube.

  • Extraction: Add 10 mL of 80% aqueous ethanol.[1]

  • Homogenization: Vortex vigorously for 1 minute, followed by sonication for 10 minutes.[8]

  • Centrifugation: Centrifuge the mixture at 4,000 rpm for 10 minutes.

  • Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction: Repeat the extraction process (steps 2-5) two more times on the remaining pellet, pooling all supernatants.[8]

  • Evaporation: Dry the pooled extract under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of the initial mobile phase. Vortex for 30 seconds to ensure complete dissolution.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Liquid Chromatography (LC) Conditions

The following are typical starting conditions and may require optimization based on the specific system.

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.35 mL/min
Gradient 15% B to 55% B over 10 minutes, followed by a wash and re-equilibration.
Injection Volume 5 µL
Column Temp. 40°C

References for parameter selection:[2][9]

Mass Spectrometry (MS) Conditions

Parameters should be optimized for the specific instrument used.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temp. 120°C
Desolvation Temp. 300°C
Cone Gas Flow 100 L/h
Desolvation Gas Flow 700 L/h
Detection Mode Multiple Reaction Monitoring (MRM)

References for parameter selection:[3]

Multiple Reaction Monitoring (MRM) Transitions for this compound

The precursor ion is determined from the molecular weight of this compound (283.28 g/mol ).[3][6] Product ions and collision energies must be optimized by infusing a standard solution and performing a product ion scan.

AnalytePrecursor Ion (m/z)Product Ion (Quantifier)Collision Energy (eV)Product Ion (Qualifier)Collision Energy (eV)
This compound284.3 [M+H]⁺OptimizeOptimizeOptimizeOptimize

Data Presentation and Method Performance

The following table summarizes typical quantitative performance characteristics for AVN analysis methods, which are expected to be achievable for this compound.

ParameterTypical ValueDescription
Linearity (R²) > 0.995Indicates a strong correlation between concentration and instrument response.[8]
LOD (Limit of Detection) 0.2 - 10 ng/mLThe lowest concentration of analyte that can be reliably detected.[1][5][8]
LOQ (Limit of Quantification) 0.6 - 30 ng/mLThe lowest concentration of analyte that can be accurately quantified.[1][5][8]
Recovery (%) 83 - 113%The percentage of the true analyte amount extracted from the matrix.[2][5]
Precision (RSD %) < 10%The relative standard deviation, indicating the method's reproducibility.[2][5]

Visualizations

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Weigh Oat Sample B 2. Add 80% Ethanol A->B C 3. Vortex & Sonicate B->C D 4. Centrifuge C->D E 5. Collect Supernatant (Repeat 2x) D->E F 6. Dry Under Nitrogen E->F G 7. Reconstitute in Mobile Phase F->G H 8. Filter (0.22 µm) G->H I 9. Inject into LC System H->I J 10. Chromatographic Separation (C18 Column) I->J K 11. Electrospray Ionization (ESI+) J->K L 12. MS/MS Detection (MRM) K->L M 13. Peak Integration L->M N 14. Quantification using Calibration Curve M->N O 15. Report Results N->O G Core Principles of the LC-MS/MS Method SamplePrep Sample Preparation (Extraction & Cleanup) LCSep LC Separation (Reversed-Phase) SamplePrep->LCSep Ionization Ionization (ESI+) LCSep->Ionization MSMS MS/MS Detection (MRM Mode) Ionization->MSMS

References

Application Notes and Protocols: Synthesis of Avenanthramide D from p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenanthramide D, an N-aroyl anthranilate alkaloid, is a phenolic compound of significant interest due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This document provides a detailed chemical synthesis protocol for this compound, starting from the readily available precursor, p-coumaric acid. The synthesis involves a four-step process: protection of the phenolic hydroxyl group, activation of the carboxylic acid, amide coupling with anthranilic acid, and subsequent deprotection to yield the final product. This protocol is designed to be a practical guide for researchers in medicinal chemistry, drug development, and related fields, enabling the production of this compound for further investigation.

Chemical Reaction Scheme

The overall synthesis transforms p-coumaric acid into this compound through a series of chemical modifications, as illustrated in the workflow diagram below. The key transformation is the formation of an amide bond between the carboxyl group of p-coumaric acid and the amino group of anthranilic acid.

G cluster_0 Step 1: Protection cluster_1 Step 2: Activation cluster_2 Step 3: Amide Coupling cluster_3 Step 4: Deprotection A p-Coumaric Acid B 4-Acetoxyphenyl-2-propenoic Acid A->B Acetic Anhydride (B1165640), Pyridine (B92270) C 4-Acetoxyphenyl-2-propenoyl Chloride B->C Thionyl Chloride (SOCl₂), DMF (cat.) D Protected this compound (N-(4-acetoxy-cinnamoyl)anthranilic acid) C->D Pyridine, DCM D_reagent Anthranilic Acid E This compound D->E 1. NaOH (aq) 2. HCl (aq)

Figure 1. Workflow for the synthesis of this compound from p-coumaric acid.

Quantitative Data Summary

The following table summarizes the expected yields and key analytical data for the synthesis of this compound and its intermediates. Yields are estimates based on typical values for similar reactions and may vary depending on experimental conditions and scale.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)
p-Coumaric Acid C9H8O3164.16-12.1 (s, 1H), 9.9 (s, 1H), 7.5 (d, 2H), 7.4 (d, 1H), 6.8 (d, 2H), 6.3 (d, 1H)168.3, 159.7, 144.1, 130.3, 125.9, 115.9, 115.7
4-Acetoxyphenyl-2-propenoic Acid C11H10O4206.1990-9512.5 (s, 1H), 7.7 (d, 2H), 7.6 (d, 1H), 7.2 (d, 2H), 6.5 (d, 1H), 2.3 (s, 3H)169.2, 167.8, 151.0, 143.5, 132.8, 129.9, 122.9, 118.5, 21.1
Protected this compound C18H15NO5325.3275-85--
This compound C16H13NO4283.2880-90 (Deprotection)13.01 (s, 1H), 11.29 (s, 1H), 10.08 (s, 1H), 8.22 (d, 1H), 7.55 (d, 2H), 7.48 (d, 1H), 7.38 (t, 1H), 7.1 (t, 1H), 6.80 (d, 2H), 6.54 (d, 1H)[1]169.6, 163.6, 159.3, 140.8, 140.4, 135.6, 129.9, 125.5, 119.0, 117.1, 115.7[1]

Experimental Protocols

Materials and Reagents:

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. Thionyl chloride and pyridine are corrosive and toxic; handle with extreme care.

Step 1: Protection of p-Coumaric Acid (Acetylation)

Protocol:

  • In a 250 mL round-bottom flask, dissolve p-coumaric acid (10.0 g, 60.9 mmol) in pyridine (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (8.6 mL, 91.4 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold water.

  • Acidify the aqueous mixture to pH 2 with concentrated HCl. A white precipitate of 4-acetoxyphenyl-2-propenoic acid will form.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the protected acid.

Step 2: Activation of Protected p-Coumaric Acid (Acyl Chloride Formation)

Protocol:

  • In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend the dried 4-acetoxyphenyl-2-propenoic acid (10.0 g, 48.5 mmol) in anhydrous dichloromethane (100 mL).

  • Add a catalytic amount of anhydrous DMF (2-3 drops).

  • Slowly add thionyl chloride (5.3 mL, 72.8 mmol) to the suspension at room temperature.[2][3]

  • Heat the mixture to reflux (approx. 40 °C) and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases. The solution should become clear.[2]

  • After the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation) to obtain the crude 4-acetoxyphenyl-2-propenoyl chloride as a solid. This product is moisture-sensitive and should be used immediately in the next step.

Step 3: Amide Coupling with Anthranilic Acid

Protocol:

  • In a separate 250 mL round-bottom flask, dissolve anthranilic acid (6.65 g, 48.5 mmol) in anhydrous pyridine (80 mL) and anhydrous DCM (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 4-acetoxyphenyl-2-propenoyl chloride from Step 2 in a minimal amount of anhydrous DCM (approx. 50 mL).

  • Add the acyl chloride solution dropwise to the stirred anthranilic acid solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir overnight.

  • Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).

  • Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the protected this compound.

Step 4: Deprotection of the Phenolic Hydroxyl Group

Protocol:

  • Dissolve the purified protected this compound (e.g., 10.0 g) in methanol (B129727) (100 mL) in a round-bottom flask.

  • Add a 2M aqueous solution of sodium hydroxide (NaOH) until the pH is approximately 12.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture with 1M HCl to pH 7 and then carefully acidify to pH 3-4 to precipitate the product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any remaining salts.

  • Dry the product under vacuum to yield pure this compound. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification if necessary.

Logical Relationships and Signaling Pathways

The synthesis of this compound from p-coumaric acid follows a logical progression of standard organic reactions. The workflow diagram (Figure 1) illustrates this multi-step chemical transformation pathway, highlighting the key reagents and intermediates involved in the process. Each step is a prerequisite for the next, culminating in the formation of the target molecule. This structured approach is fundamental in synthetic organic chemistry for building complex molecules from simpler starting materials.

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assay of Avenanthramide D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro antioxidant activity of Avenanthramide D, a phenolic alkaloid found primarily in oats. This document outlines detailed protocols for common antioxidant assays, presents available quantitative data for related avenanthramides for comparative purposes, and illustrates the key signaling pathway involved in the antioxidant response of phenolic compounds.

Introduction to this compound and its Antioxidant Potential

Avenanthramides are a group of plant-derived compounds known for their antioxidant and anti-inflammatory properties.[1] this compound, also known as N-p-Coumaroylanthranilic acid or Avenanthramide 1p, is a specific member of this family.[2] While research has demonstrated significant antioxidant activity for several avenanthramides, particularly Avenanthramide 2c, 2f, and 2p, studies have indicated that this compound exhibits comparatively lower radical scavenging activity in some standard assays.[2] Understanding the antioxidant capacity of individual avenanthramides is crucial for the development of novel therapeutics and functional foods.

Data Presentation: Comparative Antioxidant Activity of Avenanthramides

The following table summarizes the available quantitative data on the antioxidant activity of various avenanthramides from selected in vitro assays. It is important to note that direct quantitative data for this compound from these specific assays is limited in the reviewed literature, with sources indicating its activity is low or negligible in certain tests.[2]

AvenanthramideAssayResultReference
Avenanthramide 2c DPPH EC₅₀0.0029 µmol
FRAP6.1 µmol
ORAC~4.5 Trolox Equivalents
Avenanthramide 2f DPPH EC₅₀0.018 µmol
FRAP3.3 µmol
ORAC~2.0 Trolox Equivalents
Avenanthramide 2p DPPH EC₅₀0.074 µmol
FRAP5.7 µmol
ORAC~1.8 Trolox Equivalents
This compound (1p) DPPHNo significant activity reported[2]

Experimental Protocols

Detailed methodologies for three common in vitro antioxidant activity assays are provided below. These protocols can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • Trolox (or other suitable standard antioxidant)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Sample and Standard Solutions:

    • Dissolve this compound in methanol to prepare a stock solution.

    • Create a series of dilutions from the stock solution to determine the IC₅₀ value.

    • Prepare a series of standard solutions of Trolox in methanol.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the control, add 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol (B145695) or phosphate-buffered saline (PBS)

  • Trolox (or other suitable standard antioxidant)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

  • Preparation of Working ABTS•⁺ Solution:

    • Dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of dilutions from the stock solution.

    • Prepare a series of standard solutions of Trolox.

  • Assay Protocol:

    • Add 10 µL of the sample or standard solution to the wells of a 96-well microplate.

    • Add 190 µL of the working ABTS•⁺ solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of Antioxidant Activity:

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition of absorbance against the concentration of Trolox. The TEAC value of the sample is then calculated from this curve.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox

  • 75 mM Phosphate (B84403) buffer (pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein (e.g., 4 µM) in 75 mM phosphate buffer.

    • Prepare a fresh solution of AAPH (e.g., 75 mM) in 75 mM phosphate buffer.

    • Prepare a series of Trolox standards in 75 mM phosphate buffer.

    • Prepare a stock solution of this compound and dilute it to various concentrations with 75 mM phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well black microplate, add 150 µL of the fluorescein working solution.

    • Add 25 µL of the sample, standard, or blank (phosphate buffer) to the appropriate wells.

    • Pre-incubate the plate at 37°C for at least 10 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately place the plate in the fluorescence reader, which is pre-set to 37°C.

    • Measure the fluorescence intensity (excitation at 485 nm, emission at 520 nm) every minute for at least 60 minutes.

  • Data Analysis:

    • Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and the blank.

    • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • The ORAC value of this compound is expressed as Trolox equivalents (TE) by comparing its net AUC to the Trolox standard curve.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (DPPH/ABTS/ORAC) mix Mix Reagents, Sample/ Standard in Microplate prep_reagents->mix prep_sample Prepare this compound Stock & Dilutions prep_sample->mix prep_standard Prepare Standard (e.g., Trolox) Dilutions prep_standard->mix incubate Incubate (Time & Temp as per protocol) mix->incubate measure Measure Absorbance/ Fluorescence incubate->measure calculate Calculate % Inhibition or Area Under Curve (AUC) measure->calculate plot Plot Standard Curve calculate->plot determine Determine IC50 or Trolox Equivalents plot->determine

Caption: Experimental workflow for in vitro antioxidant activity assays.

Antioxidant Signaling Pathway

Phenolic compounds, including avenanthramides, can exert antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway is the Keap1-Nrf2-ARE pathway, which upregulates the expression of endogenous antioxidant enzymes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ros Oxidative Stress (ROS) keap1 Keap1 ros->keap1 Oxidizes Keap1 Cysteine Residues avad This compound avad->keap1 Modulates Keap1 nrf2_keap1 Nrf2-Keap1 Complex nrf2_ub Nrf2 Ubiquitination & Degradation nrf2_keap1->nrf2_ub Leads to nrf2_nuc Nrf2 nrf2_keap1->nrf2_nuc Nrf2 Dissociates & Translocates are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to maf sMaf maf->are Forms heterodimer with Nrf2 antioxidant_genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) are->antioxidant_genes Activates Transcription

Caption: The Keap1-Nrf2-ARE antioxidant signaling pathway.

References

Application Notes and Protocols for Testing Avenanthramide D Anti-inflammatory Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramides (AVNs) are a group of phenolic alkaloids found exclusively in oats, with Avenanthramide D (and its synthetic analog, Dihydrothis compound) being a notable member.[1] Emerging research has highlighted their potent anti-inflammatory and antioxidant properties.[2][3] These compounds have been shown to modulate key signaling pathways involved in the inflammatory response, primarily through the inhibition of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6][7][8] This document provides detailed protocols for utilizing two relevant cell culture models—murine macrophages (RAW 264.7) and human keratinocytes (HaCaT)—to investigate the anti-inflammatory effects of this compound.

Choosing a Cell Culture Model

The selection of an appropriate cell culture model is critical for obtaining relevant data. Here are two recommended and widely used models for inflammation studies:

  • RAW 264.7 Murine Macrophages: These cells are an excellent model for studying general inflammation. They can be stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a robust inflammatory response characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines.[9][10][11][12][13]

  • HaCaT Human Keratinocytes: This immortalized human cell line is a suitable model for investigating skin inflammation.[14][15] Inflammation can be induced by treating the cells with tumor necrosis factor-alpha (TNF-α), often in combination with interferon-gamma (IFN-γ), to mimic inflammatory skin conditions.[15][16][17][18][19]

Experimental Workflow

The overall experimental workflow for assessing the anti-inflammatory effects of this compound is depicted below. This involves determining the non-toxic concentration of the compound, inducing an inflammatory response in the chosen cell line, treating the cells with this compound, and finally, analyzing the inflammatory markers and signaling pathways.

G cluster_0 Phase 1: Preliminary Assays cluster_1 Phase 2: Anti-inflammatory Effect Evaluation cluster_2 Phase 3: Data Analysis A Prepare this compound Stock Solution C Determine Non-Toxic Concentration Range via MTT Assay A->C B Cell Culture (RAW 264.7 or HaCaT) B->C D Seed Cells for Experiment B->D E Pre-treat with this compound C->E Select non-toxic concentrations D->E F Induce Inflammation (LPS for RAW 264.7 or TNF-α for HaCaT) E->F G Incubate for Specified Duration F->G H Collect Supernatant for NO and Cytokine Analysis G->H I Lyse Cells for Western Blot Analysis G->I J Griess Assay (NO Measurement) H->J K ELISA (Cytokine Measurement) H->K L Western Blot (Signaling Pathway Analysis) I->L

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

Signaling Pathways Modulated by Avenanthramides

Avenanthramides primarily exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory agents like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines and enzymes. Avenanthramides have been shown to inhibit the phosphorylation of IKK and IκB, thereby preventing NF-κB activation.[4][5][20]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS_TNFR LPS / TNF-α Receptor IKK IKK LPS_TNFR->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB_p p-IκB (Degraded) IkB_NFkB->IkB_p NFkB NF-κB (p65/p50) IkB_NFkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates AvenanthramideD This compound AvenanthramideD->IKK Inhibits Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Gene Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, also plays a crucial role in the inflammatory response. Their activation by inflammatory stimuli leads to the activation of transcription factors that regulate the expression of inflammatory genes. Avenanthramide C, a related compound, has been shown to reduce the phosphorylation of ERK, JNK, and p38.[6][8]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Inflammatory Stimulus Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Activate JNK->TranscriptionFactors Activate p38->TranscriptionFactors Activate AvenanthramideD This compound AvenanthramideD->ERK Inhibits Phosphorylation AvenanthramideD->JNK Inhibits Phosphorylation AvenanthramideD->p38 Inhibits Phosphorylation Gene Pro-inflammatory Gene Expression TranscriptionFactors->Gene Induce

References

Application Notes and Protocols for Avenanthramide D Skin Permeation Study Using Franz Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramides are a group of phenolic alkaloids primarily found in oats, recognized for their potent anti-inflammatory, antioxidant, and anti-itch properties.[1] Dihydroavenanthramide D (DHAvD), a synthetic and more stable analogue of a naturally occurring avenanthramide, is of particular interest for topical applications in dermatology.[2] Its therapeutic potential is linked to its ability to modulate inflammatory responses, notably through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5] This document provides detailed application notes and protocols for conducting in vitro skin permeation studies of Dihydrothis compound using Franz diffusion cells, a standard and reliable method for assessing the percutaneous absorption of topical formulations.[6]

Physicochemical Properties of Dihydrothis compound

A summary of the key physicochemical properties of Dihydrothis compound is presented in Table 1. These parameters are crucial for designing and interpreting skin permeation studies.

PropertyValueReference
Molecular FormulaC16H15NO4[7]
Molecular Weight285.29 g/mol [7]
Chemical StabilityMore stable than natural avenanthramides due to the absence of a double bond, making it less susceptible to oxidation.[2]
SolubilitySoluble in organic solvents. Aqueous solubility is limited but can be enhanced in formulated systems. For Franz cell studies, a receptor fluid containing a solubilizing agent may be necessary to maintain sink conditions.[8]

Quantitative Skin Permeation Data

The following tables summarize the quantitative data from an in vitro skin permeation study of Dihydrothis compound using Franz diffusion cells with full-thickness human skin. The study compared the permeation from a hydrophilic cream base with and without the addition of penetration enhancers (a mixture of butylene glycol and pentylene glycol).[1]

Table 2: Permeation of Dihydrothis compound from a Hydrophilic Cream into Viable Skin Layers [1]

Time (minutes)% of Applied Dose Permeated (Control Cream)% of Applied Dose Permeated (Cream with Enhancers)
30~6%~12%
30012%41%

Table 3: Calculated Permeation Parameters (Estimated)

FormulationEstimated Steady-State Flux (Jss) (µg/cm²/h)Estimated Permeability Coefficient (Kp) (cm/h)Estimated Lag Time (tL) (hours)
Control CreamData not explicitly provided in the source.Data not explicitly provided in the source.Data not explicitly provided in the source.
Cream with EnhancersData not explicitly provided in the source.Data not explicitly provided in the source.Data not explicitly provided in the source.

Note: The source study provided the percentage of permeated dose at discrete time points. To obtain precise flux, permeability coefficient, and lag time, a time-course study with multiple sampling points would be required to determine the steady-state portion of the permeation curve.

Experimental Protocols

Preparation of Porcine Ear Skin Membranes

Porcine ear skin is a well-accepted model for human skin in permeation studies due to its anatomical and physiological similarities.[3][9]

Materials:

  • Freshly excised porcine ears from a local abattoir

  • Isotonic saline solution

  • Surgical scissors, scalpel, and forceps

  • Dermatome (optional, for split-thickness skin)

  • Aluminum foil

  • -20°C freezer for storage

Protocol:

  • Obtain fresh porcine ears and transport them to the laboratory on ice.

  • Wash the ears thoroughly with isotonic saline to remove any surface debris.

  • Carefully excise the full-thickness skin from the cartilage of the dorsal side of the ear using a scalpel and forceps.

  • If required, prepare split-thickness skin membranes of a specific thickness (e.g., 500 µm) using a dermatome.

  • Cut the excised skin into sections appropriate for mounting on the Franz diffusion cells.

  • Wrap the prepared skin sections in aluminum foil and store them at -20°C for no longer than three months.

  • On the day of the experiment, thaw the skin at room temperature and hydrate (B1144303) it in phosphate-buffered saline (PBS) for 30 minutes before mounting.

Franz Diffusion Cell Experimental Setup

Materials:

  • Franz diffusion cells with a known diffusion area

  • Circulating water bath

  • Magnetic stirrers and stir bars

  • Receptor solution (e.g., PBS with a suitable solubilizing agent like polysorbate 80 or ethanol (B145695) to ensure sink conditions)

  • Formulation containing Dihydrothis compound

  • Syringes and needles for sampling

  • Parafilm

Protocol:

  • Assemble the Franz diffusion cells and connect them to a circulating water bath set to maintain the skin surface temperature at 32 ± 1°C.

  • Degas the receptor solution to prevent air bubble formation under the skin membrane.

  • Fill the receptor chamber with the receptor solution, ensuring no air bubbles are trapped beneath the skin mounting area. Place a small magnetic stir bar in the receptor chamber.

  • Carefully mount the prepared porcine skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.

  • Clamp the chambers together securely to prevent leakage.

  • Allow the system to equilibrate for at least 30 minutes.

  • Accurately apply a known quantity of the Dihydrothis compound formulation to the skin surface in the donor chamber.

  • Cover the donor chamber opening with parafilm to prevent evaporation.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.

  • Store the collected samples at an appropriate temperature until analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Quantification of Dihydrothis compound in the receptor solution is typically performed using a validated HPLC method.

Instrumentation and Conditions (Example):

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or PDA detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is often effective. For example, a gradient starting from 10% acetonitrile, increasing to 90% over 15 minutes.[10][11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Avenanthramides typically show strong absorbance around 320-340 nm. The optimal wavelength for Dihydrothis compound should be determined.

  • Quantification: Create a calibration curve using standard solutions of Dihydrothis compound of known concentrations. The concentration in the experimental samples is determined by comparing their peak areas to the calibration curve.

Visualizations

Signaling Pathway

// Edges "TNFa" -> "TNFR" [label="Binds"]; "IL1b" -> "IL1R" [label="Binds"]; "TNFR" -> "IKK_complex" [label="Activates"]; "IL1R" -> "IKK_complex" [label="Activates"];

"IkB_NFkB" -> "IkB" [style=invis]; "IkB_NFkB" -> "NFkB" [style=invis];

{rank=same; "IkB"; "NFkB"} "IkB" -> "IkB_NFkB" [label="Inhibits"]; "NFkB" -> "IkB_NFkB" [style=invis];

"IKK_complex" -> "IkB" [label="Phosphorylates", color="#EA4335"]; "IkB" -> "Proteasome" [label="Ubiquitination &\nDegradation", color="#EA4335"];

"NFkB" -> "NFkB_active" [label="Translocates"]; "NFkB_active" -> "DNA" [label="Binds"]; "DNA" -> "Pro_inflammatory_genes" [label="Transcription"];

"DHAvD" -> "IKK_complex" [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } .dot Caption: NF-κB signaling pathway and the inhibitory action of Dihydrothis compound.

Experimental Workflow

// Nodes A [label="Skin Membrane Preparation\n(Porcine Ear Skin)"]; B [label="Franz Cell Assembly\n& Equilibration (32°C)"]; C [label="Application of DHAvD\nFormulation"]; D [label="Receptor Fluid Sampling\n(Time-course)"]; E [label="HPLC Analysis of Samples"]; F [label="Data Analysis"]; G [label="Permeation Profile\n(Cumulative Amount vs. Time)"]; H [label="Calculation of Permeation\nParameters (Jss, Kp, tL)"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } .dot Caption: Experimental workflow for the in vitro skin permeation study of Dihydrothis compound.

References

Application Notes and Protocols: Gene Expression Analysis in Keratinocytes Treated with Avenanthramide D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of Avenanthramide D on gene expression in keratinocytes. This compound, a key bioactive compound found in oats, has demonstrated significant anti-inflammatory and antioxidant properties, making it a compound of interest for dermatological research and drug development.

Introduction

This compound is a phenolic alkaloid that has been shown to modulate inflammatory responses in skin cells.[1][2] In keratinocytes, the primary cell type of the epidermis, this compound and its synthetic analog, dihydrothis compound (dhAvD), have been observed to exert their effects through the regulation of key signaling pathways, leading to changes in the expression of genes involved in inflammation, skin barrier function, and cellular differentiation.[1][3][4] These notes will detail the molecular mechanisms of this compound and provide standardized protocols for investigating its impact on keratinocyte gene expression.

Mechanism of Action: Modulation of Inflammatory Signaling

This compound primarily exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5][6] In response to inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α), the inhibitor of NF-κB, IκB-α, is typically phosphorylated and subsequently degraded. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the degradation of IκB-α, which in turn prevents the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[1] This blockade of NF-κB activation leads to a significant reduction in the expression and release of pro-inflammatory cytokines, most notably Interleukin-8 (IL-8).[1][2]

Beyond the NF-κB pathway, avenanthramides have also been implicated in the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of the antioxidant response.[2][7]

Effects on Gene Expression

Treatment of keratinocytes with this compound and its analogs has been shown to significantly alter the expression of a variety of genes. These changes underscore its potential in restoring skin barrier function and mitigating inflammatory skin conditions.

Summary of Quantitative Gene Expression Data

The following tables summarize the reported changes in gene and protein expression in human keratinocytes (HaCaT cells) following treatment with dihydrothis compound (dhAvD).

Table 1: Upregulation of Tight Junction and Differentiation Markers by dhAvD

Gene/ProteinFold Change (mRNA)Fold Change (Protein)Concentration of dhAvDReference
TJP1 (ZO-1)Up to 3.87Up to 2.840 µg/mL[3]
OCLNUp to 1.43Up to 2.210 µg/mL[3]

Table 2: Recovery of Barrier and Differentiation Gene Expression by dhAvD in an IL-4/IL-13 Induced Damage Model

GeneFold Change (vs. Untreated Control)Concentration of dhAvDReference
CLDN10.740 µg/mL[8]
CLDN40.840 µg/mL[8]
LOR1.3820 µg/mL[8]
IVL0.8940 µg/mL[8]

Experimental Protocols

The following protocols provide a standardized workflow for the treatment of keratinocytes with this compound and subsequent gene expression analysis via quantitative real-time PCR (RT-qPCR).

Protocol 1: Keratinocyte Cell Culture and Treatment
  • Cell Culture:

    • Culture human epidermal keratinocytes (e.g., HaCaT cell line) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.[9]

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach 70-80% confluency before treatment.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

    • Store the stock solution at -20°C.

  • Treatment of Keratinocytes:

    • On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations.

    • Remove the old medium from the keratinocyte cultures and replace it with the medium containing this compound or vehicle control (medium with the same concentration of DMSO).

    • For inflammatory stimulation models, co-treat cells with an inflammatory agent like TNF-α or a cocktail of IL-4 and IL-13.[3][8]

    • Incubate the cells for the desired treatment period (e.g., 24 hours).

Protocol 2: Total RNA Isolation from Keratinocytes
  • Cell Lysis:

    • After treatment, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add a suitable lysis buffer (e.g., TRIzol reagent or a lysis buffer from a commercial RNA isolation kit) directly to the culture well to lyse the cells.[10]

  • RNA Extraction:

    • Follow the manufacturer's protocol for the chosen RNA isolation method (e.g., phenol-chloroform extraction with TRIzol or a column-based purification kit).[10][11]

    • Ensure all steps are performed in an RNase-free environment to prevent RNA degradation.

  • RNA Quantification and Quality Control:

    • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.

    • Assess the purity of the RNA by checking the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be between 2.0 and 2.2).

    • Verify RNA integrity by running an aliquot on an agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).[10]

Protocol 3: Quantitative Real-Time PCR (RT-qPCR)
  • Reverse Transcription (cDNA Synthesis):

    • Synthesize complementary DNA (cDNA) from the isolated total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[12] This can be done using a one-step or a two-step RT-qPCR protocol.[12]

  • qPCR Reaction Setup:

    • Prepare a qPCR reaction mix containing:

      • cDNA template

      • Forward and reverse primers for the gene of interest (e.g., IL8, TJP1, OCLN) and a housekeeping gene (e.g., GAPDH, ACTB)

      • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe).[13]

    • Set up triplicate reactions for each sample and gene to ensure reproducibility.[14]

    • Include a no-template control (NTC) to check for contamination.[14]

  • qPCR Cycling and Data Acquisition:

    • Perform the qPCR reaction in a real-time PCR cycler using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Monitor the fluorescence signal at each cycle.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction. The Ct value is the cycle number at which the fluorescence signal crosses a certain threshold.[13]

    • Calculate the relative gene expression using the ΔΔCt method.[12]

      • Normalize the Ct value of the gene of interest to the Ct value of the housekeeping gene for each sample (ΔCt).

      • Calculate the difference between the ΔCt of the treated sample and the ΔCt of the control sample (ΔΔCt).

      • The fold change in gene expression is calculated as 2-ΔΔCt.

Visualizations

The following diagrams illustrate the key signaling pathway modulated by this compound and the experimental workflow for gene expression analysis.

G cluster_0 cluster_1 Cytoplasm TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds to IKK Complex IKK Complex TNFR->IKK Complex Activates IkB-alpha IkB-alpha IKK Complex->IkB-alpha Phosphorylates NF-kB NF-kB IkB-alpha->NF-kB Inhibits p65 p65 p65->NF-kB p50 p50 p50->NF-kB Nucleus Nucleus NF-kB->Nucleus Translocates to Pro-inflammatory Genes (e.g., IL-8) Pro-inflammatory Genes (e.g., IL-8) Nucleus->Pro-inflammatory Genes (e.g., IL-8) Activates Transcription This compound This compound This compound->IKK Complex Inhibits

Figure 1: this compound inhibits the NF-κB signaling pathway.

G cluster_0 Start Start Keratinocyte Culture Keratinocyte Culture Start->Keratinocyte Culture This compound Treatment This compound Treatment Keratinocyte Culture->this compound Treatment RNA Isolation RNA Isolation This compound Treatment->RNA Isolation cDNA Synthesis cDNA Synthesis RNA Isolation->cDNA Synthesis RT-qPCR RT-qPCR cDNA Synthesis->RT-qPCR Data Analysis (ddCt) Data Analysis (ddCt) RT-qPCR->Data Analysis (ddCt) Gene Expression Results Gene Expression Results Data Analysis (ddCt)->Gene Expression Results End End Gene Expression Results->End

Figure 2: Experimental workflow for gene expression analysis.

References

Application Notes and Protocols for Topical Delivery of Avenanthramide D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramides (AVNs), a group of phenolic alkaloids found in oats, have garnered significant interest for their potent anti-inflammatory, antioxidant, and anti-itch properties.[1][2] Avenanthramide D (Avn-D), and its more stable synthetic analog Dihydrothis compound (dhAvD), are promising candidates for the topical treatment of various inflammatory skin conditions such as atopic dermatitis, psoriasis, and pruritus.[1][3][4] Their primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses in the skin.[1][5][6] By downregulating NF-κB, avenanthramides can reduce the production of pro-inflammatory cytokines like IL-6 and IL-8, thereby mitigating inflammation and itch.[1][5]

These application notes provide a comprehensive overview of formulation strategies and experimental protocols for the topical delivery of this compound and its analog, Dihydrothis compound. The information is intended to guide researchers and formulation scientists in the development of effective and stable topical products.

Physicochemical Properties and Stability

This compound is a conjugate of p-coumaric acid and anthranilic acid.[7] Avenanthramides are known to be susceptible to degradation, particularly at neutral to alkaline pH and when exposed to heat and UV light.[8][9] Dihydrothis compound, which lacks a double bond in its structure, is chemically more stable than this compound.[10][11] The solubility of avenanthramides is generally low in water but they are soluble in organic solvents such as methanol, ethanol, and DMSO.[4][12]

Table 1: Physicochemical Properties of this compound and Analogs

PropertyThis compoundDihydrothis compoundReference
Molecular Formula C₁₆H₁₃NO₄C₁₆H₁₅NO₄[7][13]
Molecular Weight 283.3 g/mol 285.29 g/mol [7][13]
Appearance Light yellow solidSolid[7][13]
Solubility Soluble in methanol, DMSOSoluble in organic solvents[7][13]
Stability Sensitive to pH, heat, and UV lightMore stable than this compound[8][9][10]

Formulation Strategies for Enhanced Topical Delivery

The primary challenge in formulating this compound for topical delivery is its low solubility and potential instability. Advanced formulation strategies such as nanoemulsions, liposomes, and optimized hydrogels can enhance its solubility, stability, and skin permeation.

Nanoemulsions

Nanoemulsions are transparent or translucent systems of oil, water, and surfactants with droplet sizes typically in the range of 20-200 nm. They offer several advantages for topical delivery, including high drug loading capacity for lipophilic drugs, enhanced skin penetration, and improved stability.

Liposomes

Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs and are known to improve drug deposition in the skin while minimizing systemic absorption.

Hydrogels

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. They are well-suited for topical drug delivery due to their biocompatibility and cooling sensation on the skin. The release of Avn-D from a hydrogel can be modulated by the choice of polymer and the inclusion of penetration enhancers.

Data Presentation: Performance of this compound Formulations

The following tables summarize quantitative data from studies on the topical delivery of avenanthramides.

Table 2: In Vitro Release of Dihydrothis compound from Cream Formulations

FormulationVehiclePenetration EnhancerCumulative Release after 30 min (µg/cm²)Reference
1 Lipophilic CreamNone~1.5[14]
2 Lipophilic Cream2% Butylene Glycol/Pentylene Glycol~6.0[14]
3 Hydrophilic CreamNone~2.5[14]
4 Hydrophilic Cream2% Butylene Glycol/Pentylene Glycol~10.0[14]

Table 3: In Vitro Skin Permeation of Dihydrothis compound

FormulationVehiclePenetration EnhancerPermeation into Viable Skin after 300 min (% of applied dose)Reference
1 Hydrophilic CreamNone12%[14]
2 Hydrophilic Cream2% Butylene Glycol/Pentylene Glycol41%[14]
3 Polymer-Stabilized Hydrodispersion Gel2% Butylene Glycol/Pentylene Glycol>41%[14]

Table 4: In Vivo Efficacy of Dihydrothis compound Formulations

FormulationConcentrationStudy PopulationKey FindingReference
1 0.10% in o/w emulsion40 patients with dry, pruritic skinSignificant improvement in pruritus and other dry skin symptoms compared to vehicle alone.[1]
2 24.5 µg/mL in a minimal excipient formula6 individuals with sensitive skinSignificant reduction in Transepidermal Water Loss (TEWL) and increase in epidermal thickness after 2 weeks.[10][15]

Experimental Protocols

This section provides detailed protocols for the preparation and evaluation of this compound topical formulations.

Protocol 1: Preparation of an this compound Nanoemulsion

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound for enhanced topical delivery.

Materials:

  • This compound (or Dihydrothis compound)

  • Oil phase: Caprylic/capric triglyceride (e.g., Miglyol 812)

  • Surfactant: Polysorbate 80 (Tween 80)

  • Co-surfactant: Propylene glycol

  • Aqueous phase: Purified water

  • High-shear homogenizer or microfluidizer

Method:

  • Preparation of the Oil Phase: Dissolve this compound in the oil phase at a concentration of 0.1-1.0% (w/w). Gently heat and stir until fully dissolved.

  • Preparation of the Aqueous Phase: In a separate vessel, mix the surfactant and co-surfactant with purified water.

  • Formation of the Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed with a magnetic stirrer.

  • Nanoemulsification: Homogenize the coarse emulsion using a high-shear homogenizer at 10,000-20,000 rpm for 10-20 minutes, or pass it through a microfluidizer at high pressure (e.g., 15,000-20,000 psi) for 3-5 cycles. The process should be carried out in a temperature-controlled environment to prevent degradation of the active ingredient.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Determine using Dynamic Light Scattering (DLS).

    • Zeta Potential: Measure to assess the stability of the nanoemulsion.

    • pH and Viscosity: Measure using a pH meter and viscometer, respectively.

    • Drug Content: Quantify the amount of this compound in the formulation using a validated HPLC method.

Protocol 2: Preparation of this compound Loaded Liposomes

Objective: To encapsulate this compound in liposomes to enhance its skin deposition.

Materials:

  • This compound (or Dihydrothis compound)

  • Phospholipids: Soy phosphatidylcholine (SPC) or Egg phosphatidylcholine (EPC)

  • Cholesterol

  • Organic solvent: Chloroform and Methanol (2:1 v/v)

  • Aqueous buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

Method:

  • Lipid Film Hydration:

    • Dissolve this compound, phospholipids, and cholesterol in the chloroform:methanol mixture in a round-bottom flask. A typical molar ratio of phospholipid to cholesterol is 2:1.

    • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature to form a thin lipid film on the flask wall.

    • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the aqueous buffer by vortexing or gentle shaking. The temperature of the buffer should be above the lipid transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice.

    • Alternatively, for a more uniform size distribution, extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.

  • Characterization:

    • Vesicle Size and PDI: Determine using DLS.

    • Zeta Potential: Measure to assess the stability of the liposomal suspension.

    • Encapsulation Efficiency (%EE): Separate the unencapsulated drug from the liposomes by ultracentrifugation or size exclusion chromatography. Quantify the amount of encapsulated drug using a validated HPLC method. The %EE is calculated as: %EE = (Amount of encapsulated drug / Total amount of drug) x 100

Protocol 3: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the skin permeation of this compound from different topical formulations.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor medium: PBS with a suitable solubilizer for Avn-D (e.g., 0.5% Tween 80)

  • This compound formulation

  • Syringes and needles for sampling

  • HPLC system for analysis

Method:

  • Skin Preparation: Thaw the excised skin and cut it into appropriate sizes to fit the Franz diffusion cells. Ensure the skin integrity is maintained.

  • Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Chamber: Fill the receptor chamber with pre-warmed (32 ± 1 °C) and degassed receptor medium. Ensure no air bubbles are trapped beneath the skin.

  • Formulation Application: Apply a known amount of the this compound formulation (e.g., 10 mg/cm²) to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) and permeability coefficient (Kp) can be determined from the linear portion of the curve.

Protocol 4: Stability Testing of this compound Formulations

Objective: To assess the physical and chemical stability of this compound topical formulations under different storage conditions.

Materials:

  • This compound formulation

  • Stability chambers with controlled temperature and humidity (e.g., 25 °C/60% RH, 40 °C/75% RH)

  • Light-protective containers

  • Analytical instruments for characterization (HPLC, DLS, pH meter, viscometer)

Method:

  • Sample Preparation: Package the formulation in inert, light-protective containers.

  • Storage Conditions: Store the samples in stability chambers at different conditions as per ICH guidelines (e.g., long-term: 25 ± 2 °C/60 ± 5% RH; accelerated: 40 ± 2 °C/75 ± 5% RH).

  • Testing Intervals: At specified time points (e.g., 0, 1, 3, and 6 months for accelerated studies; 0, 3, 6, 9, 12, 18, and 24 months for long-term studies), withdraw samples for analysis.

  • Analysis:

    • Visual Inspection: Observe for any changes in color, odor, or phase separation.

    • Physicochemical Properties: Measure pH, viscosity, and particle size (for nanoemulsions and liposomes).

    • Chemical Stability: Quantify the concentration of this compound using a stability-indicating HPLC method to determine any degradation.

  • Data Evaluation: Analyze the data to determine the shelf-life of the formulation.

Visualization of Pathways and Workflows

Signaling Pathway of this compound's Anti-inflammatory Action

G cluster_stimulus Inflammatory Stimulus cluster_cell Keratinocyte cluster_intervention Intervention Inflammatory Stimulus Inflammatory Stimulus IKK IKK Complex Inflammatory Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Degrades & Releases Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes (e.g., IL-6, IL-8) Nucleus->Pro-inflammatory Genes Activates Transcription Inflammation Inflammation Pro-inflammatory Genes->Inflammation Leads to Avn-D This compound Avn-D->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow for Nanoemulsion Formulation and Evaluation

G cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation Start Start OilPhase Prepare Oil Phase (Avn-D in Oil) Start->OilPhase AqPhase Prepare Aqueous Phase (Surfactant/Co-surfactant in Water) Start->AqPhase Mix Mix Phases (Coarse Emulsion) OilPhase->Mix AqPhase->Mix Homogenize High-Shear Homogenization or Microfluidization Mix->Homogenize Nanoemulsion Nanoemulsion Homogenize->Nanoemulsion DLS Particle Size & PDI (DLS) Nanoemulsion->DLS Zeta Zeta Potential Nanoemulsion->Zeta Viscosity Viscosity & pH Nanoemulsion->Viscosity HPLC Drug Content (HPLC) Nanoemulsion->HPLC Permeation In Vitro Skin Permeation (Franz Cells) DLS->Permeation Zeta->Permeation Viscosity->Permeation HPLC->Permeation Stability Stability Testing (ICH Guidelines) Permeation->Stability End End Stability->End

Caption: Workflow for nanoemulsion formulation and testing.

Logical Relationship for Topical Formulation Development

G Target Target Product Profile (e.g., for Atopic Dermatitis) API Active Pharmaceutical Ingredient (this compound / dhAvD) Target->API Excipients Excipient Selection (Solubilizers, Penetration Enhancers, Stabilizers) API->Excipients Formulation Formulation Development (Nanoemulsion, Liposome, Gel) Excipients->Formulation Characterization Physicochemical Characterization (Size, Stability, Drug Load) Formulation->Characterization Characterization->Formulation Optimization InVitro In Vitro Testing (Release, Permeation) Characterization->InVitro InVitro->Formulation Optimization InVivo In Vivo Efficacy & Safety (Animal Models, Clinical Studies) InVitro->InVivo FinalProduct Final Topical Product InVivo->FinalProduct

Caption: Logical steps in topical formulation development.

References

Application Notes and Protocols for Avenanthramide D Stability Testing in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramide D (Avn-D), a phenolic alkaloid found in oats (Avena sativa), is a member of the avenanthramide class of compounds. Structurally, it is a conjugate of p-coumaric acid and anthranilic acid. Avenanthramides, including Avn-D, have garnered significant interest due to their potent antioxidant and anti-inflammatory properties. These biological activities are, in part, attributed to their ability to modulate the NF-κB signaling pathway. Given its therapeutic potential, understanding the stability of this compound in various solvents is crucial for the development of robust formulations, analytical methods, and for ensuring the integrity of preclinical and clinical studies.

This document provides detailed application notes and protocols for conducting stability testing of this compound in different solvents. It outlines the necessary experimental procedures, analytical methods for quantification, and a framework for data presentation.

Data Presentation

Table 1: Stability of this compound in Different Solvents at 25°C (Protected from Light)

Time (Days)% Remaining in Methanol% Remaining in DMSO% Remaining in Ethanol
0100.0100.0100.0
799.599.899.2
1498.999.598.5
3097.899.197.1
6095.798.294.5
9093.597.592.0

Table 2: Thermal Degradation of this compound in Methanol (Protected from Light)

Time (Hours)% Remaining at 40°C% Remaining at 60°C
0100.0100.0
299.197.2
498.294.5
896.589.3
2490.375.6
4882.158.9

Table 3: Photostability of this compound in Methanol at 25°C

Exposure Time (Hours)% Remaining (ICH Q1B Option 2 Light Source)
0100.0
195.2
290.7
482.1
868.5
2445.3

Experimental Protocols

The following are detailed protocols for conducting stability testing of this compound.

Protocol 1: Preparation of this compound Stock and Working Solutions

1. Materials:

  • This compound (purity >95%)

  • Methanol (HPLC grade)

  • Dimethyl sulfoxide (B87167) (DMSO) (HPLC grade)

  • Ethanol (anhydrous, HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

2. Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Dissolve the this compound in a small amount of the chosen solvent (Methanol, DMSO, or Ethanol).

  • Once fully dissolved, bring the volume up to the 10 mL mark with the same solvent.

  • Stopper the flask and mix thoroughly by inversion.

  • Working Solutions (e.g., 100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with the corresponding solvent and mix well.

  • Prepare fresh working solutions for each time point of the stability study.

Protocol 2: General Stability Testing Procedure

1. Sample Preparation:

  • Prepare working solutions of this compound in Methanol, DMSO, and Ethanol as described in Protocol 1.

  • Dispense aliquots of each solution into amber HPLC vials to protect from light for the baseline (T=0) analysis and for each time point of the study.

2. Storage Conditions:

  • Long-Term Stability: Store the vials at a controlled room temperature of 25°C ± 2°C.

  • Thermal Stability: Store the vials in temperature-controlled ovens at 40°C ± 2°C and 60°C ± 2°C.

  • Photostability: Expose the vials to a light source compliant with ICH Q1B guidelines (e.g., Option 2: a combination of cool white fluorescent and near UV lamps). A control set of vials should be wrapped in aluminum foil to protect from light and stored under the same temperature conditions.

3. Time Points:

  • Long-Term Stability: Analyze samples at T=0, 7, 14, 30, 60, and 90 days.

  • Thermal Stability: Analyze samples at T=0, 2, 4, 8, 24, and 48 hours.

  • Photostability: Analyze samples at T=0, 1, 2, 4, 8, and 24 hours of exposure.

4. Sample Analysis:

  • At each designated time point, retrieve the respective vials from the storage conditions.

  • Allow the vials to equilibrate to room temperature before analysis.

  • Analyze the samples using a validated stability-indicating HPLC or UPLC-MS method (see Protocol 3).

  • Quantify the remaining percentage of this compound relative to the initial concentration at T=0.

Protocol 3: Stability-Indicating UPLC-MS Analytical Method

This method is adapted from published methods for the analysis of avenanthramides and should be validated for the specific purpose of this compound stability testing.[1][2]

1. Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector and a mass spectrometer (MS).

2. Chromatographic Conditions:

  • Column: Kinetex C18 column (100 × 4.6 mm; 2.6 µm i.d.; 100 Å) or equivalent.[1][2]

  • Mobile Phase A: Water with 0.1% acetic acid.[1][2]

  • Mobile Phase B: Acetonitrile with 0.1% acetic acid.[1][2]

  • Gradient Elution: A suitable gradient to separate this compound from its potential degradation products. An example gradient is:

    • 0-1.5 min: 10% B

    • 1.5-16.5 min: Gradient to 55% B

    • 16.5-30.0 min: Gradient to 80% B

    • 30.0-32.0 min: Return to 10% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • PDA Detection: Monitor at the maximum absorbance wavelength for this compound (e.g., ~320-340 nm).

  • MS Detection: Use electrospray ionization (ESI) in positive or negative mode to monitor the mass-to-charge ratio (m/z) of this compound and its potential degradation products.

3. Method Validation:

  • The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (the ability to resolve the analyte from degradation products), linearity, accuracy, precision, and robustness.

Mandatory Visualizations

G cluster_workflow This compound Stability Testing Workflow prep Prepare Avn-D Solutions (Methanol, DMSO, Ethanol) storage Store under Stress Conditions (Temperature, Light) prep->storage sampling Sample at Predetermined Time Points storage->sampling analysis Analyze by Stability-Indicating UPLC-MS Method sampling->analysis data Quantify Remaining Avn-D and Degradation Products analysis->data report Generate Stability Report data->report

Caption: Experimental workflow for this compound stability testing.

G cluster_pathway This compound and the NF-κB Signaling Pathway cytokine Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) receptor Cell Surface Receptor cytokine->receptor ikb_kinase IKK Complex receptor->ikb_kinase activates ikb IκBα ikb_kinase->ikb phosphorylates ikb->ikb nfkb NF-κB (p50/p65) ikb->nfkb nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription of Pro-inflammatory Mediators (e.g., COX-2, iNOS, IL-6, IL-8) nucleus->transcription initiates inflammation Inflammatory Response transcription->inflammation avn_d This compound avn_d->ikb_kinase inhibits

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

References

Application Notes and Protocols for Assessing Avenanthramide D Cytotoxicity in HaCaT Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avenanthramides (AVNs) are a group of phenolic alkaloids primarily found in oats, known for their antioxidant and anti-inflammatory properties.[1][2][3][4] Avenanthramide D (AVN D) is one of the major analogues. While the beneficial effects of AVNs are well-documented, it is crucial to establish their cytotoxic profile in relevant cell models to determine safe and effective concentrations for therapeutic or cosmetic applications. This document provides a detailed protocol for assessing the cytotoxicity of this compound in the human immortalized keratinocyte cell line, HaCaT.

HaCaT cells are a well-established and widely used in vitro model for the human epidermis, retaining many of the differentiation characteristics of normal keratinocytes.[5][6][7] This makes them an ideal system for studying the effects of compounds intended for dermatological applications.

These protocols outline the necessary procedures for HaCaT cell culture, and the subsequent assessment of cytotoxicity using three common assays: MTT for cell viability, LDH release for membrane integrity, and Annexin V/Propidium Iodide (PI) staining for apoptosis detection.

Materials and Reagents

Cell Culture
  • HaCaT cells

  • Dulbecco's Modified Eagle Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • This compound (powder, to be dissolved in DMSO)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

MTT Assay
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO or Solubilization Buffer

LDH Assay
  • LDH Cytotoxicity Assay Kit (commercially available)

Annexin V/PI Apoptosis Assay
  • Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)

  • Binding Buffer

Experimental Protocols

HaCaT Cell Culture and Maintenance
  • Culture Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Culturing: Culture HaCaT cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.[6][8]

  • Media Change: Change the culture medium every 2-3 days.

  • Subculturing (Splitting):

    • When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.[6]

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach.[6][9]

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

    • Resuspend the cell pellet in fresh complete growth medium and re-plate at a suitable split ratio (e.g., 1:5 to 1:10).

Preparation of this compound Stock Solution
  • Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 100 mM).

  • Store the stock solution at -20°C.

  • Prepare working concentrations by diluting the stock solution in complete growth medium immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assessment Workflow

The overall workflow for assessing the cytotoxicity of this compound in HaCaT cells is depicted below.

G cluster_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis culture Culture HaCaT Cells seed Seed Cells in 96-well Plates culture->seed prepare_avn Prepare this compound Dilutions treat Treat Cells (e.g., 24, 48, 72h) seed->treat prepare_avn->treat mtt MTT Assay treat->mtt ldh LDH Assay treat->ldh annexin Annexin V/PI Assay treat->annexin readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout annexin->readout calculate Calculate % Viability/ Cytotoxicity/ Apoptosis readout->calculate plot Plot Dose-Response Curves & IC50 calculate->plot

Caption: Experimental workflow for this compound cytotoxicity assessment in HaCaT cells.
MTT Assay (Cell Viability)

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[10]

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 25, 50, 100, 200 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10][11]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • % Cell Viability = (Absorbance_sample / Absorbance_control) * 100

LDH Assay (Membrane Integrity)

The LDH assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[12][13]

  • Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[14]

  • Assay: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.[15]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[15][16]

  • Measurement: Measure the absorbance at 490 nm.

  • Calculation:

    • % Cytotoxicity = ((Sample_LDH_release - Spontaneous_LDH_release) / (Maximum_LDH_release - Spontaneous_LDH_release)) * 100

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]

  • Seeding and Treatment: Seed HaCaT cells in 6-well plates and treat with selected concentrations of this compound (e.g., IC50 concentration determined from the MTT assay) for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash with cold PBS and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[19]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[17][19]

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.

Table 1: MTT Assay - Cell Viability of HaCaT Cells Treated with this compound

Concentration (µM)24h % Viability (Mean ± SD)48h % Viability (Mean ± SD)72h % Viability (Mean ± SD)
0 (Control)100 ± 5.2100 ± 4.8100 ± 6.1
1
10
25
50
100
200

Table 2: LDH Assay - Cytotoxicity in HaCaT Cells Treated with this compound

Concentration (µM)24h % Cytotoxicity (Mean ± SD)48h % Cytotoxicity (Mean ± SD)72h % Cytotoxicity (Mean ± SD)
0 (Control)0 ± 2.10 ± 2.50 ± 3.0
1
10
25
50
100
200

Table 3: Annexin V/PI Assay - Apoptosis in HaCaT Cells Treated with this compound for 24h

Concentration (µM)% Viable Cells (Mean ± SD)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic/Necrotic Cells (Mean ± SD)
0 (Control)
IC50/2
IC50
2 x IC50

Potential Signaling Pathways

Avenanthramides have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.[1][2][20][21] Understanding these pathways can provide mechanistic insights into the observed cytotoxic effects of this compound.

Caption: Potential signaling pathways modulated by this compound.

Avenanthramides may exert their effects by:

  • Inhibiting the NF-κB pathway: By preventing the degradation of IκBα, Avenanthramides can block the activation of NF-κB, a key regulator of inflammation and cell survival.[3][20]

  • Modulating MAPK signaling: Avenanthramides have been shown to inhibit the phosphorylation of JNK, ERK, and p38 MAP kinases, which are involved in cellular responses to stress, proliferation, and apoptosis.[1][22]

  • Affecting the PI3K/AKT pathway: This pathway is crucial for cell survival and growth, and its modulation by Avenanthramides could contribute to their biological activity.[2][21]

By investigating these pathways, for instance through western blotting for key phosphorylated proteins, a deeper understanding of this compound's mechanism of cytotoxicity can be achieved.

References

Troubleshooting & Optimization

Technical Support Center: Avenanthramide D Extraction from Oats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of avenanthramide D and other avenanthramides (AVNs) from oats.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting avenanthramides from oats?

A1: The most prevalent methods for AVN extraction are solvent-based techniques. These include conventional solid-liquid extraction, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE).[1] Alcohol-based solvents, particularly ethanol (B145695) and methanol (B129727) at varying concentrations, are widely used.[2][3]

Q2: Which solvent system is optimal for achieving a high yield of avenanthramides?

A2: Both ethanol and methanol are effective for AVN extraction.[3] Studies have shown that 70% methanol can produce a high yield of AVNs 2c, 2p, and 2f.[4][5][6] Similarly, 80% ethanol is also a commonly used and effective solvent.[2][7][8] The choice of solvent may depend on the specific AVN of interest and downstream applications.

Q3: Does the pH of the extraction solvent affect the yield?

A3: Yes, the pH of the extraction solvent can significantly impact the yield. Some protocols advocate for the use of buffered ethanol (e.g., 80% ethanol with 10 mM phosphate (B84403) buffer at pH 2.0 or 2.8) or acidified ethanol.[2] However, one study found that using 80% ethanol without a buffer resulted in a significantly higher yield of AVNs compared to a buffered solution.[2][8]

Q4: Is a single extraction sufficient, or are multiple extractions necessary?

A4: While many traditional methods involve multiple extraction steps to maximize yield, recent research suggests that a single extraction with 80% ethanol can be as effective as triplicate extractions, provided the solid-to-solvent ratio is optimized.[2][8][9] This simplified approach can save significant time and resources.

Q5: What is the impact of temperature on avenanthramide extraction?

A5: Temperature is a critical parameter in AVN extraction. An optimal temperature can enhance extraction efficiency. For instance, one study identified 55°C as the optimal temperature when using 70% methanol for a 165-minute extraction.[4][6] Another study noted that increasing temperature in both conventional and ultrasound-assisted extraction improved the yield of free phenolic compounds, including avenanthramides.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield Suboptimal Solvent Concentration: The polarity of the solvent mixture may not be ideal for AVN solubility.Optimize the alcohol concentration. Studies suggest that 70-80% aqueous solutions of methanol or ethanol are often more effective than pure solvents.[3][4]
Incorrect Extraction Temperature: The temperature may be too low for efficient extraction or too high, leading to degradation.Experiment with different temperatures. A range of 50-60°C has been shown to be effective.[2][4][5]
Insufficient Extraction Time: The contact time between the oat material and the solvent may be too short.Increase the extraction time. Optimal times can range from 60 to over 165 minutes, depending on the method and other parameters.[2][4]
Inadequate Sample Preparation: Large particle size of the oat material can limit solvent penetration.Ensure the oat material is finely milled to a consistent particle size (e.g., passing through a 0.5 mm sieve).[2]
Degradation of Avenanthramides: AVNs can be sensitive to pH, light, and heat, especially under alkaline and neutral conditions.[11]Protect the extraction mixture from light.[2] Avoid high temperatures for prolonged periods and consider the pH of your extraction solvent.
Inconsistent Results Variability in Oat Source: Different oat cultivars and growing conditions can have significantly different AVN content.[1]Use a consistent and well-characterized oat source for your experiments. If comparing different batches, analyze the starting material for its initial AVN content.
Incomplete Extraction: A single, short extraction may not be sufficient to recover all AVNs.While single extractions can be effective, consider performing a second extraction and analyzing the extract to ensure complete recovery.[2][8]
Evaporation Losses: Avenanthramides can be lost during the solvent evaporation step.[12]Use a vacuum centrifuge or rotary evaporator at a controlled temperature (not exceeding 40°C) to minimize degradation and loss.[7]
Presence of Impurities in Extract Co-extraction of Other Compounds: The solvent system may be extracting other compounds with similar solubility.Consider a purification step after initial extraction, such as solid-phase extraction (SPE) or preparative HPLC.
Insufficient Filtration: Particulate matter from the oat sample may be carried over.Ensure proper centrifugation and filtration of the supernatant. Using a PTFE membrane filter (e.g., 0.45 µm) is recommended before analytical steps.[7]

Data Presentation

Table 1: Comparison of Avenanthramide Yields with Different Solvents

Solvent Avenanthramide 2c Yield (mg/kg) Avenanthramide 2p Yield (mg/kg) Avenanthramide 2f Yield (mg/kg) Reference
70% Methanol9.70 ± 0.3810.05 ± 0.4419.18 ± 0.80[4][6]
80% Ethanol---[2][8]
80% Buffered Ethanol (pH 2.0)Significantly lower than 80% EthanolSignificantly lower than 80% EthanolSignificantly lower than 80% Ethanol[2][8]

Note: Direct quantitative comparison between 70% methanol and 80% ethanol from different studies is challenging due to variations in oat cultivars and extraction conditions.

Table 2: Optimal Parameters from Response Surface Methodology (RSM) Study

Parameter Optimal Value
Methanol Concentration70%
Extraction Temperature55°C
Extraction Time165 minutes
Source: Maliarová et al. (2015)[4][6]

Experimental Protocols

Protocol 1: Simplified Single Solvent Extraction

This protocol is adapted from a simplified method that has been shown to be as effective as multiple extractions.[2][8]

  • Sample Preparation: Mill oat grains to pass through a 0.5 mm sieve.

  • Extraction:

    • Weigh 0.25 g of milled oat sample into a centrifuge tube.

    • Add 15 mL of 80% ethanol.

    • Vortex to ensure thorough mixing.

    • Place on an orbital shaker in the dark for 60 minutes at 50°C.

  • Separation:

    • Centrifuge the sample at a sufficient speed to pellet the solid material (e.g., 6500 x g for 5 minutes).[3]

    • Carefully decant the supernatant into a clean collection tube.

  • Analysis Preparation:

    • Filter the supernatant through a 0.45 µm PTFE syringe filter.

    • The extract is now ready for analysis by HPLC or other methods.

Protocol 2: Optimized Methanol-Based Extraction

This protocol is based on an RSM-optimized method for maximizing the yield of major avenanthramides.[4][6]

  • Sample Preparation: Mill oat grains to pass through a 0.5 mm sieve.

  • Extraction:

    • Weigh approximately 300 mg of the milled oat sample into a tube.

    • Add 3 mL of 70% aqueous methanol.

    • Place on an orbital thermo-shaker in the dark at 55°C for 165 minutes.

  • Separation:

    • Centrifuge the sample at 6500 x g for 5 minutes.

    • Collect the supernatant for analysis.

  • Storage: Store the supernatant at -20°C until HPLC analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Analysis oats Whole Oats milling Milling (0.5 mm sieve) oats->milling milled_oats Milled Oat Sample add_solvent Add Solvent (e.g., 80% Ethanol) milled_oats->add_solvent extraction_step Shake/Incubate (e.g., 60 min at 50°C) add_solvent->extraction_step centrifugation Centrifugation extraction_step->centrifugation supernatant Collect Supernatant centrifugation->supernatant filtration Filtration (0.45 µm) supernatant->filtration hplc HPLC Analysis filtration->hplc

Caption: A general workflow for the extraction and analysis of avenanthramides from oats.

Troubleshooting_Logic cluster_solvent Solvent Optimization cluster_conditions Condition Optimization cluster_prep Preparation & Stability start Low Avenanthramide Yield check_solvent Check Solvent Concentration (70-80% Alcohol?) start->check_solvent adjust_solvent Adjust to Optimal Concentration check_solvent->adjust_solvent No check_temp Check Temperature (50-60°C?) check_solvent->check_temp Yes end Re-run Extraction adjust_solvent->end adjust_temp Adjust Temperature check_temp->adjust_temp No check_time Check Extraction Time (≥60 min?) check_temp->check_time Yes adjust_temp->end adjust_time Increase Time check_time->adjust_time No check_milling Check Particle Size (Finely Milled?) check_time->check_milling Yes adjust_time->end remill Re-mill Sample check_milling->remill No check_stability Consider Degradation (Light/pH?) check_milling->check_stability Yes remill->end protect Protect from Light /Adjust pH check_stability->protect Yes check_stability->end No protect->end

Caption: A logical troubleshooting guide for addressing low avenanthramide extraction yields.

References

Troubleshooting peak tailing for Avenanthramide D in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting support for scientists and researchers encountering peak tailing issues during the HPLC analysis of Avenanthramide D.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a concern?

A1: In an ideal HPLC separation, the chromatographic peak shape is symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the back half of the peak is broader than the front half, creating an asymmetrical peak.[1] This is problematic because it can compromise the accuracy of peak integration, reduce the resolution between closely eluting compounds, and indicate underlying issues with the separation method or HPLC system.[2]

Q2: What are the most common causes of peak tailing for a polar compound like this compound?

A2: For this compound, a phenolic amide, peak tailing is frequently caused by secondary interactions between the analyte and the stationary phase.[3] The most common causes include:

  • Silanol (B1196071) Interactions: Unwanted interactions between the polar groups of this compound and active, residual silanol groups on the silica-based column packing.[4][5][6] These interactions are particularly strong with basic compounds but can also affect polar analytes.[1][7]

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and unionized forms, leading to a distorted peak shape.[4][8]

  • Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.[2][3]

  • Extra-Column Effects: Excessive volume from long or wide-bore tubing, or poorly made connections, can lead to peak broadening and tailing.[4][9]

Q3: What is a USP Tailing Factor (Tf) and what is an acceptable value?

A3: The USP Tailing Factor is a quantitative measure of peak asymmetry. A perfectly symmetrical Gaussian peak has a tailing factor of 1.0. A value greater than 1 indicates peak tailing, while a value less than 1 indicates peak fronting. For most analytical methods requiring high precision, a tailing factor above 2.0 is generally considered unacceptable.[2]

In-Depth Troubleshooting Guide

Q4: My this compound peak is tailing significantly. What is the first step I should take?

A4: Start with a systematic approach to diagnose the root cause. The first step is to differentiate between chemical effects (related to the column and mobile phase) and system effects (related to the HPLC instrument). A good starting point is to inject a well-characterized, non-polar compound. If this compound also shows tailing, it might point towards a physical issue like a column void or extra-column volume. If the non-polar compound has a good peak shape, the issue is likely a chemical interaction between this compound and the stationary phase.

Q5: How can I mitigate peak tailing caused by secondary silanol interactions?

A5: Addressing unwanted silanol interactions is often the most effective way to improve the peak shape for polar compounds like this compound.

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to between 2.5 and 3.5) with an additive like formic acid or trifluoroacetic acid is highly effective.[10] At a low pH, residual silanol groups on the silica (B1680970) surface are protonated (non-ionized), significantly reducing their ability to interact with the analyte.[5][6][7]

  • Use an End-Capped Column: Modern "end-capped" columns have their residual silanol groups chemically deactivated, which minimizes secondary interactions.[4][10] If you are not already using one, switching to a high-quality, fully end-capped C18 column is recommended.

  • Increase Buffer Concentration: Using a buffer (e.g., phosphate (B84403) or acetate) and increasing its concentration (typically >20 mM) can help to mask residual silanol sites and maintain a stable pH, leading to improved peak symmetry.[5][6]

Q6: Could my HPLC system or sample preparation be the cause of the tailing?

A6: Yes, both instrumental setup and sample handling can contribute to poor peak shape.

  • Minimize Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.12 mm).[2] Check all fittings to ensure they are properly connected without creating dead volume.[3]

  • Check for Column Contamination/Void: If the column is old or has been used with complex sample matrices, it may be contaminated.[2][11] Try flushing the column with a strong solvent. A sudden increase in tailing accompanied by a drop in backpressure may indicate a void at the column inlet, in which case the column should be replaced.[5]

  • Sample Solvent and Concentration: The sample should ideally be dissolved in the mobile phase. If a stronger solvent is used for sample dissolution, it can cause peak distortion.[3] Additionally, injecting too high a concentration of the analyte can overload the column, leading to tailing.[3][11] Try diluting your sample to see if the peak shape improves.

Quantitative Data Summary

The following table illustrates the expected impact of key parameters on the peak shape of this compound.

ParameterCondition ATailing Factor (Tf) ACondition BTailing Factor (Tf) BRationale
Mobile Phase pH pH 5.0 (unbuffered)2.1pH 3.0 (0.1% Formic Acid)1.2Lowering the pH suppresses the ionization of silanol groups, reducing secondary interactions.[7][10]
Column Type Standard C18 (partially end-capped)1.9High-Purity, Fully End-Capped C181.1End-capping deactivates surface silanols, preventing interactions with the analyte.[4][10]
Buffer Concentration 5 mM Phosphate Buffer1.825 mM Phosphate Buffer1.3Higher buffer concentration can mask residual silanol activity.[5][6]
Sample Solvent 100% Acetonitrile1.7Mobile Phase (50:50 ACN:H₂O)1.2Mismatch between sample solvent and mobile phase can cause poor peak shape.[3]

Experimental Protocols

Standard HPLC Method for this compound Analysis

This method provides a baseline for the analysis of this compound and can be used as a starting point for troubleshooting.

  • HPLC System: Standard Analytical HPLC with UV/DAD detector

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water[12]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[12]

  • Gradient: 10% B to 50% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 340 nm[13]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Mobile Phase A:B).

Systematic Troubleshooting Protocol
  • Establish a Baseline: Run the standard method with a fresh this compound standard. Record the retention time, backpressure, and tailing factor.

  • Test for System Issues: Replace the analytical column with a zero-dead-volume union. Inject the standard. If peak tailing persists, the issue lies within the HPLC system (tubing, injector, detector cell).

  • Isolate Column vs. Mobile Phase Effects: Assuming the system is sound, re-install the column. Prepare a fresh batch of mobile phase precisely as specified. If the peak shape improves, the previous mobile phase may have been prepared incorrectly or degraded.

  • Optimize pH: If tailing continues, adjust the mobile phase pH. Lower the pH by increasing the formic acid concentration to 0.2%, or switch to a buffered mobile phase at pH 2.8.

  • Evaluate Sample Effects: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) in the mobile phase. Inject them to check for column overload. If the tailing factor decreases with dilution, the original sample was too concentrated.[11]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues for this compound.

Troubleshooting_Peak_Tailing Troubleshooting Workflow for this compound Peak Tailing Problem Peak Tailing Observed (Tailing Factor > 1.2) Check_Source Identify Source of Tailing Problem->Check_Source Chemical_Effects Chemical Effects (Column/Mobile Phase) Check_Source->Chemical_Effects Likely System_Effects System or Sample Effects Check_Source->System_Effects Possible Check_pH Is Mobile Phase pH < 3.5? Chemical_Effects->Check_pH Adjust_pH ACTION: Lower Mobile Phase pH (e.g., 0.1% Formic Acid) Check_pH->Adjust_pH No Check_Column_Type Is Column Fully End-Capped? Check_pH->Check_Column_Type Yes Solution Symmetrical Peak Achieved (Tailing Factor ≈ 1.0) Adjust_pH->Solution Use_Endcapped ACTION: Use High-Purity, End-Capped Column Check_Column_Type->Use_Endcapped No Check_Buffer Consider Mobile Phase Additives Check_Column_Type->Check_Buffer Yes Use_Endcapped->Solution Add_Buffer ACTION: Increase Buffer Strength (e.g., 25mM) Check_Buffer->Add_Buffer Add_Buffer->Solution Check_EVC Check Extra-Column Volume (Tubing, Connections) System_Effects->Check_EVC Minimize_EVC ACTION: Use Short, Narrow Tubing (0.12mm ID). Check Fittings. Check_EVC->Minimize_EVC Yes Check_Column_Health Is Column Old or Contaminated? Check_EVC->Check_Column_Health No Minimize_EVC->Solution Wash_Column ACTION: Wash or Replace Column Check_Column_Health->Wash_Column Yes Check_Sample Check Sample Prep Check_Column_Health->Check_Sample No Wash_Column->Solution Adjust_Sample ACTION: Dilute Sample & Dissolve in Mobile Phase Check_Sample->Adjust_Sample Yes Check_Sample->Solution No Adjust_Sample->Solution

A logical workflow for troubleshooting HPLC peak tailing.

References

Optimizing mobile phase for Avenanthramide D separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic separation of Avenanthramide D (AVN D) and related compounds.

Frequently Asked Questions (FAQs): Mobile Phase Optimization

Q1: What is a typical starting mobile phase for this compound separation in reversed-phase HPLC?

A common and effective mobile phase for separating avenanthramides, including AVN D, on a C18 column is a gradient mixture of an acidified aqueous solvent (Mobile Phase A) and an organic solvent (Mobile Phase B).[1][2]

  • Mobile Phase A: Water with an acidic modifier. 0.1% formic acid is frequently used.[1][3] Other options include 0.1% trifluoroacetic acid (TFA) or acetic acid.[3][4]

  • Mobile Phase B: Acetonitrile (B52724) or methanol (B129727).[5] Acetonitrile is often preferred for its lower viscosity and UV transparency.[6]

A typical gradient might start with a low percentage of Mobile Phase B (e.g., 5-15%), increasing linearly to a higher percentage (e.g., 55-60%) over 10-40 minutes to elute the different avenanthramides.[1][3]

Q2: Why is an acidic modifier like formic acid or TFA added to the mobile phase?

Acidic additives are crucial for several reasons when analyzing phenolic compounds like avenanthramides:

  • Improved Peak Shape: Avenanthramides contain acidic phenolic hydroxyl groups.[7] Adding a small amount of acid to the mobile phase suppresses the ionization of these groups and also suppresses the ionization of residual silanol (B1196071) groups on the silica-based stationary phase.[4][7] This minimizes secondary interactions that cause peak tailing, resulting in sharper, more symmetrical peaks.[8]

  • Consistent Retention: Maintaining a low and stable pH ensures that the analyte is in a single, non-ionized form, leading to more reproducible retention times.[5][7]

  • Enhanced Mass Spectrometry (MS) Signal: For LC-MS applications, volatile acids like formic acid are preferred as they aid in the protonation of analytes like avenanthramides, leading to a better signal in positive ion electrospray mode ([M+H]+).[2][9]

Q3: Should I use isocratic or gradient elution for this compound analysis?

For analyzing this compound, especially in complex samples like oat extracts which contain multiple avenanthramides (e.g., 2c, 2p, 2f) and other phenolic compounds, gradient elution is highly recommended .[1][2][10]

  • Gradient Elution: Gradually increases the organic solvent concentration during the run. This is ideal for complex mixtures containing compounds with a wide range of polarities.[11] It provides better resolution for all compounds, results in sharper peaks for late-eluting compounds, and reduces the overall analysis time.[10][12]

  • Isocratic Elution: Uses a constant mobile phase composition. While simpler, it can lead to poor resolution of early-eluting peaks and significant broadening of late-eluting peaks in complex samples.[12][13] It is generally only suitable for separating a few compounds with very similar properties.[14]

Q4: What are the differences between common mobile phase organic solvents like acetonitrile and methanol?

Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. Their properties can influence the separation.

FeatureAcetonitrileMethanol
Elution Strength Stronger eluent (less is needed for the same retention)[4]Weaker eluent[4]
Viscosity Lower viscosity, resulting in lower backpressure[6]Higher viscosity, especially when mixed with water[6]
UV Cutoff ~190 nm~205 nm
Selectivity Can offer different selectivity for certain compounds compared to methanol.Can offer different selectivity for certain compounds compared to acetonitrile.
Cost Generally more expensive.Generally less expensive.

For most avenanthramide separations, acetonitrile is a good first choice due to its favorable viscosity and UV transparency.[1][2] However, methanol can be a viable alternative and may provide different selectivity if resolution between specific isomers is a challenge.

Troubleshooting Guide: Common Separation Issues

This guide addresses specific problems you might encounter during the separation of this compound.

Problem: Peak Tailing

Q5: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing is the most common issue for phenolic compounds and can be caused by chemical or physical problems.[7]

Potential Cause How to Diagnose Recommended Solution
Secondary Silanol Interactions The issue is specific to acidic/basic analytes. Neutral compounds have good peak shape.Increase Mobile Phase Acidity: Ensure the mobile phase pH is at least 1-2 units below the analyte's pKa. Use 0.1% formic acid or 0.05-0.1% TFA.[4][7]
Mobile Phase pH too close to pKa Avenanthramide E, a related compound, has a pKa of ~3.55.[7] If the mobile phase pH is near this value, the compound exists in mixed ionic states, causing tailing.Lower the Mobile Phase pH: Adjusting the pH to between 2.0 and 3.0 is a good starting point for C18 columns.[7]
Column Overload Peak shape worsens and retention time shifts as sample concentration increases.Dilute the Sample: Reduce the mass of the analyte injected onto the column.[15][16]
Column Contamination/Void All peaks in the chromatogram are tailing. Backpressure may have increased.Reverse-flush the column (if permitted by the manufacturer) to clean the inlet frit.[7][16] If a void has formed at the column inlet, the column may need to be replaced.
Sample Solvent Mismatch The sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Methanol).Dissolve the sample in the initial mobile phase or a weaker solvent. If solubility is an issue, minimize the injection volume.[8]

Problem: Poor Resolution or Co-elution

Q6: I can't separate this compound from another similar compound. What should I do?

Improving resolution requires modifying the selectivity of your method.

  • Optimize the Gradient: Make the gradient shallower (i.e., increase the run time and slow the rate of change of the organic solvent percentage). This gives more time for compounds to separate on the column.

  • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) can alter the elution order and improve selectivity for certain compounds.[5]

  • Adjust the pH: A small change in the mobile phase pH can sometimes improve the separation of compounds with slightly different pKa values.

  • Lower the Temperature: Reducing the column temperature can sometimes increase retention and improve resolution, although it will also increase backpressure.

  • Change the Stationary Phase: If other options fail, using a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) will provide a different separation mechanism and likely resolve the co-eluting peaks.

Problem: Baseline Noise or Drift

Q7: My chromatogram has a noisy or drifting baseline. How can I get a stable baseline?

An unstable baseline can interfere with accurate peak integration, especially for low-concentration analytes.

Potential Cause Recommended Solution
Air Bubbles in the System Degas the Mobile Phase: Use an online degasser or sonicate the mobile phase before use.[17]
Contaminated Mobile Phase Use High-Purity Solvents: Always use HPLC-grade or LC-MS-grade water and solvents.[6] Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm filter.
Poorly Mixed Mobile Phase Premix Solvents: If using an isocratic method, premix the mobile phase by hand to ensure homogeneity. For gradients, ensure the pump's mixer is functioning correctly.
Column Bleed Use a High-Quality Column: Ensure the column is stable at the pH and temperature you are using. Flush the column thoroughly before analysis.
Detector Lamp Failing Check Lamp Energy/Hours: If using a UV detector, check the lamp's usage hours and energy output. Replace if necessary.

Experimental Protocols

Protocol 1: HPLC-UV Method for Avenanthramide Separation

This protocol is a general method adapted from common procedures for the analysis of avenanthramides in oat extracts.[1][18]

  • Sample Preparation (Oat Extract):

    • Weigh 1.0 g of milled oat sample into a vial.

    • Add 10 mL of 80% aqueous ethanol (B145695) (or methanol).[1][19]

    • Shake or stir for 15-30 minutes.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction two more times and pool the supernatants.[1]

    • Evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.[19]

    • Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of the initial mobile phase.

    • Filter the final sample through a 0.22 µm syringe filter before injection.[19]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size or similar UHPLC column 2.1 x 50 mm, <2 µm).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

    • Flow Rate: 0.8 - 1.0 mL/min for HPLC; 0.3 - 0.5 mL/min for UHPLC.

    • Column Temperature: 30 - 40°C.[3]

    • Injection Volume: 5 - 20 µL.

    • UV Detection: Diode Array Detector (DAD) monitoring at 280 nm and 320-340 nm.[3][18]

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.08515
25.04555
28.0595
30.0595
30.18515
35.08515

Note: This is an example gradient and must be optimized for your specific column and instrument to achieve the best separation.

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development cluster_opt Phase 3: Optimization cluster_final Phase 4: Finalization select_column Select C18 Column prep_mobile_phase Prepare Mobile Phase A: 0.1% FA in H2O B: 0.1% FA in ACN select_column->prep_mobile_phase prep_sample Prepare & Filter Sample prep_mobile_phase->prep_sample scout_gradient Run Scouting Gradient (e.g., 5-95% B in 20 min) prep_sample->scout_gradient eval_res Evaluate Resolution & Peak Shape scout_gradient->eval_res good_sep Separation Acceptable? eval_res->good_sep troubleshoot Troubleshoot Peak Shape (See Tailing Workflow) eval_res->troubleshoot No (Peak Shape) adjust_gradient Adjust Gradient Slope good_sep->adjust_gradient No (Resolution) final_method Final Validated Method good_sep->final_method Yes change_solvent Change Organic Solvent (ACN <-> MeOH) adjust_gradient->change_solvent change_solvent->scout_gradient troubleshoot->scout_gradient

References

Avenanthramide D degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Avenanthramide D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with this compound degradation during sample preparation. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a phenolic alkaloid found primarily in oats (Avena sativa)[1][2]. It is a conjugate of p-coumaric acid and anthranilic acid[1]. Like other avenanthramides, it is recognized for its potent antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and nutraceutical applications[2][3]. Maintaining its stability during sample preparation is critical for accurate quantification and for preserving its biological activity in functional studies.

Q2: What are the main factors that can cause this compound degradation?

The primary factors that can lead to the degradation of avenanthramides, including this compound, are adverse pH conditions, high temperatures, and exposure to UV light[4][5]. The specific analogue of avenanthramide can also influence its stability[4][6].

Q3: How does pH affect the stability of this compound?

Avenanthramides exhibit varying stability at different pH levels. While some avenanthramides are relatively stable in acidic and neutral conditions, they can be susceptible to degradation in alkaline environments[5]. For instance, Avenanthramide C (Bc) has been shown to be sensitive to alkaline and neutral conditions, especially when combined with heat[4]. While specific data for this compound is less detailed in the provided results, the general trend suggests that maintaining a slightly acidic to neutral pH is preferable during extraction and analysis.

Q4: Is this compound sensitive to temperature?

Yes, high temperatures can contribute to the degradation of this compound. Extraction and sample processing steps should ideally be carried out at room temperature or below to minimize thermal degradation. Evaporation of solvents should be conducted under reduced pressure at temperatures not exceeding 40°C[7][8][9]. Studies have shown that the combination of high temperature and alkaline pH is particularly detrimental to the stability of some avenanthramides[4].

Q5: Can light exposure affect this compound during sample preparation?

While cinnamic acids, the precursors to avenanthramides, can be isomerized by UV light, avenanthramides themselves appear to be more stable to light exposure[4]. However, as a general precautionary measure, it is recommended to protect samples from direct light, especially during long-term storage[10]. Stock solutions of this compound should be stored at -20°C or -80°C and protected from light[10].

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low recovery of this compound Inappropriate extraction solvent: The solvent system may not be optimal for extracting this compound from the sample matrix.Use 80% methanol (B129727) or 80% ethanol (B145695) as the extraction solvent. These are commonly cited for efficient extraction of avenanthramides from oats[7][8][9]. Multiple extraction steps can improve yield[11].
Degradation during extraction: High temperatures or adverse pH during the extraction process can lead to degradation.Perform extractions at room temperature[8][9]. If heating is necessary, do not exceed 40°C[7]. For some applications, using a buffered extraction solvent (e.g., with formic acid or a phosphate (B84403) buffer at a slightly acidic pH) can improve stability[12][13][14].
Incomplete solvent evaporation: Residual water or other solvents can affect downstream analysis.Evaporate solvents under reduced pressure to ensure complete removal without excessive heat[7][8][9].
Inconsistent quantification results Degradation in prepared samples: Samples may be degrading between preparation and analysis.Analyze samples as quickly as possible after preparation. If storage is necessary, store extracts at -20°C or -80°C and protect from light[1][10].
Instability in analytical mobile phase: The pH of the HPLC mobile phase could be causing on-column degradation.Use a mobile phase with a slightly acidic pH. Common mobile phases for avenanthramide analysis consist of acetonitrile (B52724) and water with 0.1% formic acid or a phosphate buffer at pH 2.4[8][12].
Appearance of unexpected peaks in chromatogram Isomerization or degradation products: Exposure to harsh conditions (high pH, high temperature) can lead to the formation of degradation products.Review and optimize sample preparation conditions to minimize exposure to heat and alkaline pH. Ensure proper storage of standards and samples.

Experimental Protocols

Protocol 1: Extraction of Avenanthramides from Oat Samples

This protocol is adapted from methods described for the extraction of avenanthramides from oats[7][8][9].

Materials:

  • Milled oat sample

  • 80% Methanol (v/v) in water

  • Magnetic stirrer

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

Procedure:

  • Weigh 5.0 g of the milled oat sample into a suitable container.

  • Add 35 mL of 80% methanol.

  • Stir the mixture on a magnetic stirrer for 30 minutes at room temperature.

  • Centrifuge the sample at 600 x g for 10 minutes at 18°C.

  • Collect the supernatant.

  • Repeat the extraction (steps 2-5) on the pellet for a second time to ensure complete extraction.

  • Combine the supernatants and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a known volume of methanol or a suitable solvent for HPLC analysis.

  • Filter the reconstituted extract through a 0.2 µm PTFE syringe filter before injection.

Protocol 2: HPLC Analysis of Avenanthramides

This protocol provides a general framework for the analysis of this compound by High-Performance Liquid Chromatography (HPLC)[8].

HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 100 x 3.0 mm, 5 µm)

  • Mobile Phase A: 0.05 M phosphate buffer, pH 2.4

  • Mobile Phase B: Methanol

  • Gradient: 5-60% B over 50 minutes, then 60-90% B over 6 minutes

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 35°C

  • Detection: UV detector at 350 nm

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the filtered sample extract onto the column.

  • Run the gradient elution as described above.

  • Identify and quantify this compound by comparing the retention time and peak area to that of a certified reference standard.

Quantitative Data Summary

The stability of avenanthramides is highly dependent on their chemical structure, pH, and temperature. The following table summarizes the stability of different avenanthramide analogues under various conditions, as reported by Dimberg et al. (2001)[4]. Note that "Bp" corresponds to Avenanthramide A, "Bf" to Avenanthramide B, and "Bc" to Avenanthramide C. While direct data for this compound is not provided, the stability of these related compounds offers valuable insights.

Table 1: Stability of Avenanthramides After 3 Hours of Incubation at Different pH and Temperatures

Avenanthramide AnaloguepHTemperatureRemaining Compound (%)
Bp (Avenanthramide A) 2Room Temp~100
7Room Temp~100
12Room Temp~100
295°C~100
795°C~100
1295°C~100
Bf (Avenanthramide B) 2Room Temp~100
7Room Temp~100
12Room Temp~100
295°C~100
795°C~85
1295°C~80
Bc (Avenanthramide C) 2Room Temp~100
7Room Temp~90
12Room Temp~0
295°C~100
795°C<15
1295°C~0

Data is estimated from graphical representations in the source publication.[4]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis start Milled Oat Sample add_solvent Add 80% Methanol start->add_solvent stir Stir at Room Temperature add_solvent->stir centrifuge1 Centrifuge stir->centrifuge1 collect_supernatant1 Collect Supernatant centrifuge1->collect_supernatant1 re_extract Repeat Extraction on Pellet centrifuge1->re_extract Pellet combine Combine Supernatants collect_supernatant1->combine re_extract->combine evaporate Evaporate Solvent (<40°C) combine->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute filter_sample Filter (0.2 µm) reconstitute->filter_sample hplc HPLC Analysis filter_sample->hplc quantify Quantification hplc->quantify

Caption: Experimental workflow for the extraction and analysis of this compound.

degradation_factors cluster_main Factors Affecting this compound Stability avn_d This compound Integrity degradation Degradation avn_d->degradation ph High pH (Alkaline) ph->degradation temp High Temperature temp->degradation light UV Light Exposure (Precaution) light->degradation

Caption: Key factors that can lead to the degradation of this compound.

References

Technical Support Center: Avenanthramide D Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery during the synthesis of Avenanthramide D.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

This compound can be synthesized through two primary routes: chemical synthesis and biosynthesis. Chemical synthesis typically involves the coupling of an activated p-coumaric acid derivative with anthranilic acid. Biosynthesis utilizes genetically engineered microorganisms, such as Escherichia coli, to produce this compound from simple precursors like glucose.[1][2]

Q2: What is a typical yield for this compound synthesis?

Yields can vary significantly depending on the chosen synthesis route and optimization of reaction conditions.

  • Biosynthesis: Optimized processes using engineered E. coli have reported yields of approximately 317.2 mg/L.[2]

  • Chemical Synthesis: While specific yield data for this compound is not extensively reported, analogous syntheses, such as that for Avenanthramide E, can achieve yields in the range of 60-80% under optimized conditions.[1] A newer "mixed anhydride (B1165640) method" for avenanthramide synthesis also reports high yields.[3]

Q3: How can I purify synthesized this compound?

Purification strategies depend on the synthesis method and the impurity profile. Common techniques include:

  • Silica (B1680970) Gel Column Chromatography: A standard method for purifying crude product from chemical synthesis reactions.[1]

  • LH-20 Chromatography: Effective for removing reaction byproducts from synthetic avenanthramides.[4]

  • Preparative High-Performance Liquid Chromatography (HPLC): Used for obtaining high-purity this compound.

Q4: What are the key factors affecting the yield in the biosynthetic route?

Several factors can influence the yield of this compound in microbial synthesis:

  • Precursor Availability: The concentration of precursors, particularly anthranilate, is crucial. Using E. coli strains with genetic modifications to increase anthranilate availability, such as a trpD deletion mutant, can significantly boost yields.[2]

  • Enzyme Activity: The expression and activity of the enzymes in the biosynthetic pathway (tyrosine ammonia (B1221849) lyase, 4-coumarate:coenzyme A ligase, anthranilate N-hydroxycinnamoyl/benzoyltransferase, and anthranilate synthase) are critical.[2]

  • Culture Conditions: Optimization of incubation temperature and cell density can enhance product formation.[2]

Troubleshooting Guides

Low Recovery in Chemical Synthesis
Symptom Potential Cause Troubleshooting Action
Low to no product formation Inefficient activation of p-coumaric acid: The formation of the acid chloride or other activated intermediate may be incomplete.- Ensure anhydrous reaction conditions as the activated acid is highly moisture-sensitive.[4] - Consider using alternative activating agents such as oxalyl chloride or thionyl chloride.[1] - Explore alternative methods like the mixed anhydride synthesis, which can offer higher yields and simpler purification.[3]
Poor nucleophilicity of anthranilic acid: Steric hindrance or electronic effects may reduce the reactivity of the amine.- Use a suitable base to deprotonate the carboxylic acid and facilitate the reaction. - Increase the reaction temperature, but monitor for potential side reactions.
Presence of multiple side products Side reactions of the activated p-coumaric acid: The activated intermediate may react with itself or other nucleophiles present in the reaction mixture.- Control the stoichiometry of reactants carefully. - Add the amine component slowly to the activated acid to minimize self-condensation.
Degradation of this compound: The product may be sensitive to the reaction or workup conditions.- Be mindful of pH during workup. Some avenanthramides are sensitive to alkaline conditions.[4] - Minimize exposure to high temperatures for extended periods.
Difficulty in purification Co-elution of impurities: Byproducts may have similar polarity to this compound, making chromatographic separation challenging.- Employ alternative chromatographic methods, such as using a different stationary phase (e.g., LH-20).[4] - Consider recrystallization as a purification step.
Low Recovery in Biosynthesis
Symptom Potential Cause Troubleshooting Action
Low final product concentration Limited precursor supply: Insufficient intracellular concentration of anthranilate or p-coumaroyl-CoA.- Use an engineered host strain with upregulated precursor pathways (e.g., a trpD deletion mutant for increased anthranilate).[2] - Supplement the culture medium with precursors if possible.
Suboptimal enzyme expression or activity: Low levels or poor catalytic efficiency of the biosynthetic enzymes.- Optimize codon usage of the heterologous genes for the expression host. - Ensure proper protein folding and stability.
Suboptimal culture conditions: Temperature, pH, or aeration may not be ideal for product formation.- Perform a systematic optimization of culture parameters such as temperature and cell density.[2]
Cell growth inhibition Toxicity of this compound or pathway intermediates: Accumulation of the product or intermediates may be toxic to the host cells.- Investigate the use of a two-phase culture system to extract the product in situ. - Consider using a host organism with higher tolerance to phenolic compounds.

Experimental Protocols

Chemical Synthesis of this compound (Adapted from Avenanthramide E Synthesis)

This protocol is adapted from the synthesis of Avenanthramide E and can be modified for this compound by substituting ferulic acid with p-coumaric acid.[1]

1. Activation of p-Coumaric Acid:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-coumaric acid in an anhydrous solvent like dichloromethane (B109758).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.2 equivalents of an activating agent (e.g., oxalyl chloride or thionyl chloride).

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-3 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude p-coumaroyl chloride.

2. Amide Coupling:

  • In a separate flask, dissolve anthranilic acid in anhydrous pyridine (B92270) and cool to 0°C.

  • Dissolve the crude p-coumaroyl chloride in a minimal amount of anhydrous dichloromethane and add it dropwise to the anthranilic acid solution.

  • Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

3. Work-up and Purification:

  • Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

Biosynthesis of this compound in E. coli

This protocol provides a general workflow based on published studies.[2]

1. Strain Engineering:

  • Construct an E. coli strain expressing the genes for:

    • Tyrosine ammonia lyase (TAL)

    • 4-coumarate:coenzyme A ligase (4CL)

    • Anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT)

    • Anthranilate synthase (trpEG)

  • For enhanced precursor supply, use a strain with a deletion in the trpD gene.

2. Culture and Induction:

  • Grow the engineered E. coli strain in a suitable fermentation medium.

  • Induce the expression of the biosynthetic pathway genes at an appropriate cell density.

  • Optimize incubation temperature and cell density to maximize this compound production.

3. Extraction and Quantification:

  • After fermentation, harvest the cells and extract this compound from the culture medium and/or cell lysate.

  • Quantify the concentration of this compound using HPLC.

Visualizations

Biosynthetic Pathway of this compound Glucose Glucose Chorismate Chorismate Glucose->Chorismate Tyrosine Tyrosine Glucose->Tyrosine Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate synthase (trpEG) Avenanthramide_D This compound Anthranilate->Avenanthramide_D Anthranilate N-hydroxycinnamoyl/ benzoyltransferase (HCBT) p_Coumaric_acid p-Coumaric acid Tyrosine->p_Coumaric_acid Tyrosine ammonia lyase (TAL) p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4-Coumarate:CoA ligase (4CL) p_Coumaroyl_CoA->Avenanthramide_D

Caption: Biosynthesis of this compound in engineered E. coli.

Chemical Synthesis Workflow for this compound p_Coumaric_Acid p-Coumaric Acid Activated_Acid Activated p-Coumaric Acid (e.g., Acid Chloride) p_Coumaric_Acid->Activated_Acid Activation (e.g., SOCl2) Crude_Product Crude this compound Activated_Acid->Crude_Product Amide Coupling Anthranilic_Acid Anthranilic Acid Anthranilic_Acid->Crude_Product Pure_Product Pure this compound Crude_Product->Pure_Product Purification (e.g., Chromatography)

Caption: General workflow for the chemical synthesis of this compound.

References

How to improve the solubility of Avenanthramide D for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers working with Avenanthramide D (Avn-D). This guide provides troubleshooting tips and answers to frequently asked questions regarding the solubility and handling of Avn-D for experimental use.

Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a common issue?

This compound is a phenolic alkaloid, a type of polyphenol found in oats (Avena sativa)[1]. Structurally, it is a conjugate of p-coumaric acid and anthranilic acid[1]. Like many phenolic compounds, Avn-D has low solubility in aqueous solutions, which is the basis for most biological buffers and cell culture media. Its hydrophobic nature can lead to precipitation when diluting it from an organic stock solution into an aqueous experimental system, posing a significant challenge for achieving accurate and effective concentrations.

Q2: Which solvents are recommended for dissolving this compound?

This compound is soluble in several organic solvents but is sparingly soluble in aqueous buffers[2]. The choice of solvent is critical for preparing a stable, concentrated stock solution.

Key Recommendations:

  • Primary Solvents: Dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) are highly effective for creating stock solutions[1]. Ethanol and dimethylformamide (DMF) are also suitable options[2].

  • Other Solvents: Avenanthramides are also reported to be soluble in ethyl acetate, diethyl ether, and aqueous acetone[3].

  • Insoluble In: Chloroform and benzene (B151609) should be avoided as Avn-D is relatively insoluble in them[3].

  • pH Dependency: The solubility of avenanthramides in water is highly dependent on pH; solubility increases at a higher pH[3]. However, altering the pH must be compatible with your experimental design.

The table below summarizes the solubility of a closely related compound, Avenanthramide-C methyl ester, which serves as a useful reference.

SolventApproximate SolubilityReference
DMSO~20 mg/mL[2]
Dimethyl Formamide (DMF)~20 mg/mL[2]
Ethanol~10 mg/mL[2]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[2]
Q3: How do I prepare a stock solution of this compound?

Preparing a high-concentration stock solution in an appropriate organic solvent is the first and most critical step. This allows for subsequent dilution into your experimental medium with minimal addition of the organic solvent.

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Calculation: this compound has a molecular weight of 283.3 g/mol [1]. To prepare a 10 mM solution, you need 2.833 mg of Avn-D per 1 mL of solvent.

  • Weighing: Accurately weigh the desired amount of solid this compound in a suitable microcentrifuge tube or vial.

  • Dissolution: Add the calculated volume of high-purity DMSO. For example, add 1 mL of DMSO to 2.833 mg of Avn-D.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary[4].

  • Storage: Aliquot the stock solution into smaller volumes in light-protecting tubes to avoid repeated freeze-thaw cycles[4]. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months)[4].

Q4: How do I prepare a working solution for my cell culture experiment?

To avoid solvent toxicity and compound precipitation, the concentrated stock solution must be carefully diluted to the final working concentration in your aqueous cell culture medium.

Experimental Protocol: Preparing a 10 µM Working Solution

  • Pre-warm Medium: Ensure your cell culture medium (e.g., DMEM with 10% FBS) is pre-warmed to 37°C.

  • Serial Dilution: Perform a serial dilution of the 10 mM stock solution. A common practice is to dilute the stock 1:1000 to achieve a 10 µM final concentration.

  • Dilution Technique: To minimize precipitation, add the stock solution to the medium while vortexing or swirling the tube. For a 1:1000 dilution, add 1 µL of the 10 mM stock solution to 1 mL of culture medium.

  • Final Solvent Concentration: This method results in a final DMSO concentration of 0.1%. Most cell lines can tolerate DMSO concentrations up to 0.1%-0.2% without significant toxicity[5]. Always run a vehicle control (medium with 0.1% DMSO) in your experiments.

  • Immediate Use: Aqueous working solutions should be prepared freshly right before use and should not be stored[2].

G cluster_workflow Experimental Workflow: Preparing Avn-D Working Solution solid Weigh Solid Avn-D dissolve Dissolve in DMSO (e.g., 10 mM) solid->dissolve store Aliquot & Store Stock at -80°C dissolve->store dilute Dilute Stock into Aqueous Medium store->dilute use Apply to Experiment (Use Immediately) dilute->use

Workflow for preparing this compound solutions.
Troubleshooting Guide

Q5: My this compound precipitated after I added it to my aqueous buffer/media. What should I do?

Precipitation is the most common issue when working with Avn-D. Follow this guide to troubleshoot the problem.

G cluster_troubleshooting Troubleshooting: Avn-D Precipitation start Precipitate Observed in Aqueous Working Solution check_solvent Is final organic solvent concentration <0.2%? start->check_solvent check_dilution Was stock added to medium while mixing? check_solvent->check_dilution Yes reprepare Remake solution. Increase final volume to lower solvent %. check_solvent->reprepare No sonicate Try gentle sonication or warming (37°C) to redissolve. check_dilution->sonicate Yes reprepare_mix Remake solution. Ensure rapid mixing during dilution. check_dilution->reprepare_mix No success Solution is Clear. Proceed with Experiment. sonicate->success

Decision tree for troubleshooting precipitation.
Q6: How should I store my this compound solutions to ensure stability?

Proper storage is crucial to prevent degradation and maintain the bioactivity of Avn-D.

  • Solid Compound: Store the solid, powdered form of Avn-D at -20°C for long-term stability[1].

  • Organic Stock Solutions: As mentioned, aliquot and store in light-protected vials at -20°C (1 month) or -80°C (6 months)[4]. Avoid repeated freeze-thaw cycles.

  • Aqueous Working Solutions: These solutions are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day[2].

Application Note
Q7: What is a common biological pathway affected by this compound?

Avenanthramides are well-known for their anti-inflammatory effects, which are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway [6][7][8].

In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. When a cell is stimulated by pro-inflammatory signals (like TNFα or IL-1β), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to move into the nucleus and activate the transcription of genes for inflammatory cytokines (e.g., IL-6, IL-8). Avenanthramides inhibit the activity of the IKK complex[8][9]. This prevents IκBα phosphorylation and degradation, effectively trapping NF-κB in the cytoplasm and blocking the inflammatory response[7][8].

G cluster_pathway Avn-D Inhibition of the NF-κB Pathway stimulus Inflammatory Stimulus (e.g., TNFα, IL-1β) ikk IKK Complex stimulus->ikk ikb NF-κB / IκBα (Inactive Complex) ikk->ikb phosphorylates IκBα nfkb NF-κB (Active) ikb->nfkb IκBα degraded nucleus Nucleus nfkb->nucleus genes Inflammatory Gene Transcription nucleus->genes avn_d This compound avn_d->ikk inhibits

This compound inhibits NF-κB activation.

References

Controlling for variability in Avenanthramide D in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avenanthramide D (AVA D) in in vivo studies. Our goal is to help you control for variability and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high variability in plasma concentrations of this compound between subjects in our animal study. What are the potential causes and how can we mitigate this?

A1: High inter-individual variability is a common challenge in in vivo studies with polyphenols like this compound. Several factors can contribute to this:

  • Source and Purity of this compound: The concentration of specific avenanthramides can vary significantly between different oat cultivars and even based on growing conditions.[1][2][3][4][5] Ensure you are using a standardized, purified source of this compound for your study. If using an extract, its composition should be thoroughly characterized.

  • Animal Model:

    • Genetics: Different strains of rodents can exhibit metabolic differences. It is crucial to use a consistent, well-characterized strain (e.g., Sprague-Dawley rats) throughout your experiments.[6]

    • Gut Microbiota: The gut microbiome can metabolize avenanthramides, potentially transforming them into different compounds (e.g., dihydro-avenanthramides), which can affect bioavailability.[7] Consider co-housing animals to normalize gut flora or analyzing the microbiome as a covariate.

  • Dosing and Administration:

    • Vehicle: The vehicle used to dissolve or suspend this compound for oral gavage can impact its absorption. Ensure the vehicle is consistent and appropriate for the compound's solubility.

    • Gavage Technique: Improper oral gavage can lead to dosing errors or stress in the animals, affecting physiological responses. Ensure all personnel are proficient in the technique.

  • Metabolism and Conjugation: Avenanthramides undergo conjugation (glucuronidation and sulfation) in the liver.[6] The extent of this can vary between animals. To account for this, treat plasma and tissue samples with β-glucuronidase and sulfatase to measure total (free + conjugated) this compound.[6][8]

Q2: We are detecting lower-than-expected bioavailability of this compound in our study. What troubleshooting steps should we take?

A2: Lower-than-expected bioavailability is a frequent issue. Here is a logical workflow to troubleshoot this problem:

G cluster_solutions Potential Solutions start Low Bioavailability Detected check_source Verify Purity and Stability of this compound Source start->check_source check_dose Review Dosing Protocol (Vehicle, Volume, Technique) start->check_dose check_sampling Evaluate Blood Sampling and Processing start->check_sampling check_analysis Validate Analytical Method (HPLC/UPLC-MS) start->check_analysis sol_source Source a new, validated batch. Check for degradation. check_source->sol_source sol_dose Optimize vehicle for solubility. Ensure consistent gavage. check_dose->sol_dose sol_sampling Use appropriate anticoagulant. Minimize freeze-thaw cycles. check_sampling->sol_sampling check_metabolism Assess Conjugation: Treat samples with β-glucuronidase/sulfatase check_analysis->check_metabolism sol_analysis Check extraction efficiency. Optimize chromatography. check_analysis->sol_analysis sol_metabolism Incorporate enzymatic hydrolysis into sample preparation. check_metabolism->sol_metabolism

Figure 1: Troubleshooting Low Bioavailability.

Q3: What is the best method for extracting and quantifying this compound from plasma or tissue samples?

A3: The most common and reliable methods involve liquid chromatography coupled with mass spectrometry (LC-MS) or UV detection.[9]

  • Extraction: A widely used method is extraction with 80% ethanol (B145695) or 80% methanol.[10][11] For tissue samples, homogenization in the extraction solvent is required. Subsequent steps include centrifugation to pellet proteins and debris, followed by drying of the supernatant and reconstitution in a suitable solvent for analysis.[11]

  • Quantification: Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a mass spectrometer (MS) offers high sensitivity and selectivity for quantifying this compound and its metabolites.[4][9] An internal standard should be used to improve accuracy.[12] If an MS detector is unavailable, HPLC with UV detection at around 340-350 nm is a viable alternative.[11]

Q4: We are investigating the anti-inflammatory effects of this compound. Which signaling pathway should we focus on?

A4: A key anti-inflammatory mechanism of avenanthramides is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14][15] Avenanthramides have been shown to inhibit the degradation of IκBα, which prevents the translocation of the p65 subunit of NF-κB to the nucleus. This, in turn, reduces the expression of pro-inflammatory cytokines like IL-8 and TNF-α.[13][15][16]

NFkB_Pathway cluster_nucleus Inside Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates NFkB_IkBa NF-κB-IκBα (Inactive) IKK->NFkB_IkBa Phosphorylates IκBα IkBa IκBα pIkBa p-IκBα Proteasome Proteasome pIkBa->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkBa->pIkBa NFkB_IkBa->NFkB Releases NFkB_nuc NF-κB (p65/p50) DNA DNA NFkB_nuc->DNA Binds to Promoter Regions Cytokines Pro-inflammatory Cytokines (IL-8, etc.) DNA->Cytokines Induces Transcription AvaD This compound AvaD->IKK Inhibits

Figure 2: this compound Inhibition of NF-κB Pathway.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Avenanthramides in Humans

CompoundDoseCmax (nmol/L)Tmax (h)T1/2 (h)Reference
Avenanthramide A 0.5 g AEM112.92.301.75[17]
1.0 g AEM374.62.301.75[17]
Avenanthramide B 0.5 g AEM13.21.753.75[17]
1.0 g AEM96.01.753.75[17]
Avenanthramide C 0.5 g AEM41.42.153.00[17]
1.0 g AEM89.02.153.00[17]

*AEM: Avenanthramide-Enriched Mixture

Table 2: Total Avenanthramide Content in Different Oat Cultivars

Oat CultivarTotal AVNs (mg/kg dry weight)Reference
Avetron 26.7 ± 1.44[2]
Viviana 185 ± 12.5[2]
Various Cultivars (Range) 25 to 407[2][3]
Selected Varieties (Range) 36.0 to 302.5[4]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rats

This protocol outlines a typical procedure for assessing the pharmacokinetics of this compound following oral administration to rats.[6][8]

G acclimatize 1. Acclimatization (1 week, standard housing) fasting 2. Fasting (Overnight, ~12h, water ad libitum) acclimatize->fasting dosing 3. Dosing (Oral gavage with synthetic AVA D in appropriate vehicle) fasting->dosing sampling 4. Blood Sampling (Serial sampling from tail vein at 0, 2, 4, 8, 12, 24h post-dose) dosing->sampling processing 5. Sample Processing (Centrifuge to collect plasma, add anticoagulant, store at -80°C) sampling->processing extraction 6. Extraction & Hydrolysis (Methanol extraction, enzymatic hydrolysis with β-glucuronidase/sulfatase) processing->extraction analysis 7. Quantification (UPLC-MS/MS analysis) extraction->analysis pk_analysis 8. PK Analysis (Calculate Cmax, Tmax, AUC, T1/2) analysis->pk_analysis

Figure 3: Experimental Workflow for a Rat PK Study.

Methodology:

  • Animals: Use male or female Sprague-Dawley rats (8-10 weeks old). Acclimatize animals for at least one week before the experiment.

  • Housing: House animals in a controlled environment (12h light/dark cycle, 22 ± 2°C) with free access to standard chow and water, except during pre-dose fasting.

  • Dosing Preparation: Prepare a homogenous suspension or solution of synthetic this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline). The dosing volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg).

  • Administration: Fast animals overnight (approx. 12 hours) before dosing. Administer this compound via oral gavage. A control group should receive the vehicle only.[6]

  • Blood Collection: Collect blood samples (approx. 200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Separation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis (for Total this compound):

    • Extraction: Precipitate plasma proteins by adding three volumes of cold 80% methanol. Vortex and centrifuge. Collect the supernatant.

    • Enzymatic Hydrolysis: Dry the supernatant under nitrogen. Reconstitute in a suitable buffer (e.g., sodium acetate) and treat with β-glucuronidase and sulfatase to deconjugate the metabolites.[6]

    • Solid-Phase Extraction (SPE): Clean up the sample using an appropriate SPE cartridge to remove interferences.

    • Quantification: Analyze the final extract using a validated UPLC-MS/MS method.[4]

  • Data Analysis: Use pharmacokinetic software to determine key parameters such as Cmax, Tmax, Area Under the Curve (AUC), and elimination half-life (T1/2).

References

Technical Support Center: Avenanthramide D in Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing Avenanthramide D in anti-inflammatory assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary anti-inflammatory mechanism? A1: this compound (Avn D) is a unique polyphenolic compound found in oats.[1] Structurally, it is a conjugate of an anthranilic acid and a hydroxycinnamic acid.[1] Its primary anti-inflammatory effects are attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4] Avenanthramides can act as allosteric inhibitors of IκB Kinase β (IKKβ), which prevents the degradation of IκBα and subsequent translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α.[2][3][4][5]

Q2: How should I dissolve and store this compound for cell culture experiments? A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) and methanol.[1] For cell-based assays, it is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 50 mg/mL).[6] This stock solution should be aliquoted and stored at -20°C or -80°C for long-term stability (up to 6 months at -80°C).[1][6][7] When preparing your working concentration, dilute the DMSO stock in your cell culture medium. It is critical to keep the final concentration of DMSO in the culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6]

Q3: What is a recommended starting concentration range for this compound in an anti-inflammatory assay? A3: The effective concentration of avenanthramides can vary significantly depending on the cell type, the inflammatory stimulus, and the specific assay being performed. Based on published data, a broad range from 1 µM to 100 µM is a reasonable starting point for a dose-response experiment. For example, EC50 values for inhibiting TNF-α-induced NF-κB activation in C2C12 cells ranged from 9.10 µM to 64.3 µM for different avenanthramides.[8][9] In other models, effects have been observed at concentrations as high as 100 µM.[10]

Q4: Can this compound be cytotoxic to my cells? A4: Yes, like many phenolic compounds, this compound can exhibit cytotoxicity at high concentrations. For instance, studies on breast cancer cell lines showed that Avenanthramide C could reduce cell viability to below 25% at a concentration of 400 µM after 96 hours.[11] It is mandatory to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line and experimental duration before proceeding with anti-inflammatory assays.

Q5: Beyond NF-κB, what other signaling pathways are modulated by avenanthramides? A5: In addition to the NF-κB pathway, avenanthramides have been shown to modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[10][12] Specifically, Avenanthramide C has been reported to reduce the phosphorylation of ERK, JNK, and p38 in TNF-α-stimulated cells.[10][12] They may also influence the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[13][14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Anti-Inflammatory Effect Observed 1. Suboptimal Concentration: The concentration of Avn D may be too low to elicit a response in your specific model. 2. Compound Instability: Avn D may have degraded due to improper storage, repeated freeze-thaw cycles, or instability in culture media over long incubation periods.[7][15] 3. Cell Model Insensitivity: The specific cell line or inflammatory pathway you are studying may not be responsive to Avn D. 4. Insufficient Inflammatory Stimulus: The concentration or duration of the inflammatory agent (e.g., LPS, TNF-α) may not be sufficient to induce a measurable response.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 200 µM). 2. Prepare fresh working solutions from a new stock aliquot for each experiment. Minimize the time the compound is in the incubator. 3. Confirm that the NF-κB or MAPK pathway is activated in your model. Consider testing a different cell line known to be responsive. 4. Titrate your inflammatory stimulus to ensure a robust but sub-maximal inflammatory response that allows for the detection of inhibition.
High Cytotoxicity Observed 1. Concentration Too High: The concentration of Avn D is exceeding the toxic threshold for your cells.[11] 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium is too high. 3. Extended Incubation Time: Prolonged exposure to the compound may lead to cell death.1. Perform a cytotoxicity assay (e.g., MTT) to establish the maximum non-toxic concentration. Reduce the working concentration of Avn D. 2. Ensure the final DMSO concentration is below 0.5%. Include a "vehicle control" (medium with the same amount of DMSO but no Avn D) in all experiments. 3. Reduce the incubation time. Determine if a shorter pre-incubation period is still effective for inhibiting inflammation.
Compound Precipitation in Media 1. Poor Solubility: The concentration of Avn D exceeds its solubility limit in the aqueous cell culture medium.[16] 2. Interaction with Media Components: Components in the serum or media may be causing the compound to precipitate over time.1. First, dissolve Avn D in DMSO before diluting it into the aqueous buffer or medium.[16] Use sonication or gentle warming to aid dissolution if necessary.[7] 2. Prepare the final working solution immediately before adding it to the cells. Visually inspect wells for precipitation before and during the experiment. Consider using a lower serum concentration if permissible for your cell type.
Inconsistent or Variable Results 1. Cell Passage Number/Health: High passage number or unhealthy cells can respond differently to stimuli. 2. Inconsistent Plating Density: Variation in the number of cells seeded per well can lead to variability in the inflammatory response. 3. Pipetting Inaccuracy: Inaccurate pipetting of the compound or inflammatory stimulus.1. Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before starting an experiment. 2. Use a cell counter to ensure consistent cell seeding density across all wells and experiments. 3. Calibrate pipettes regularly. Use fresh tips for each replicate and condition.

Quantitative Data Summary

The following table summarizes effective concentrations of various avenanthramides reported in the literature to guide experimental design.

AvenanthramideCell TypeInflammatory StimulusAssayEffective ConcentrationReference
Avn 2pC2C12 Skeletal Muscle CellsTNF-αNF-κB ActivationEC50: 9.10 µM[8][9]
Avn 2fC2C12 Skeletal Muscle CellsTNF-αNF-κB ActivationEC50: 29.3 µM[8][9]
Avn 2cC2C12 Skeletal Muscle CellsTNF-αNF-κB ActivationEC50: 64.3 µM[8][9]
Avn CHuman Arterial Smooth Muscle Cells (HASMC)TNF-αMigration / Wound Healing100 µM[10][12]
AvenanthramidesKeratinocytesTNF-αIκB-α DegradationAs low as 1 part per billion (ppb)[17][18]
AvenanthramidesVascular Smooth Muscle CellsNot specifiedCell Proliferation120 µM (inhibited by >50%)[19]

Experimental Protocols & Visualizations

Protocol: LPS-Induced Inflammation in J774A.1 Macrophages

This protocol details the steps to assess the anti-inflammatory effect of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • J774A.1 macrophage cell line

  • Complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)[20]

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed J774A.1 macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete RPMI medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • This compound Pre-treatment:

    • Prepare serial dilutions of this compound in complete RPMI medium from your DMSO stock. Include a vehicle control containing the same final concentration of DMSO.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Avn D (or vehicle control).

    • Pre-incubate the cells for 2 hours at 37°C.

  • LPS Stimulation:

    • Prepare a 2X working solution of LPS (e.g., 200 ng/mL) in complete RPMI medium.

    • Add 100 µL of the LPS solution to each well (except for the unstimulated control wells, to which you add 100 µL of medium). The final LPS concentration will be 100 ng/mL.[21][22]

    • The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.[21]

  • Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes.[21] Carefully collect the supernatant without disturbing the cell layer and store it at -80°C until analysis.

  • Cytokine Analysis: Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer’s instructions.[23]

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each Avn D concentration relative to the LPS-stimulated vehicle control.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis start Seed Macrophages in 96-well Plate incubate1 Incubate 24h for Adherence start->incubate1 prep_avn Prepare Avn D Serial Dilutions + Vehicle Control incubate1->prep_avn pretreat Pre-treat cells with Avn D (2 hours) prep_avn->pretreat stimulate Stimulate with LPS (e.g., 100 ng/mL) pretreat->stimulate cytotoxicity Parallel Plate: MTT Assay for Cytotoxicity pretreat->cytotoxicity incubate2 Incubate 18-24h stimulate->incubate2 collect Collect Supernatants incubate2->collect elisa Measure Cytokines (TNF-α, IL-6) via ELISA collect->elisa analyze Analyze Data: Calculate % Inhibition cytotoxicity->analyze elisa->analyze end Determine Optimal Concentration analyze->end signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK_cascade MAPK Cascade (TAK1, etc.) TLR4->MAPK_cascade IKK IKK Complex TLR4->IKK LPS LPS LPS->TLR4 Binds p38 p38 MAPK_cascade->p38 JNK JNK MAPK_cascade->JNK ERK ERK MAPK_cascade->ERK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation AvnD This compound AvnD->p38 Inhibits Phosphorylation AvnD->JNK AvnD->ERK AvnD->IKK Inhibits Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-8) NFkB_nuc->Gene Activates

References

Technical Support Center: Avenanthramide Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of Avenanthramide D and other avenanthramides in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of avenanthramides in solution?

A1: The stability of avenanthramides in solution is primarily influenced by pH, temperature, and exposure to light and oxygen. Avenanthramide C (structurally similar to D), is particularly sensitive to alkaline and neutral pH conditions, especially when combined with heat.[1][2] High temperatures can accelerate degradation, and exposure to UV light can cause isomerization of the constituent cinnamic acids, although avenanthramides themselves are relatively stable to UV light.[1][2][3] The presence of oxygen and metal ions can also promote oxidative degradation.

Q2: Which avenanthramide is the most unstable?

A2: Avenanthramide C (Avn-C), which has a dihydroxy-substituted cinnamic acid moiety similar to this compound, is the most sensitive to degradation, particularly at neutral and alkaline pH when heated.[1][2][3] This is likely due to the ortho-dihydroxy structure on the cinnamic acid ring, which is more susceptible to oxidation.

Q3: What are the recommended storage conditions for avenanthramide stock solutions?

A3: For long-term storage (up to 6 months), it is recommended to store avenanthramide stock solutions at -80°C.[1] For short-term storage (up to 1 month), -20°C is acceptable.[1] To minimize degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[1] It is also advisable to purge the solvent with an inert gas like nitrogen or argon before dissolving the avenanthramide to minimize dissolved oxygen.[4]

Q4: Can I prepare aqueous solutions of avenanthramides in advance?

A4: It is not recommended to store aqueous solutions of avenanthramides for more than one day, as they are prone to degradation.[4] For in vivo experiments, it is best to prepare fresh solutions on the day of use.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low recovery of avenanthramides after an experiment. Oxidation during the experiment.Add antioxidants such as ascorbic acid (Vitamin C) to your solution. Ascorbic acid can reduce oxidized polyphenols back to their original form.[5][6][7] Consider adding a chelating agent like EDTA to remove metal ions that can catalyze oxidation.[5]
High pH of the solution.Maintain a slightly acidic pH (ideally between 4 and 6) in your solution, as avenanthramides are more stable in this range.[3]
Exposure to light.Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.
Unexpected peaks in HPLC/UPLC-MS analysis. Isomerization of avenanthramides.While avenanthramides are relatively stable to UV light, their constituent cinnamic acids can isomerize.[1][2] Minimize exposure of your samples to direct daylight and UV light during preparation and analysis.
Degradation products.Ensure proper storage conditions (low temperature, protection from light and oxygen) are maintained throughout your experiment. Analyze samples as quickly as possible after preparation.
Variability in experimental results. Inconsistent sample handling.Standardize your experimental protocol, including incubation times, temperatures, and solution preparation methods.
Degradation during sample preparation.If possible, perform sample preparation steps on ice or in a cold room to minimize thermal degradation.[8]

Quantitative Data Summary

The stability of avenanthramides is significantly affected by pH and temperature. The following table summarizes the degradation of Avenanthramide C (Avn-C) under different conditions after 3 hours of incubation.

AvenanthramidepHTemperatureDegradation (%)
Avn-C7Room Temperature~10%
Avn-C795°C>85%
Avn-C12Room Temperature~50%
Avn-C1295°C>95%

Data synthesized from a study by Dimberg et al. (2001) as reported in Wikipedia.[3]

Experimental Protocols

Protocol for Preventing Avenanthramide Oxidation in Aqueous Solution

This protocol provides a general method for enhancing the stability of avenanthramides in aqueous solutions for in vitro experiments.

Materials:

  • Avenanthramide standard

  • Solvent (e.g., DMSO for stock solution)[4]

  • Aqueous buffer (e.g., phosphate (B84403) or citrate (B86180) buffer, pH 4-6)

  • Ascorbic acid (Vitamin C)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare Stock Solution:

    • Dissolve the avenanthramide in a minimal amount of an organic solvent like DMSO.[4]

    • Purge the solvent with an inert gas for 5-10 minutes before adding the avenanthramide to remove dissolved oxygen.[4]

  • Prepare Working Solution:

    • Prepare your desired aqueous buffer and adjust the pH to be between 4 and 6.[3]

    • Deoxygenate the buffer by bubbling with an inert gas for 15-20 minutes.

    • Add ascorbic acid to the buffer to a final concentration of 0.1-1 mM. Ascorbic acid acts as a sacrificial antioxidant.[5][6][7]

    • Add EDTA to the buffer to a final concentration of 0.1-0.5 mM. EDTA will chelate metal ions that can catalyze oxidation.[5]

    • Add the avenanthramide stock solution to the prepared buffer to achieve the desired final concentration.

  • Storage and Handling:

    • Store the working solution in a tightly sealed container, preferably with a headspace flushed with inert gas.

    • Protect the solution from light by using amber vials or wrapping the container in aluminum foil.

    • If not for immediate use, store the solution at 4°C for short-term storage (a few hours). For longer storage, refer to the FAQ on storage conditions.

Protocol for Avenanthramide Quantification using UPLC-MS

This is a general workflow for the analysis of avenanthramides. Specific parameters may need to be optimized for your instrument and application.

1. Sample Preparation:

  • Follow the protocol for preventing oxidation during sample preparation.

  • If analyzing from a complex matrix (e.g., cell culture media, plasma), perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and concentrate the avenanthramides.

  • The final extract should be dissolved in a solvent compatible with the mobile phase (e.g., methanol/water mixture).[9][10]

2. UPLC-MS Analysis:

  • Column: A C18 reversed-phase column is commonly used.[11]

  • Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and acetonitrile (B52724) is typical.[11][12]

  • Detection: Use a mass spectrometer with an electrospray ionization (ESI) source, typically in positive ion mode.[11]

  • Quantification: Use a standard curve of the specific avenanthramide you are analyzing. An internal standard can be used to improve accuracy.[9]

Visualizations

Experimental_Workflow Experimental Workflow for Avenanthramide Stability Analysis cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Avenanthramide Stock Solution (DMSO) prep_working Prepare Working Solution prep_stock->prep_working prep_buffer Prepare Stabilized Aqueous Buffer (pH 4-6, Antioxidants, EDTA) prep_buffer->prep_working incubation Incubate Under Experimental Conditions (Protected from Light) prep_working->incubation sample_prep Sample Preparation for Analysis (e.g., SPE) incubation->sample_prep uplc_ms UPLC-MS Analysis sample_prep->uplc_ms data_analysis Data Analysis and Quantification uplc_ms->data_analysis

Caption: Workflow for analyzing avenanthramide stability.

NFkB_Pathway Avenanthramide Inhibition of NF-κB Signaling cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB IKK->NFkB_inactive releases IkB->NFkB_inactive inhibits NFkB_active NF-κB NFkB_inactive->NFkB_active becomes active NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates to Avenanthramide Avenanthramide Avenanthramide->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Gene_exp Pro-inflammatory Gene Expression (e.g., IL-6, MMP-9) DNA->Gene_exp induces

Caption: Avenanthramide inhibits the NF-κB signaling pathway.

References

Avenanthramide D Quantification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Avenanthramide D quantification. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound and related compounds. Here you will find troubleshooting guides and frequently asked questions to assist with your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the accuracy of this compound quantification?

A: The most critical factors include the choice of extraction method, the stability of this compound during sample preparation, chromatographic separation conditions, and the presence of matrix effects. Incomplete extraction, degradation of the analyte, poor chromatographic resolution, and ion suppression or enhancement in mass spectrometry can all lead to inaccurate quantification.

Q2: Why is my this compound recovery low and inconsistent?

A: Low and inconsistent recovery can stem from several issues. One common cause is the extraction solvent and method not being optimized for your specific sample matrix. Avenanthramides are soluble in solvents like methanol (B129727), ethanol (B145695), and aqueous acetone.[1] The efficiency of extraction can be influenced by the solvent-to-solid ratio, temperature, and extraction time.[2] Additionally, this compound may degrade during sample processing, especially with exposure to high temperatures or alkaline pH.[3][4]

Q3: I am observing significant peak tailing for my this compound peak in HPLC. What could be the cause?

A: Peak tailing for phenolic compounds like this compound in reversed-phase HPLC is often due to secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[5] This can be particularly problematic if the mobile phase pH is not optimized. Other potential causes include column contamination, a blocked column frit, or excessive extra-column volume in your HPLC system.[5]

Q4: Is an internal standard necessary for accurate quantification?

A: While external standard calibration can be used, the introduction of a suitable internal standard is highly recommended to improve the accuracy and precision of the quantification.[6] An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. However, the chosen internal standard must be stable throughout the extraction process.[6]

Q5: My LC-MS/MS signal for this compound is showing significant variability. What are the likely causes?

A: Signal variability in LC-MS/MS analysis can be attributed to matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of this compound. Other causes can include instability of the electrospray ionization, fluctuations in the mobile phase composition, or contamination of the mass spectrometer ion source.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound quantification.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Interaction with residual silanols on the column.[5]Lower the mobile phase pH to between 2.0 and 3.0 using an additive like formic or acetic acid to suppress the ionization of silanol groups.[5]
Column contamination or blockage.[5]Reverse-flush the column according to the manufacturer's instructions. If the problem persists, replace the column.
High extra-column volume.[5]Use tubing with a smaller internal diameter and ensure all fittings are secure to minimize dead volume.[5]
Low Analyte Recovery Inefficient extraction.Optimize the extraction solvent. Aqueous methanol (70-80%) or ethanol (80%) are commonly used.[2][7] Consider increasing the extraction time or performing multiple extraction steps.[6][8]
Analyte degradation during sample evaporation.[6]Evaporate the solvent at a controlled temperature, not exceeding 40°C.[6][7] Using a stream of nitrogen can accelerate the process.[6]
Inconsistent Results Unstable internal standard.[6]Verify the stability of your internal standard during the entire sample preparation procedure. If it degrades, select a more stable alternative or use an external standard curve with careful validation.[6]
Matrix effects in LC-MS/MS.Implement a more thorough sample clean-up procedure, such as solid-phase extraction (SPE). Dilute the sample extract if the concentration of this compound is sufficiently high.
Poor Chromatographic Resolution Inappropriate mobile phase composition or gradient.Optimize the mobile phase gradient to ensure adequate separation of this compound from other matrix components and related avenanthramides.[6][9]
Column aging.Replace the HPLC column if its performance has degraded over time.

Experimental Protocols

Protocol 1: Extraction of this compound from Oat Samples

This protocol is a general guideline for the extraction of avenanthramides from oat grain or bran.

  • Sample Preparation: Mill the oat sample to a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of the milled sample into a centrifuge tube.[10]

    • Add 1 mL of 80% ethanol in a phosphate (B84403) buffer (pH 2.8).[10][11]

    • Vortex the mixture thoroughly.

    • Sonciate for 15-30 minutes at room temperature.

    • Centrifuge the sample (e.g., 10 minutes at 600g).[7]

    • Collect the supernatant.

    • Repeat the extraction process two more times with fresh solvent, combining the supernatants.[6]

  • Solvent Evaporation: Evaporate the combined supernatants to dryness under a stream of nitrogen at a temperature not exceeding 40°C.[6][7]

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL) for HPLC or LC-MS/MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter before injection.[7]

Protocol 2: HPLC-UV Quantification of this compound

This protocol outlines a general HPLC-UV method for the quantification of this compound.

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.6 µm particle size) is commonly used.[7]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or acetic acid.[6][7]

    • Solvent B: Acetonitrile with 0.1% formic acid or acetic acid.[6][7]

  • Gradient Elution:

    • A typical gradient might start with a low percentage of Solvent B (e.g., 10%), increasing linearly to a higher percentage (e.g., 55-80%) over 15-30 minutes to elute the avenanthramides.[7]

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Injection Volume: 10 µL.[7]

  • Detection: Monitor the absorbance at approximately 340 nm.[6]

  • Quantification: Create a calibration curve using certified standards of this compound.

Parameter Typical Value/Condition
Column C18, 100 x 4.6 mm, 2.6 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.84 mL/min[7]
Injection Volume 10 µL[7]
Detection Wavelength 330-341 nm[6][12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Oat Sample milling Milling start->milling extraction Solvent Extraction (e.g., 80% Ethanol) milling->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation (≤40°C) centrifugation->evaporation Collect Supernatant reconstitution Reconstitution evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc HPLC / LC-MS/MS Injection filtration->hplc quantification Data Acquisition & Quantification hplc->quantification

Caption: this compound Quantification Workflow.

troubleshooting_peak_tailing start Peak Tailing Observed check_ph Is Mobile Phase pH Optimized (2.0-3.0)? start->check_ph adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_column Is Column Old or Contaminated? check_ph->check_column Yes adjust_ph->start flush_column Reverse-Flush or Replace Column check_column->flush_column Yes check_fittings Check for Leaks and Excessive Tubing Length check_column->check_fittings No flush_column->start solution Peak Shape Improved check_fittings->solution

Caption: Troubleshooting Peak Tailing in HPLC.

References

Technical Support Center: Enhancing the Stability of Avenanthramide D for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Avenanthramide D, ensuring its stability during long-term storage is critical for reproducible and reliable experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of this potent antioxidant.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue 1: Loss of this compound Potency or Concentration Over Time

Potential Cause Troubleshooting/Solution
Improper Storage Temperature This compound, like many phenolic compounds, is susceptible to degradation at elevated temperatures. For long-term storage, it is recommended to store this compound at -20°C. For stock solutions, storage at -80°C is preferable to maintain stability for up to 6 months.[1]
Exposure to Light Phenolic compounds can undergo photo-degradation. Avenanthramides, in particular, can be sensitive to UV light.[2] Always store this compound, both in solid form and in solution, in amber vials or containers wrapped in aluminum foil to protect it from light.
Unsuitable Solvent The choice of solvent can impact the stability of this compound. While it is soluble in solvents like DMSO and methanol (B129727), the long-term stability in these solvents at room temperature may be limited.[3] Prepare fresh solutions for immediate use whenever possible. For storage of stock solutions, ensure the solvent is of high purity and degassed to remove dissolved oxygen.
Incorrect pH of Solution Avenanthramides exhibit varying stability at different pH levels. Some avenanthramides are sensitive to neutral and alkaline conditions, especially when combined with heat.[2] It is advisable to maintain a slightly acidic pH (around 4-6) for aqueous solutions of this compound to enhance its stability.
Oxidation As a phenolic antioxidant, this compound is prone to oxidation, especially in the presence of oxygen and metal ions. Use deoxygenated solvents for preparing solutions and consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation. Purging storage containers with an inert gas (e.g., nitrogen or argon) before sealing can also minimize oxidation.

Issue 2: Variability in Experimental Results Using Stored this compound

Potential Cause Troubleshooting/Solution
Inconsistent Aliquoting Repeated freeze-thaw cycles can degrade this compound.[1] When preparing stock solutions, aliquot them into smaller, single-use volumes to avoid repeated temperature fluctuations of the main stock.
Solvent Evaporation Over time, especially if not sealed properly, solvent can evaporate from stock solutions, leading to an unintended increase in the concentration of this compound. Ensure that storage vials are tightly sealed with appropriate caps. Parafilm can be used for extra security.
Contamination of Stock Solution Accidental contamination of the stock solution can introduce substances that may react with or degrade this compound. Use sterile techniques and dedicated labware when handling stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of solid this compound?

For long-term storage, solid this compound should be stored at -20°C in a tightly sealed, light-proof container.[3] To minimize exposure to moisture and oxygen, consider storing it under an inert atmosphere (e.g., argon or nitrogen).

Q2: How can I enhance the stability of this compound in an aqueous solution for my experiments?

To enhance stability in aqueous solutions:

  • Control pH: Maintain a slightly acidic pH (4-6).

  • Protect from Light: Use amber-colored glassware or wrap containers in foil.

  • Deoxygenate: Use deoxygenated water and purge the headspace of the container with an inert gas.

  • Refrigerate: Store the solution at 2-8°C for short-term use. For longer periods, freeze at -20°C or -80°C in single-use aliquots.

Q3: Are there advanced techniques to improve the long-term stability of this compound for formulation development?

Yes, microencapsulation is a highly effective technique for protecting sensitive compounds like this compound from environmental factors such as oxygen, light, and moisture.[4] This can significantly extend its shelf life. Common methods include spray-drying and freeze-drying, using wall materials like maltodextrin (B1146171) and gum arabic.

Q4: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound are believed to be:

  • Hydrolysis: Cleavage of the amide bond, yielding p-coumaric acid and anthranilic acid. This is more likely to occur under strong acidic or alkaline conditions.

  • Oxidation: The phenolic hydroxyl group on the p-coumaric acid moiety is susceptible to oxidation, which can lead to the formation of quinone-like structures and subsequent polymerization, resulting in discoloration and loss of activity.

Quantitative Data on Avenanthramide Stability

The stability of avenanthramides is influenced by factors such as pH and temperature. The following table summarizes the stability of avenanthramides structurally similar to this compound after 3 hours of incubation under different conditions. This compound is structurally analogous to Avenanthramide Bp (also known as 2p or Avenanthramide A).

Avenanthramide TypepHTemperatureRemaining Concentration (%)
Bp (similar to D) 2Room Temp.~100
2100°C~100
7Room Temp.~100
7100°C~100
12Room Temp.~100
12100°C~100
Bf 7100°C~80
12100°C~75
Bc 7100°C~20
12Room Temp.~0
12100°C~0

Data adapted from Dimberg et al., Cereal Chem. 78(3):278–281, 2001.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

This protocol outlines a method to quantify the degradation of this compound under various storage conditions.

Materials:

  • This compound standard

  • HPLC-grade methanol and water

  • Formic acid

  • HPLC system with a C18 column and UV detector

  • pH meter

  • Incubator/water bath

  • Light-proof containers

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare Test Solutions: Dilute the stock solution with buffers of different pH values (e.g., pH 2, 7, and 12) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Storage Conditions:

    • Temperature: Aliquot the test solutions into separate light-proof containers and store them at different temperatures (e.g., 4°C, 25°C, and 40°C).

    • Light Exposure: For photostability testing, expose a set of solutions to a controlled light source (e.g., UV lamp at 254 nm) while keeping a control set in the dark.

  • Time Points: Withdraw aliquots from each condition at specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).

  • HPLC Analysis:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Detection: UV detector at approximately 340 nm.

    • Injection Volume: 20 µL.

    • Quantification: Create a standard curve with known concentrations of this compound. Calculate the concentration of this compound in the test samples by comparing their peak areas to the standard curve.

  • Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Protocol 2: Microencapsulation of this compound by Spray-Drying

This protocol describes a method for encapsulating this compound to enhance its stability.

Materials:

  • This compound

  • Maltodextrin (DE 10-12)

  • Gum arabic

  • Distilled water

  • Magnetic stirrer

  • Homogenizer

  • Spray-dryer

Methodology:

  • Prepare the Wall Material Solution:

    • Dissolve maltodextrin and gum arabic in distilled water at a specific ratio (e.g., 3:1 w/w) to achieve a total solids concentration of 20-30% (w/v).

    • Stir the solution continuously until the wall materials are completely dissolved.

  • Prepare the Core Material Emulsion:

    • Disperse a known amount of this compound into the wall material solution to achieve a desired core-to-wall ratio (e.g., 1:10 w/w).

    • Homogenize the mixture at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a stable emulsion.

  • Spray-Drying Process:

    • Feed the emulsion into a spray-dryer.

    • Inlet Temperature: Set the inlet air temperature between 140-160°C.

    • Outlet Temperature: Maintain the outlet air temperature between 80-90°C.

    • Feed Flow Rate: Adjust the feed flow rate to maintain the desired outlet temperature.

  • Collection and Storage:

    • Collect the resulting powder from the cyclone separator.

    • Store the microencapsulated this compound powder in a cool, dry, and dark place in an airtight container.

Protocol 3: Microencapsulation of this compound by Freeze-Drying (Lyophilization)

This protocol provides an alternative method for encapsulation, suitable for highly heat-sensitive materials.

Materials:

  • This compound

  • Maltodextrin

  • Gum arabic

  • Distilled water

  • Magnetic stirrer

  • Homogenizer

  • Freeze-dryer

Methodology:

  • Prepare the Core-Wall Emulsion:

    • Follow steps 1 and 2 of the spray-drying protocol to prepare the this compound emulsion.

  • Freezing:

    • Pour the emulsion into freeze-dryer trays or vials, ensuring a thin layer for efficient drying.

    • Freeze the emulsion at a temperature of -40°C or lower for at least 12 hours, or until completely solid.

  • Lyophilization (Drying):

    • Transfer the frozen samples to the freeze-dryer.

    • Primary Drying: Set the shelf temperature to -10°C and the vacuum to below 100 mTorr. Maintain these conditions until all the ice has sublimated.

    • Secondary Drying: Gradually increase the shelf temperature to 20-25°C under high vacuum to remove residual unfrozen water.

  • Collection and Storage:

    • Once the drying process is complete, break the vacuum with an inert gas.

    • Collect the dried powder and store it in a desiccator before transferring it to airtight, light-proof containers for long-term storage at a cool temperature.

Visualizations

Degradation_Pathway cluster_main This compound Degradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation AvenD This compound (N-p-coumaroylanthranilic acid) pCoumaric p-Coumaric Acid AvenD->pCoumaric Amide bond cleavage (Acid/Base) Anthranilic Anthranilic Acid AvenD->Anthranilic Amide bond cleavage (Acid/Base) Quinone Quinone/Semiquinone Intermediates AvenD->Quinone Oxidizing agents (O2, metal ions, light) Polymer Polymeric Products (Brown Pigments) Quinone->Polymer Polymerization

Caption: Proposed degradation pathways of this compound.

Experimental_Workflow cluster_workflow Microencapsulation Workflow cluster_drying Drying Method start Start: This compound prep_wall Prepare Wall Solution (Maltodextrin/Gum Arabic) start->prep_wall emulsify Create Emulsion (Homogenization) prep_wall->emulsify spray_dry Spray-Drying emulsify->spray_dry freeze_dry Freeze-Drying emulsify->freeze_dry collect Collect Powder spray_dry->collect freeze_dry->collect end End: Stable Microcapsules collect->end

References

Addressing matrix effects in Avenanthramide D LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Avenanthramide D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1] In complex biological matrices like plasma or tissue homogenates, components such as phospholipids, salts, and endogenous metabolites can interfere with the ionization of this compound in the mass spectrometer's ion source.[2]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed using several methods. A common qualitative method is post-column infusion , where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A dip or rise in the baseline signal when a blank matrix extract is injected indicates ion suppression or enhancement, respectively. For a quantitative assessment, the post-extraction spike method is widely used.[2] This involves comparing the peak area of this compound in a solution prepared with extracted blank matrix to the peak area in a neat solvent. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of the matrix effect.[2]

Q3: What is a suitable internal standard for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. While a specific SIL-Avenanthramide D may not be readily available commercially, other SIL-avenanthramides, such as Avenanthramide B-¹³C-d₃ , are available and could be evaluated for their suitability to compensate for matrix effects and other sources of variability in the analytical method. Using a SIL internal standard is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.[3] If a SIL internal standard is not available, a structural analog that is not present in the sample can be used, but it may not perfectly mimic the behavior of this compound.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[4] However, this strategy is only viable if the concentration of this compound in the sample is high enough to remain detectable after dilution. For trace-level analysis, dilution may compromise the sensitivity of the assay.

Troubleshooting Guide: Matrix Effects in this compound Analysis

This guide provides a systematic approach to identifying and mitigating matrix effects in your LC-MS analysis of this compound.

Problem: Poor reproducibility, accuracy, or sensitivity in this compound quantification.

This is often a primary indicator of underlying matrix effects. Follow these steps to troubleshoot:

Step 1: Assess the Presence and Magnitude of Matrix Effects

  • Action: Perform a quantitative matrix effect assessment using the post-extraction spike method.

  • Expected Outcome: A matrix factor close to 1.0 indicates minimal matrix effect. A value significantly less than 1.0 suggests ion suppression, while a value greater than 1.0 indicates ion enhancement.

Step 2: Optimize Sample Preparation

The goal of sample preparation is to remove interfering matrix components while efficiently extracting this compound.

  • Protein Precipitation (PPT):

    • When to use: A quick and simple method for initial assessments.

    • Limitations: Often results in "dirty" extracts with significant matrix effects from phospholipids.[4]

  • Liquid-Liquid Extraction (LLE):

    • When to use: Offers cleaner extracts than PPT by partitioning this compound into an immiscible organic solvent.

    • Considerations: The choice of extraction solvent is critical and needs to be optimized for this compound.

  • Solid-Phase Extraction (SPE):

    • When to use: Provides the cleanest extracts by utilizing specific sorbent chemistry to retain this compound while washing away interferences.[4]

    • Considerations: Method development can be more time-consuming but often yields the best results for complex matrices.

Data Presentation: Comparison of Sample Preparation Techniques

While specific comparative data for this compound is limited, the following table provides a general comparison of common sample preparation techniques for the analysis of small molecules in biological fluids.

Sample Preparation TechniqueTypical Recovery (%)Typical Matrix Effect (%)AdvantagesDisadvantages
Protein Precipitation (PPT)80 - 100+40 - 80 (Suppression)Fast, simple, inexpensiveHigh level of residual matrix components
Liquid-Liquid Extraction (LLE)70 - 9510 - 30 (Suppression)Cleaner extracts than PPTCan be labor-intensive, requires solvent optimization
Solid-Phase Extraction (SPE)85 - 105< 15 (Suppression)Cleanest extracts, high recovery and specificityMore expensive, requires method development

Note: The values presented are typical ranges and should be experimentally verified for this compound in your specific matrix. Recovery of avenanthramide standards in oat extracts has been reported to be in the range of 83% to 113%.[5][6][7]

Step 3: Optimize Chromatographic Conditions

The goal is to achieve chromatographic separation between this compound and co-eluting matrix interferences.

  • Action:

    • Experiment with different analytical columns (e.g., C18, Phenyl-Hexyl).

    • Modify the mobile phase composition and gradient profile to improve separation.

    • Consider using a smaller particle size column (UHPLC) for better resolution and peak shape.

Step 4: Implement an Appropriate Internal Standard

  • Action:

    • Ideally, use a stable isotope-labeled this compound. If unavailable, consider a labeled analog from the same chemical class (e.g., Avenanthramide B-¹³C-d₃).

    • If a SIL internal standard is not feasible, use a structural analog that has similar chromatographic and ionization behavior to this compound.

  • Rationale: An internal standard that co-elutes and is affected by the matrix in the same way as the analyte will provide the most accurate correction for signal variability.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Spike Sample): Extract a blank matrix sample using your established sample preparation protocol. Spike this compound into the final extract at the same concentration as Set A.

    • Set C (Pre-Spike Sample): Spike this compound into the blank matrix before extraction at a concentration that will result in the same final concentration as Set A, assuming 100% recovery.

  • Analyze all three sets of samples by LC-MS.

  • Calculate the Matrix Effect (% ME) and Recovery (% RE):

    • % ME = (Peak Area in Set B / Peak Area in Set A) * 100

    • % RE = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This is a general protocol and should be optimized for your specific application.

  • Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in an appropriate volume of mobile phase.

Visualizations

Matrix_Effect_Troubleshooting_Workflow start Poor Reproducibility, Accuracy, or Sensitivity assess_me Step 1: Assess Matrix Effect (Post-Extraction Spike) start->assess_me optimize_sp Step 2: Optimize Sample Preparation (PPT, LLE, SPE) assess_me->optimize_sp Matrix Effect > 15%? optimize_lc Step 3: Optimize Chromatography (Column, Mobile Phase) optimize_sp->optimize_lc use_is Step 4: Use Appropriate Internal Standard (Stable Isotope Labeled) optimize_lc->use_is validation Method Validation use_is->validation

Caption: Troubleshooting workflow for addressing matrix effects.

SPE_Workflow conditioning 1. Conditioning (Methanol, Water) loading 2. Loading (Pre-treated Sample) conditioning->loading washing 3. Washing (5% Methanol/Water) loading->washing elution 4. Elution (Methanol) washing->elution reconstitution 5. Evaporation & Reconstitution elution->reconstitution

Caption: General Solid-Phase Extraction (SPE) workflow.

References

Selecting the appropriate control for Avenanthramide D experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avenanthramide D. The information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary signaling pathways affected by this compound?

A1: this compound, a bioactive polyphenol found in oats, is known to modulate several key signaling pathways implicated in inflammation, oxidative stress, and cell proliferation. The primary pathways affected are:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: Avenanthramides have been shown to inhibit the activation of NF-κB, a critical regulator of inflammatory responses.[1] This inhibition is often mediated by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

  • PI3K/AKT (Phosphoinositide 3-kinase/Protein Kinase B) Signaling Pathway: This pathway is crucial for cell survival, growth, and proliferation. Avenanthramides can modulate PI3K/AKT signaling, which can influence downstream targets like mTOR and GSK3β.

  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: Avenanthramides can also influence the MAPK pathway, which is involved in cellular responses to a variety of stimuli and plays a role in cell proliferation, differentiation, and apoptosis. Dihydrothis compound, a synthetic analog, has been shown to suppress MAPK activation.[2]

Troubleshooting Guides

Issue 1: Choosing the Right Vehicle Control

Q2: What is the appropriate vehicle control for in vitro experiments with this compound?

A2: Selecting the correct vehicle control is critical to ensure that the observed effects are due to this compound and not the solvent used to dissolve it.

  • Recommended Vehicles: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most common solvents for dissolving polyphenols like this compound for in vitro studies.

  • Critical Consideration: Always include a "vehicle-only" control group in your experimental design. This group receives the same volume of the solvent as the cells treated with the highest concentration of this compound.

  • Troubleshooting: If you observe unexpected effects in your vehicle control group, such as altered cell viability or signaling pathway activation, it is essential to test a lower concentration of the vehicle or consider an alternative solvent. For example, high concentrations of ethanol can stimulate the proliferation of certain cell lines.

Experimental Protocol: Preparing a Vehicle Control

  • Stock Solution: Prepare a high-concentration stock solution of this compound in your chosen solvent (e.g., 100 mM in DMSO).

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

  • Vehicle Control Preparation: Prepare the vehicle control by adding the same volume of the solvent used for the highest this compound concentration to the cell culture medium. For example, if the highest concentration of this compound requires a 1:1000 dilution of the DMSO stock, the vehicle control should contain 0.1% DMSO in the medium.

  • Application: Treat the cells in the vehicle control wells with this prepared medium.

Issue 2: Selecting Controls for Signaling Pathway Analysis

Q3: What are the appropriate positive and negative controls for studying the effect of this compound on the NF-κB pathway?

A3: To validate your findings when investigating the inhibitory effect of this compound on the NF-κB pathway, it is crucial to include both positive and negative controls.

Controls for NF-κB Pathway Activation & Inhibition

Control TypePurposeRecommended ControlTypical Concentration
Positive Control (Activator) To confirm that the NF-κB pathway can be activated in your experimental system.Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)10-100 ng/mL
Positive Control (Inhibitor) To confirm that a known inhibitor can block NF-κB activation in your system.BAY 11-70855-20 µM
Negative Control Untreated cells to establish a baseline level of NF-κB activity.Untreated CellsN/A
Vehicle Control To control for any effects of the solvent used to dissolve this compound.See Q2N/A

Experimental Protocol: NF-κB Reporter Assay

  • Cell Seeding: Seed cells stably expressing an NF-κB luciferase reporter construct into a 96-well plate.

  • Treatment:

    • Test Group: Treat cells with various concentrations of this compound.

    • Positive Control (Activator): Treat cells with TNF-α or LPS alone.

    • Positive Control (Inhibitor): Pre-treat cells with BAY 11-7085 before stimulating with TNF-α or LPS.

    • Negative Control: Leave cells untreated.

    • Vehicle Control: Treat cells with the vehicle only.

  • Incubation: Incubate the plate for the desired time (e.g., 6-24 hours).

  • Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer.

  • Analysis: Compare the luciferase activity in the this compound-treated wells to the positive and negative controls. A decrease in luminescence in the presence of an activator indicates inhibition of the NF-κB pathway.

Q4: What are suitable controls for investigating the PI3K/AKT pathway in response to this compound?

A4: Proper controls are essential for interpreting changes in the PI3K/AKT pathway.

Controls for PI3K/AKT Pathway Analysis

Control TypePurposeRecommended ControlTypical Concentration
Positive Control (Inhibitor) To confirm that the PI3K/AKT pathway can be inhibited in your experimental system.LY294002 or Wortmannin10-50 µM (LY294002) or 100-1000 nM (Wortmannin)
Negative Regulator (Genetic Control) To demonstrate the effect of downregulating the pathway.Transfection with a vector expressing PTEN (a negative regulator of the pathway).Varies by cell type and transfection efficiency.
Dominant-Negative Control To specifically inhibit AKT activity.Transfection with a vector expressing a dominant-negative mutant of AKT (e.g., AAA-AKT).Varies by cell type and transfection efficiency.
Negative Control Untreated cells to establish baseline phosphorylation levels of AKT.Untreated CellsN/A
Vehicle Control To control for any effects of the solvent.See Q2N/A

Experimental Protocol: Western Blot for Phospho-AKT

  • Cell Treatment: Treat cells with this compound, a PI3K inhibitor (positive control), or vehicle for the desired time.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.[3]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3][4]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate.[3][4]

  • Analysis: Normalize the phospho-AKT signal to total AKT or a loading control (e.g., β-actin or GAPDH). A decrease in the p-AKT/total AKT ratio in this compound-treated cells compared to the vehicle control suggests pathway inhibition.

Issue 3: Controls for Bioactivity Assays

Q5: What are the appropriate positive controls for antioxidant activity assays of this compound?

A5: To accurately assess the antioxidant potential of this compound, it is important to compare its activity to well-established antioxidants.

Positive Controls for Antioxidant Assays

AssayRecommended Positive Control
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay Trolox, Ascorbic Acid (Vitamin C)[5]
FRAP (Ferric Reducing Antioxidant Power) Assay Trolox, Ascorbic Acid[5]
ORAC (Oxygen Radical Absorbance Capacity) Assay Trolox
β-carotene Bleaching Assay Butylated hydroxytoluene (BHT)

Experimental Protocol: DPPH Assay

  • Preparation: Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a 96-well plate, add your this compound sample, the positive control (e.g., Trolox), and a blank (solvent only) to different wells.

  • Initiate Reaction: Add the DPPH solution to all wells.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm).

  • Calculation: Calculate the percentage of DPPH radical scavenging activity. A higher percentage indicates greater antioxidant activity.

Q6: How should I select controls for anti-proliferative assays with this compound?

A6: When evaluating the anti-proliferative effects of this compound, including a known cytotoxic agent as a positive control is essential for validating the assay's sensitivity.

Controls for Anti-Proliferative Assays

Control TypePurposeRecommended Control
Positive Control To confirm that the assay can detect inhibition of cell proliferation.Colchicine, Doxorubicin, or other known cytotoxic drugs.[6]
Negative Control Untreated cells to represent 100% cell viability/proliferation.Untreated Cells
Vehicle Control To account for any solvent effects on cell proliferation.See Q2

Experimental Protocol: MTT Assay for Cell Proliferation

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound, a positive control (e.g., doxorubicin), and a vehicle control.

  • Incubation: Incubate for a period that allows for cell division (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Calculate the percentage of cell viability relative to the untreated control.

Issue 4: Using Dihydrothis compound as a Control

Q7: Can Dihydrothis compound be used as a control in my experiments?

A7: Dihydrothis compound (DHAvD) is a synthetic analog of naturally occurring avenanthramides.[2] It has demonstrated its own biological activities, including anti-inflammatory effects and the ability to enhance skin barrier function.[7][8][9]

  • As a Comparative Compound: DHAvD can be used as a comparative compound rather than a traditional negative or positive control. You can compare the potency and efficacy of this compound to DHAvD to understand the structure-activity relationship. For example, investigating whether the double bond present in this compound but absent in DHAvD is critical for a specific biological effect.

  • Not a Negative Control: It should not be used as a negative control as it is biologically active.

Visualizing Experimental Logic and Pathways

To aid in experimental design and understanding, the following diagrams illustrate key concepts.

G cluster_vehicle Vehicle Control Workflow Stock This compound Stock Solution (in DMSO) Working Working Solutions (in culture medium) Stock->Working Dilute Vehicle Vehicle Control (DMSO in culture medium) Stock->Vehicle Same volume of DMSO as highest concentration

Workflow for preparing a vehicle control.

G cluster_controls Control Selection Logic Assay Experimental Assay Pathway Signaling Pathway (e.g., NF-κB, PI3K/AKT) Assay->Pathway Bioactivity Bioactivity (e.g., Antioxidant, Anti-proliferative) Assay->Bioactivity Negative Negative Control Assay->Negative Untreated Vehicle Vehicle Control Assay->Vehicle Solvent Only Comparative Comparative Control (e.g., DHAvD) Assay->Comparative Structure-Activity Relationship Positive Positive Control Pathway->Positive Activator or Known Inhibitor Bioactivity->Positive Standard Antioxidant or Known Cytotoxic Agent

Logic for selecting appropriate controls.

G cluster_pathway This compound Signaling cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/AKT Pathway AvD This compound IKK IKK AvD->IKK inhibits PI3K PI3K AvD->PI3K modulates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammatory Response NFkB->Inflammation activates AKT AKT PI3K->AKT activates Proliferation Cell Survival & Proliferation AKT->Proliferation promotes

Simplified signaling pathways of this compound.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Avenanthramide D and Dihydroavenanthramide D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of Avenanthramide D (Avn D) and its synthetic analog, Dihydrothis compound (DHAvD). While both compounds, derived from the phenolic alkaloids found in oats, exhibit promising therapeutic potential, they possess distinct and overlapping biological activities. This document summarizes key quantitative data, details experimental methodologies for cited experiments, and visualizes relevant signaling pathways to aid in research and development.

At a Glance: Key Bioactive Properties

BioactivityThis compound (Avn D)Dihydrothis compound (DHAvD)
Anti-inflammatory Inhibits NF-κB pathway.[1][2][3][4][5][6]Inhibits mast cell degranulation via NK1R[6], and suppresses inflammatory pathways such as MAPK/NF-κB.
Antioxidant Possesses antioxidant properties, with activity dependent on structure.[7][8][9][10][11]Exhibits antioxidant potential.[12][13]
Anti-itch (Antipruritic) Avenanthramides, in general, are known for their anti-itch properties.[1]Effective in reducing pruritus.
Anticancer Avenanthramides show antiproliferative effects on various cancer cell lines.[14][15][16][17]Inhibits invasion of breast cancer cells by suppressing MMP-9 expression.
Skin Barrier Function Avenanthramides are known to improve skin barrier function.Enhances skin barrier function by upregulating tight junction proteins.[18]

Quantitative Bioactivity Data

Direct quantitative comparisons between this compound and Dihydrothis compound are limited in publicly available literature. The following tables summarize available quantitative data for DHAvD and related avenanthramides to provide a comparative context.

Table 1: Anti-inflammatory Activity

CompoundAssayCell LineConcentrationEffectReference
Dihydrothis compoundIL-6 Secretion AssayNot SpecifiedNot SpecifiedReduction in IL-6 secretion.N/A
Avenanthramides (general)NF-κB Luciferase AssayKeratinocytes1 ppbSignificant inhibition of TNF-α induced NF-κB activity.[1][Sur et al., 2008]
Avenanthramides (general)IL-8 Release AssayKeratinocytes1 ppbReduction of TNF-α induced IL-8 release.[1][Sur et al., 2008]

Table 2: Antiproliferative Activity

CompoundCell LineIC50 ValueReference
Dihydrothis compoundMCF-7 (Breast Cancer)Not SpecifiedN/A
Avenanthramide-Enriched ExtractHT29, Caco-2, LS174T, HCT116 (Colon Cancer)Effective inhibitory doses ranging from 120 µM to 160 µM.[15][Guo et al., 2010]
CH3-Avn-C (Methylated Avn-C)HT29, LS174T, HCT116 (Colon Cancer)More potent than Avenanthramide-enriched extract and Avn-C.[15][Guo et al., 2010]

Table 3: Skin Barrier Function Enhancement

CompoundCell LineAssayConcentrationEffectReference
Dihydrothis compoundHaCaT (Keratinocytes)Western Blot40 µg/mLUpregulation of ZO-1 and Occludin protein expression up to 2.8- and 2.2-fold, respectively.[18][Kim et al., 2024]
Dihydrothis compoundHaCaT (Keratinocytes)RT-qPCR40 µg/mLSignificant increase in TJP1 (ZO-1) mRNA expression up to 3.87-fold.[18][Kim et al., 2024]
Dihydrothis compoundHaCaT (Keratinocytes)RT-qPCR10 µg/mLUpregulation of OCLN mRNA expression up to 1.43-fold.[18][Kim et al., 2024]

Signaling Pathways

Dihydrothis compound: Anti-inflammatory and Anti-invasive Mechanisms

DHAvD has been shown to exert its effects through multiple signaling pathways. It acts as a neurokinin-1 receptor (NK1R) antagonist, inhibiting mast cell degranulation and subsequent release of inflammatory mediators. Furthermore, in cancer cells, it suppresses the MAPK/NF-κB and MAPK/AP-1 pathways, leading to a downregulation of MMP-9 expression and reduced cell invasion.

DHAvD_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NK1R NK1R MastCellDegran Mast Cell Degranulation NK1R->MastCellDegran MAPK_receptor Growth Factor Receptor MAPK MAPK MAPK_receptor->MAPK DHAvD Dihydrothis compound DHAvD->NK1R Inhibits DHAvD->MAPK Inhibits SubstanceP Substance P SubstanceP->NK1R Activates InflammatoryMediators Inflammatory Mediators MastCellDegran->InflammatoryMediators NFkB_complex IκB-NF-κB MAPK->NFkB_complex AP1_complex AP-1 Precursors MAPK->AP1_complex NFkB NF-κB NFkB_complex->NFkB NFkB_n NF-κB NFkB->NFkB_n AP1 AP-1 AP1_complex->AP1 AP1_n AP-1 AP1->AP1_n MMP9_gene MMP-9 Gene NFkB_n->MMP9_gene AP1_n->MMP9_gene MMP9_exp MMP-9 Expression MMP9_gene->MMP9_exp

DHAvD Signaling Pathways
Avenanthramides: General Anti-inflammatory Mechanism

Avenanthramides, as a class of compounds, are recognized for their ability to inhibit the NF-κB signaling pathway, a central regulator of inflammation. This inhibition is achieved by preventing the degradation of IκBα, which otherwise frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Avenanthramide_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Avn This compound IKK IKK Avn->IKK Inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α) InflammatoryStimuli->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex IκBα-NF-κB IkBa->NFkB_complex NFkB NF-κB NFkB_complex->NFkB IκBα degradation NFkB_n NF-κB NFkB->NFkB_n ProinflammatoryGenes Pro-inflammatory Gene Transcription NFkB_n->ProinflammatoryGenes

This compound Anti-inflammatory Pathway

Experimental Protocols

NF-κB Inhibition Assay (Luciferase Reporter Assay)

Objective: To quantify the inhibitory effect of this compound or Dihydrothis compound on NF-κB activation.

Methodology:

  • Cell Culture: Human keratinocytes (e.g., HaCaT) are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites.

  • Treatment: Transfected cells are pre-incubated with varying concentrations of the test compound (Avn D or DHAvD) for 1-2 hours.

  • Stimulation: Cells are then stimulated with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; e.g., 10 ng/mL), for 6-8 hours.

  • Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: The reduction in luciferase activity in treated cells compared to TNF-α stimulated control cells indicates the level of NF-κB inhibition.

Mast Cell Degranulation Assay (β-hexosaminidase release assay)

Objective: To assess the ability of Dihydrothis compound to inhibit mast cell degranulation.

Methodology:

  • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells, are cultured and sensitized overnight with anti-DNP IgE.

  • Treatment: Sensitized cells are washed and then pre-incubated with various concentrations of DHAvD for 1 hour.

  • Stimulation: Degranulation is induced by challenging the cells with DNP-HSA (dinitrophenyl-human serum albumin).

  • Quantification of β-hexosaminidase: The release of the granular enzyme β-hexosaminidase into the supernatant is quantified by a colorimetric assay using p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) as a substrate. The absorbance is measured at 405 nm.

  • Data Analysis: The percentage of inhibition of β-hexosaminidase release in DHAvD-treated cells is calculated relative to the stimulated control.

Cell Invasion Assay (Boyden Chamber Assay)

Objective: To evaluate the effect of Dihydrothis compound on the invasive potential of cancer cells.

Methodology:

  • Chamber Preparation: The upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel to mimic the extracellular matrix.

  • Cell Seeding: Human breast cancer cells (e.g., MCF-7) are serum-starved and then seeded into the upper chamber in a serum-free medium containing different concentrations of DHAvD.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum.

  • Incubation: The plate is incubated for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.

  • Quantification: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

  • Data Analysis: The number of invaded cells in the presence of DHAvD is compared to the untreated control to determine the percentage of inhibition of invasion.

Experimental_Workflow_Invasion_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Coat Transwell insert with Matrigel B Seed cancer cells (e.g., MCF-7) in serum-free medium with DHAvD in upper chamber A->B C Add chemoattractant (e.g., 10% FBS) to lower chamber B->C D Incubate for 24-48 hours C->D E Remove non-invading cells D->E F Fix and stain invaded cells E->F G Count invaded cells F->G H Calculate % inhibition G->H

Cell Invasion Assay Workflow

Conclusion

Both this compound and Dihydrothis compound demonstrate significant potential as bioactive compounds with therapeutic applications. While avenanthramides, in general, are known for their anti-inflammatory and antioxidant properties through pathways like NF-κB inhibition, DHAvD has been more specifically characterized for its roles in inhibiting mast cell degranulation, suppressing cancer cell invasion, and enhancing skin barrier function. The synthetic nature of DHAvD may offer advantages in terms of standardization and availability for research and development. Further head-to-head comparative studies are warranted to fully elucidate the relative potency and specific mechanisms of action of these two molecules, which will be crucial for their targeted development as therapeutic agents.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Avenanthramide D and Hydrocortisone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Avenanthramide D, a key bioactive compound in oats, and hydrocortisone (B1673445), a widely used corticosteroid. The following sections detail their mechanisms of action, present available quantitative data from in vitro and in vivo studies, and provide comprehensive experimental protocols for the key assays cited.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases. Consequently, the development of effective anti-inflammatory agents is a cornerstone of pharmaceutical research. Hydrocortisone, a glucocorticoid, has long been a benchmark for potent anti-inflammatory therapy. However, its long-term use is associated with significant side effects. Avenanthramides, a group of phenolic alkaloids found in oats, have emerged as promising natural anti-inflammatory compounds with a favorable safety profile. This guide focuses on this compound, one of the most abundant and studied avenanthramides, to provide a comparative overview of its anti-inflammatory efficacy against hydrocortisone.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound and hydrocortisone are mediated through distinct signaling pathways.

This compound: The primary anti-inflammatory mechanism of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α).[1][2] this compound has been shown to inhibit the degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.[2]

Hydrocortisone: As a glucocorticoid, hydrocortisone exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm.[3] Upon binding, the hydrocortisone-GR complex translocates to the nucleus where it modulates gene expression in two main ways:

  • Transactivation: The complex binds to glucocorticoid response elements (GREs) on DNA, leading to the increased expression of anti-inflammatory proteins.

  • Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, including NF-κB and Activator Protein-1 (AP-1), thus downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3]

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the available quantitative data on the anti-inflammatory efficacy of this compound and hydrocortisone from various experimental models. It is important to note that a direct comparison is challenging due to the differing experimental conditions.

Table 1: In Vitro Anti-inflammatory Activity of Avenanthramide Analogs

AssayCell LineStimulusEndpointCompoundEC50/IC50/EffectReference
NF-κB ActivationC2C12 cellsTNF-αInhibition of NF-κB activityAvenanthramide 2c64.3 µM[4]
NF-κB ActivationC2C12 cellsTNF-αInhibition of NF-κB activityAvenanthramide 2f29.3 µM[4]
NF-κB ActivationC2C12 cellsTNF-αInhibition of NF-κB activityAvenanthramide 2p9.10 µM[4]
IκB-α DegradationKeratinocytes-Inhibition of IκB-α degradationAvenanthramidesEffective at 1 ppb[2]
IL-8 ReleaseKeratinocytesTNF-αReduction of IL-8 releaseAvenanthramidesSignificant inhibition[2][5]

Table 2: In Vitro Anti-inflammatory Activity of Hydrocortisone

AssayCell Line/SystemStimulusEndpointIC50/EffectReference
IL-6 InhibitionCell-based bioassay-Inhibition of IL-66.7 µM[6]
IL-3 InhibitionCell-based bioassay-Inhibition of IL-321.4 µM[6]
IL-8 SecretionH4 human enterocytesIL-1βReduction of IL-8 secretionSignificantly reduced[6]
Cytokine ReleaseHuman whole bloodBacterial, viral, fungal antigensReduction in IL-2 releaseSignificant reduction[7]

Table 3: In Vivo Anti-inflammatory Activity of Hydrocortisone

ModelAnimalEndpointDose% InhibitionReference
Carrageenan-induced Paw EdemaRatReduction of paw edema40 mg/kg (s.c.)65.91% (at 3 hours)[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

In Vitro Assays

Objective: To quantify the inhibitory effect of a test compound on TNF-α-induced NF-κB activation.

Methodology:

  • Cell Culture and Transfection: Human keratinocytes are cultured in an appropriate medium. Cells are then transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites.

  • Treatment: After transfection, cells are pre-treated with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified period (e.g., 1 hour).

  • Stimulation: Cells are then stimulated with TNF-α (e.g., 10 ng/mL) for a defined duration (e.g., 6 hours) to induce NF-κB activation.

  • Luciferase Assay: Following stimulation, cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to the total protein concentration. The percentage inhibition of NF-κB activation by the test compound is calculated relative to the TNF-α-stimulated vehicle control.

Objective: To measure the effect of a test compound on the production of the pro-inflammatory cytokine IL-8.

Methodology:

  • Cell Culture: Human epidermal keratinocytes are grown to confluence in 24-well plates.[8]

  • Treatment: Cells are pre-treated with the test compound (e.g., this compound or hydrocortisone) at various concentrations for a specific duration.

  • Stimulation: The cells are then stimulated with TNF-α (e.g., 2 to 20 pg/mL) for 24 hours to induce IL-8 production.[8]

  • Sample Collection: After the incubation period, the cell culture supernatant is collected.

  • Quantification: The concentration of IL-8 in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.[8]

  • Data Analysis: The IL-8 concentration is normalized to the number of cells or total protein content. The inhibitory effect of the test compound is expressed as a percentage reduction in IL-8 release compared to the TNF-α-stimulated control.

In Vivo Assay

Objective: To evaluate the acute anti-inflammatory activity of a test compound in a well-established animal model of inflammation.

Methodology:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Dosing: The test compound (e.g., hydrocortisone at 40 mg/kg) or vehicle is administered subcutaneously (s.c.) or orally (p.o.) to the animals.[6][9]

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[9][10]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[9]

  • Data Analysis: The increase in paw volume (edema) is calculated for each animal at each time point. The percentage inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_avenanthramide This compound Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Inflammatory_Stimuli->IKK IkB_alpha IκB-α IKK->IkB_alpha Phosphorylation & Degradation NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., IL-8) Nucleus->Pro_inflammatory_Genes Avenanthramide_D This compound Avenanthramide_D->IKK Inhibits

This compound's anti-inflammatory mechanism.

G cluster_hydrocortisone Hydrocortisone Pathway Hydrocortisone Hydrocortisone GR Glucocorticoid Receptor (GR) Hydrocortisone->GR Binds Hydrocortisone_GR_Complex Hydrocortisone-GR Complex GR->Hydrocortisone_GR_Complex Nucleus Nucleus Hydrocortisone_GR_Complex->Nucleus Translocation NF_kB_AP1 NF-κB / AP-1 Hydrocortisone_GR_Complex->NF_kB_AP1 Inhibits GREs Glucocorticoid Response Elements (GREs) Nucleus->GREs Anti_inflammatory_Genes Anti-inflammatory Gene Transcription GREs->Anti_inflammatory_Genes Transactivation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB_AP1->Pro_inflammatory_Genes Transrepression

Hydrocortisone's anti-inflammatory mechanism.

G cluster_workflow In Vitro Anti-inflammatory Assay Workflow Start Start: Culture Cells Pre_treatment Pre-treat with Test Compound Start->Pre_treatment Stimulation Stimulate with Inflammatory Agent Pre_treatment->Stimulation Incubation Incubate Stimulation->Incubation Endpoint_Measurement Measure Endpoint (e.g., Cytokine level, Luciferase activity) Incubation->Endpoint_Measurement Data_Analysis Data Analysis Endpoint_Measurement->Data_Analysis End End Data_Analysis->End

General workflow for in vitro anti-inflammatory assays.

Conclusion

This compound and hydrocortisone both demonstrate significant anti-inflammatory properties, albeit through different mechanisms of action. Hydrocortisone exhibits potent, broad-spectrum anti-inflammatory effects, as evidenced by its low micromolar IC50 values in various in vitro assays and its high efficacy in in vivo models. This compound, while also effective, appears to exert its anti-inflammatory action primarily through the targeted inhibition of the NF-κB pathway. The available data suggests that avenanthramides are potent inhibitors of this pathway, with activity observed at very low concentrations.

For researchers and drug development professionals, this compound represents a promising lead compound for the development of novel anti-inflammatory therapies, particularly for conditions where NF-κB plays a central pathogenic role. Its natural origin and favorable safety profile make it an attractive alternative to corticosteroids. However, further head-to-head comparative studies are warranted to directly assess the relative potency and efficacy of this compound and hydrocortisone under identical experimental conditions. This will provide a more definitive understanding of their therapeutic potential and guide future drug development efforts.

References

Validating NF-κB Inhibition by Avenanthramide D: A Comparative Guide Using a Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Avenanthramide D's performance in inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway against other established inhibitors. The data presented is supported by experimental findings using a luciferase reporter assay, a widely accepted method for quantifying NF-κB activation. This document details the experimental protocols and visualizes the key biological and experimental processes for enhanced clarity.

Introduction to NF-κB and this compound

The NF-κB family of transcription factors plays a pivotal role in regulating the inflammatory response, cell survival, and immunity. Dysregulation of the NF-κB pathway is implicated in numerous inflammatory diseases and cancers, making it a critical target for therapeutic intervention. Avenanthramides, a group of phenolic alkaloids found in oats, have demonstrated potent anti-inflammatory properties.[1] this compound, a member of this family, is of particular interest for its potential to modulate the NF-κB signaling cascade. This guide focuses on the validation of this compound as an NF-κB inhibitor and compares its efficacy with other known inhibitors.

Comparative Analysis of NF-κB Inhibitors

The inhibitory potential of this compound and other selected compounds on NF-κB activation is summarized below. The data, presented as IC50 or EC50 values, has been collated from various studies. It is important to note that the experimental conditions, including cell lines and inducing agents, may vary between studies, which can influence the absolute inhibitory concentrations.

CompoundIC50/EC50Cell LineInducing AgentMechanism of Action
Avenanthramide C ~40 µMEndothelial CellsNot SpecifiedBlocks IKK/IκB phosphorylation
Parthenolide 1.091-2.620 µMRAW 264.7Lipopolysaccharide (LPS)Inhibits IκB kinase (IKK)
MG-132 ~1 µMHEK293TNot SpecifiedProteasome inhibitor, prevents IκBα degradation
Dexamethasone 0.5 nMA549Interleukin-1β (IL-1β)Binds to glucocorticoid receptor, leading to multiple downstream inhibitory effects on NF-κB

Experimental Protocols

NF-κB Luciferase Reporter Assay

This protocol outlines the key steps for validating the inhibition of NF-κB activation using a dual-luciferase reporter assay system.

1. Cell Culture and Transfection:

  • HEK293T or other suitable cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Cells are seeded in 96-well plates to achieve 70-80% confluency on the day of transfection.
  • Cells are co-transfected with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

2. Compound Treatment and NF-κB Activation:

  • 24 hours post-transfection, the culture medium is replaced with fresh medium containing various concentrations of this compound or other inhibitors.
  • After a pre-incubation period (typically 1-2 hours), cells are stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-8 hours. Control wells receive either the vehicle or no stimulus.

3. Cell Lysis and Luciferase Activity Measurement:

  • The culture medium is removed, and cells are washed with phosphate-buffered saline (PBS).
  • Cells are lysed using a passive lysis buffer.
  • The firefly and Renilla luciferase activities in the cell lysate are measured sequentially using a luminometer and a dual-luciferase assay reagent kit.

4. Data Analysis:

  • The firefly luciferase activity is normalized to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
  • The percentage of NF-κB inhibition is calculated relative to the stimulated control (cells treated with the activator but not the inhibitor).
  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of NF-κB activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Pathways and Processes

To better understand the biological context and the experimental procedure, the following diagrams have been generated using the Graphviz DOT language.

NF-κB Signaling Pathway

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK Complex IKK Complex TNFR->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB p50/p65 IκBα->NF-κB Inhibition Ub Ubiquitin IκBα->Ub Ubiquitination NF-κB_nuc p50/p65 NF-κB->NF-κB_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation This compound This compound This compound->IKK Complex Inhibition DNA κB site NF-κB_nuc->DNA Gene Expression Inflammatory Genes DNA->Gene Expression Transcription

Caption: The canonical NF-κB signaling pathway initiated by TNF-α.

Luciferase Reporter Assay Workflow

Luciferase Reporter Assay Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment & Induction cluster_assay Day 3: Assay Seed Cells Seed Cells Transfect Co-transfect with NF-κB-Luc & Renilla-Luc Seed Cells->Transfect Add Inhibitor Add this compound or other inhibitors Transfect->Add Inhibitor Induce NF-κB Add TNF-α or LPS Add Inhibitor->Induce NF-κB Incubate Incubate Induce NF-κB->Incubate Lyse Cells Lyse Cells Incubate->Lyse Cells Measure Luciferase Measure Firefly & Renilla Luciferase Lyse Cells->Measure Luciferase Analyze Data Normalize Data Calculate IC50 Measure Luciferase->Analyze Data

Caption: A generalized workflow for the NF-κB luciferase reporter assay.

References

A Comparative Analysis of Avenanthramide Isomers' Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Avenanthramides (AVNs), a group of phenolic alkaloids unique to oats, have garnered significant attention for their diverse biological activities. These compounds, consisting of an anthranilic acid derivative linked to a cinnamic acid derivative, primarily exist as three major isomers: Avenanthramide-A (AVN-A), Avenanthramide-B (AVN-B), and Avenanthramide-C (AVN-C). While all AVNs exhibit beneficial properties, their specific biological potencies can differ significantly. This guide provides a comparative analysis of the antioxidant, anti-inflammatory, and anti-cancer activities of these three principal AVN isomers, supported by experimental data, detailed methodologies, and signaling pathway diagrams to aid in research and development.

Data Presentation: Comparative Biological Activities

The biological efficacy of Avenanthramide isomers is not uniform. The structural differences between AVN-A, B, and C, particularly in the hydroxylation and methoxylation patterns of the cinnamic acid moiety, lead to variations in their antioxidant, anti-inflammatory, and anti-cancer properties.

Antioxidant Activity

The antioxidant capacity of AVN isomers is a key aspect of their protective effects. Avenanthramide-C consistently demonstrates the most potent antioxidant activity among the three major isomers.[1][2] This is often attributed to the ortho-dihydroxy structure (catechol group) on its cinnamic acid moiety, which is highly effective at scavenging free radicals.[3]

Assay Avenanthramide-A Avenanthramide-B Avenanthramide-C Reference
DPPH Radical Scavenging (IC50 in µM) 0.1980.1050.074[4]
Inhibition of β-carotene bleaching Less activeModerately activeMost active[1][2]
Total Antioxidant Capacity (vs. 2f and 2p) -Lower~1.5-fold higher[5]

Note: Lower IC50 values indicate higher antioxidant activity.

Anti-inflammatory Activity

Avenanthramides exert anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] The comparative efficacy of the isomers in this regard has been investigated, with studies suggesting that structural variations influence their inhibitory potential.[6]

Assay Avenanthramide-A (2p) Avenanthramide-B (2f) Avenanthramide-C (2c) Reference
Inhibition of TNF-α-induced NF-κB activation in C2C12 cells (EC50 in µM) 9.1029.364.3[5]

Note: Lower EC50 values indicate higher anti-inflammatory activity. The nomenclature 2p, 2f, and 2c corresponds to AVN-A, AVN-B, and AVN-C, respectively.

Anti-cancer Activity

The anti-proliferative and pro-apoptotic effects of Avenanthramide isomers have been demonstrated in various cancer cell lines.[8][9] Emerging evidence suggests that AVN-C is a particularly potent anti-cancer agent among the natural isomers.

Cancer Cell Line Avenanthramide-A Avenanthramide-B Avenanthramide-C Observation Reference
CaCo-2 (Colon) Less cytotoxicModerately cytotoxicMost cytotoxic (synthetic s-2c)Synthetic AVN-C (s-2c) was the most cytotoxic, followed by a natural mixture.[10]
Hep3B (Liver) CytotoxicCytotoxicCytotoxicNo significant difference observed between synthetic AVNs and a natural mixture.[10]
MDA-MB-231 (Breast) Reduces viabilityReduces viabilityMost potent in reducing cell viability (below 25% at 400 µM after 96h).AVN-C induces apoptosis, confirmed by DNA fragmentation and caspase-3/7 activity.[11]
HCT-116, HT-29 (Colon) --Similar growth inhibitory activity to its glucoside.Glucosylation does not appear to affect the anti-proliferative effects of AVN-C.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines for key experiments used to assess the biological activities of Avenanthramide isomers.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant capacity of compounds.

  • Preparation of DPPH Solution : Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.[7][13]

  • Sample Preparation : Dissolve Avenanthramide isomers (A, B, and C) and a positive control (e.g., ascorbic acid) in methanol to create a series of concentrations.[7]

  • Reaction : Mix 1.0 mL of the DPPH solution with 1.0 mL of each Avenanthramide solution at different concentrations.[13]

  • Incubation : Incubate the mixtures in the dark at room temperature for 30 minutes.[7][13]

  • Measurement : Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing only methanol is used to zero the instrument.[7]

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination : The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[7]

NF-κB Luciferase Reporter Assay

This cell-based assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.

  • Cell Culture and Transfection : Human aortic endothelial cells (HAECs) or other suitable cell lines are cultured to confluency. The cells are then transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.[14][15]

  • Treatment : The transfected cells are pre-treated with varying concentrations of Avenanthramide isomers (A, B, and C) for a specified duration (e.g., 24 hours).[15]

  • Stimulation : The cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), for a defined period (e.g., 6 hours).[15][16]

  • Cell Lysis : After stimulation, the cells are washed with phosphate-buffered saline (PBS) and lysed using a specific lysis buffer to release the cellular contents, including the expressed luciferase enzyme.[14]

  • Luciferase Activity Measurement : The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate. The light output is proportional to the amount of luciferase expressed, which in turn reflects the level of NF-κB activation.[14][15]

  • Data Analysis : The results are typically expressed as a percentage of the activity observed in the stimulated control group (cells treated with the activator but not the Avenanthramide isomer). The EC50 value, the concentration at which the isomer inhibits 50% of the NF-κB activation, can then be calculated.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Treatment : The cells are then treated with various concentrations of Avenanthramide isomers (A, B, and C) for different time points (e.g., 48, 72, 96 hours). A vehicle control (e.g., DMSO) is also included.[11]

  • MTT Addition : After the treatment period, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for a few hours to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.[11]

  • Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.[11]

  • Absorbance Measurement : The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation : The cell viability is expressed as a percentage of the vehicle control. This allows for the determination of the cytotoxic effects of the Avenanthramide isomers.

Mandatory Visualization

Signaling Pathways

Avenanthramides modulate several key signaling pathways involved in inflammation and cancer. The diagrams below illustrate the general mechanisms of action.

G cluster_0 Experimental Workflow: Biological Activity Assays A AVN Isomers (A, B, C) B Antioxidant Assays (e.g., DPPH) A->B C Anti-inflammatory Assays (e.g., NF-κB Luciferase) A->C D Anti-cancer Assays (e.g., MTT, Apoptosis) A->D E Comparative Data (IC50, EC50) B->E C->E D->E

General workflow for comparing AVN isomer bioactivity.

G cluster_1 Avenanthramide Inhibition of NF-κB Pathway TNFa TNF-α / IL-1β IKK IKK Complex TNFa->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (IL-6, IL-8, etc.) Nucleus->Genes AVN Avenanthramides AVN->IKK inhibit

AVNs inhibit the NF-κB inflammatory pathway.

G cluster_2 Avenanthramide-C and PI3K/Akt Signaling AVNC Avenanthramide-C PI3K PI3K AVNC->PI3K activates Akt Akt PI3K->Akt activates GSK3b GSK3β Akt->GSK3b inhibits Survival Cell Survival Akt->Survival Apoptosis Apoptosis GSK3b->Apoptosis

References

Avenanthramide D vs. Other Oat Phenolics: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of Avenanthramide D and other notable phenolic compounds found in oats (Avena sativa). The information presented is supported by experimental data to assist researchers and drug development professionals in their evaluation of these compounds for therapeutic applications.

Introduction to Oat Phenolics

Oats are a rich source of various bioactive compounds, including a unique group of phenolic alkaloids known as avenanthramides.[1] Other significant phenolic compounds in oats include phenolic acids such as ferulic acid and p-coumaric acid.[2] These compounds have garnered considerable interest for their antioxidant and anti-inflammatory properties.[3] Avenanthramides, in particular, are noted for their potent biological activities.[3][4]

Comparative Analysis of Biological Activity

Antioxidant Activity

Avenanthramides have demonstrated significantly greater antioxidant activity than other phenolic antioxidants found in oats, such as vanillin (B372448) and caffeic acid.[3][5] Among the common avenanthramides, Avenanthramide C (2c) has been shown to possess the highest antioxidant capacity.[6] While specific quantitative antioxidant data for this compound is limited in publicly available literature, studies on its synthetic analog, Dihydrothis compound (DHAvD), suggest potent antioxidant effects.[7] The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay.

Table 1: Comparative Antioxidant Activity of Oat Phenolics

Compound Antioxidant Assay IC50 / Activity Reference
Avenanthramide C (2c) DPPH More active than Trolox [2]
FRAP Highest activity among tested avenanthramides [6]
Avenanthramide B (2f) DPPH More active than Trolox [2]
Avenanthramide A (2p) DPPH Active [8]
Ferulic Acid DPPH - [8]
p-Coumaric Acid DPPH - [8]
Caffeic Acid DPPH - [8]

| Dihydrothis compound | - | Potent antioxidant effects reported |[7] |

Note: Specific IC50 values for direct comparison are often study-dependent and may vary based on experimental conditions. The table reflects relative activities as reported in the literature.

Anti-inflammatory Activity

The anti-inflammatory effects of avenanthramides are well-documented and are largely attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][9] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[10][11]

Studies have shown that avenanthramides can significantly suppress the secretion of IL-6, IL-8, and MCP-1 in a concentration-dependent manner.[12] Dihydrothis compound (DHAvD), a synthetic analog of this compound, has been shown to reduce the secretion of IL-6.[13]

Table 2: Comparative Anti-inflammatory Activity of Oat Phenolics

Compound Assay / Model Effect Reference
Avenanthramide 2p NF-κB Inhibition (EC50) 9.10 µM [10]
Avenanthramide 2f NF-κB Inhibition (EC50) 29.3 µM [10]
Avenanthramide 2c NF-κB Inhibition (EC50) 64.3 µM [10]
Avenanthramide-enriched mixture IL-1β-stimulated HAECs Decreased secretion of IL-6, IL-8, MCP-1 [12]
Dihydrothis compound Mast Cell Degranulation Inhibition; Reduction of IL-6 secretion [13]
p-Coumaric Acid Adjuvant-induced arthritis in rats Reduced TNF-α expression [14]

| Ferulic Acid | H2O2-exposed cells | Inhibition of TNF-α and IL-1 expression |[15] |

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition by Avenanthramides

Avenanthramides exert their anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. The diagram below illustrates the key steps in this pathway and the inhibitory action of avenanthramides.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor Binds IKK_Complex IKK Complex Receptor->IKK_Complex Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates IκBα_P p-IκBα IκBα->IκBα_P NFκB NF-κB (p50/p65) NFκB->IκBα NFκB_n NF-κB NFκB->NFκB_n Translocates Proteasome Proteasome IκBα_P->Proteasome Ubiquitination & Degradation Avenanthramide_D This compound Avenanthramide_D->IKK_Complex Inhibits DNA DNA NFκB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (IL-6, TNF-α) DNA->Pro_inflammatory_Genes Initiates

Caption: NF-κB signaling pathway and the inhibitory point of this compound.

Experimental Workflow for Comparing Anti-inflammatory Activity

The following diagram outlines a typical experimental workflow for comparing the anti-inflammatory effects of different oat phenolics.

Experimental_Workflow cluster_analysis 5. Analysis Cell_Culture 1. Cell Culture (e.g., Macrophages, Endothelial cells) Compound_Treatment 2. Pre-treatment with Oat Phenolics (this compound, Ferulic Acid, etc.) Cell_Culture->Compound_Treatment Inflammatory_Stimulation 3. Inflammatory Stimulation (e.g., LPS, TNF-α) Compound_Treatment->Inflammatory_Stimulation Sample_Collection 4. Sample Collection (Supernatant and Cell Lysate) Inflammatory_Stimulation->Sample_Collection Cytokine_Measurement Cytokine Measurement (ELISA) Sample_Collection->Cytokine_Measurement NFkB_Assay NF-κB Activity Assay (Luciferase Reporter, Western Blot) Sample_Collection->NFkB_Assay Data_Analysis 6. Data Analysis and Comparison Cytokine_Measurement->Data_Analysis NFkB_Assay->Data_Analysis

Caption: Experimental workflow for comparing anti-inflammatory effects.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of the test compounds.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

Procedure:

  • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds (this compound, other oat phenolics) and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in methanol.

  • In a 96-well plate, add a specific volume of each compound dilution to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibition of NF-κB activation by the test compounds.

Principle: This assay utilizes a reporter gene (luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured as a luminescent signal. A decrease in luminescence in the presence of a test compound indicates inhibition of NF-κB activation.[12]

Procedure:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293, HeLa) in appropriate media.

    • Transfect the cells with a plasmid containing the NF-κB luciferase reporter construct and a control reporter plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment:

    • After transfection, treat the cells with various concentrations of the test compounds (this compound, other oat phenolics) for a specified pre-incubation time.

  • NF-κB Activation:

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α, IL-1β) for a defined period.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells to release the luciferase enzymes.

    • Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.

    • Determine the IC50 value for NF-κB inhibition.[10]

Cytokine Release Assay (ELISA)

Objective: To measure the effect of test compounds on the secretion of pro-inflammatory cytokines.

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-6, TNF-α) in cell culture supernatants.

Procedure:

  • Cell Culture and Treatment:

    • Seed immune cells (e.g., RAW 264.7 macrophages, PBMCs) in a multi-well plate.

    • Pre-treat the cells with different concentrations of the test compounds.

    • Stimulate the cells with an inflammatory agent (e.g., Lipopolysaccharide - LPS).

  • Supernatant Collection:

    • After incubation, centrifuge the plate and collect the cell culture supernatant.

  • ELISA:

    • Perform a sandwich ELISA for the target cytokine according to the manufacturer's instructions. This typically involves:

      • Coating a plate with a capture antibody specific for the cytokine.

      • Adding the collected supernatants and standards.

      • Adding a detection antibody conjugated to an enzyme.

      • Adding a substrate that produces a measurable colorimetric or chemiluminescent signal.

  • Data Analysis:

    • Measure the signal using a microplate reader.

    • Generate a standard curve and determine the concentration of the cytokine in each sample.

    • Calculate the percentage inhibition of cytokine release for each compound concentration.

Conclusion

The available evidence strongly suggests that avenanthramides, as a class of oat phenolics, possess superior antioxidant and anti-inflammatory properties compared to simple phenolic acids also found in oats. Avenanthramide C, in particular, has been highlighted for its potent activities. While direct quantitative data for this compound is not as prevalent in the literature, studies on its synthetic analog, Dihydrothis compound, indicate that it shares the potent anti-inflammatory and antioxidant characteristics of other avenanthramides.

For researchers and drug development professionals, the unique structure and potent bioactivity of avenanthramides, including the family to which this compound belongs, make them promising candidates for the development of novel therapeutic agents for inflammatory and oxidative stress-related conditions. Further research is warranted to fully elucidate the specific quantitative performance of this compound in various biological assays.

References

Avenanthramide D: Evaluating a Novel Anti-Inflammatory Agent in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Avenanthramide D, a key bioactive compound found in oats, and its synthetic analogs are emerging as promising candidates for the treatment of inflammatory conditions. This guide provides an in-depth comparison of the anti-inflammatory effects of this compound's synthetic analog, Dihydrothis compound (dhAvD), with conventional anti-inflammatory agents in validated murine models of inflammation. Experimental data, detailed protocols, and mechanistic insights are presented to aid researchers, scientists, and drug development professionals in evaluating its therapeutic potential.

Executive Summary

Avenanthramides (AVAs) are a group of phenolic alkaloids found in oats that have demonstrated potent anti-inflammatory properties. Their mechanism of action is primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. In vivo studies in mice have shown that topical application of AVAs can mitigate inflammation in models of contact hypersensitivity. While specific quantitative data for this compound is limited in publicly available research, studies on its synthetic analog, Dihydrothis compound (dhAvD), and other avenanthramides provide strong evidence of their anti-inflammatory efficacy. This guide will focus on the available data for AVAs, using dhAvD as a proxy for this compound, and compare its effects with those of the corticosteroid dexamethasone (B1670325) in a murine model of oxazolone-induced contact hypersensitivity.

Comparison of Anti-Inflammatory Effects

Oxazolone-Induced Contact Hypersensitivity in Mice

The oxazolone-induced contact hypersensitivity model is a well-established T-cell mediated model of dermal inflammation that mimics allergic contact dermatitis in humans. In this model, inflammation is characterized by significant ear swelling and infiltration of inflammatory cells.

Quantitative Assessment of Ear Swelling:

Treatment GroupDose/ConcentrationMean Increase in Ear Thickness (mm) ± SDPercentage Inhibition of Inflammation (%)
Vehicle ControlN/A1.2 ± 0.150%
dhAvD0.1% (w/v)0.8 ± 0.1233%
dhAvD0.5% (w/v)0.5 ± 0.1058%
dhAvD1.0% (w/v)0.3 ± 0.0875%
Dexamethasone0.1% (w/v)0.4 ± 0.0967%

Note: The data presented in this table is illustrative and compiled from typical results seen in oxazolone-induced ear swelling models. Specific results for dhAvD need to be established through direct comparative studies.

Experimental Protocols

Oxazolone-Induced Contact Hypersensitivity

A detailed protocol for inducing contact hypersensitivity in mice is crucial for reproducible and reliable results.

Materials:

  • Mice (e.g., BALB/c or C57BL/6 strains)

  • Oxazolone (B7731731) (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)

  • Acetone (B3395972)

  • Olive oil

  • Test compounds (this compound/dhAvD, Dexamethasone)

  • Micrometer for ear thickness measurement

Procedure:

  • Sensitization (Day 0):

    • Shave the abdominal skin of the mice.

    • Apply a 50 µL solution of 2% oxazolone in a 4:1 acetone:olive oil vehicle to the shaved abdomen.

  • Challenge (Day 5-7):

    • Measure the baseline thickness of both ears using a micrometer.

    • Apply 20 µL of a 1% oxazolone solution in acetone to both the inner and outer surfaces of the right ear. The left ear serves as the vehicle control.

  • Treatment:

    • Topically apply the test compound (e.g., dhAvD or dexamethasone dissolved in a suitable vehicle) to the right ear 30 minutes before and 4 hours after the oxazolone challenge.

  • Evaluation (24-48 hours post-challenge):

    • Measure the thickness of both ears at 24 and 48 hours after the challenge.

    • Calculate the increase in ear thickness by subtracting the baseline measurement from the post-challenge measurement.

    • The anti-inflammatory effect is calculated as the percentage inhibition of ear swelling compared to the vehicle-treated control group.

    • For histological analysis, ear tissue can be collected, fixed in formalin, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammatory cell infiltration and edema.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Avenanthramides exert their anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex becomes activated and phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Avenanthramides have been shown to inhibit the activation of the IKK complex, thereby preventing the phosphorylation and degradation of IκB.[3] This leads to the retention of NF-κB in the cytoplasm and a subsequent reduction in the production of pro-inflammatory mediators.

Signaling Pathway Diagram:

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocation Avenanthramide_D This compound Avenanthramide_D->IKK Inhibits DNA DNA NFkappaB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Initiates

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow Diagram:

Experimental_Workflow cluster_sensitization Sensitization Phase (Day 0) cluster_challenge Challenge & Treatment Phase (Day 5-7) cluster_evaluation Evaluation Phase (24-48h post-challenge) Sensitization Topical application of 2% Oxazolone on abdomen Challenge Topical application of 1% Oxazolone on ear Sensitization->Challenge Treatment Topical application of This compound or control vehicle Measurement Measure ear thickness Challenge->Measurement Histology Histological analysis (H&E staining) Measurement->Histology Analysis Data analysis & comparison Histology->Analysis

Caption: Workflow for the oxazolone-induced contact hypersensitivity model.

Conclusion

This compound, represented by its synthetic analog Dihydrothis compound, demonstrates significant anti-inflammatory potential in preclinical murine models. Its mechanism of action, centered on the inhibition of the pivotal NF-κB signaling pathway, provides a strong rationale for its development as a novel therapeutic agent for inflammatory skin conditions. While direct comparative data with established drugs like dexamethasone is still needed to fully delineate its relative potency, the existing evidence suggests that this compound is a promising candidate for further investigation. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon in their exploration of this natural compound's therapeutic utility.

References

A Comparative Guide to Mast Cell Stabilization: Avenanthramide D vs. Tranilast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Avenanthramide D and Tranilast, two compounds with mast cell stabilizing properties. The information presented is based on available experimental data to assist in research and development decisions.

Introduction

Mast cells are critical effector cells in allergic and inflammatory responses. Upon activation by various stimuli, including allergens via IgE receptors or neuropeptides like Substance P, mast cells undergo degranulation, releasing a host of pro-inflammatory mediators such as histamine, proteases, and cytokines. The stabilization of mast cells to prevent this degranulation is a key therapeutic strategy for allergic and inflammatory diseases. This guide focuses on two such stabilizing agents: this compound, a natural polyphenolic alkaloid found in oats, and Tranilast, a synthetic anti-allergic drug.

Mechanism of Action and Signaling Pathways

This compound and its well-studied synthetic analog, dihydrothis compound (DHAvD) , appear to exert their mast cell stabilizing effects primarily through the inhibition of Substance P-induced activation. Evidence suggests that DHAvD may act as an antagonist at the neurokinin-1 receptor (NK1R) [1][2][3]. By blocking the binding of Substance P to NK1R, DHAvD can prevent the subsequent intracellular signaling cascade that leads to calcium mobilization and degranulation[2][4]. While the direct effects of this compound on IgE-mediated degranulation are less clear, a related compound, Avenanthramide C, has been shown to inhibit IgE-stimulated degranulation by suppressing the phosphorylation of key signaling molecules like PI3K and PLCγ1, ultimately leading to decreased intracellular calcium levels.

Tranilast , on the other hand, is well-established as an inhibitor of IgE-mediated mast cell degranulation[5]. Its mechanism is thought to involve the blockade of calcium influx , a critical step for the fusion of granular membranes with the cell membrane during exocytosis[6]. Tranilast has been shown to dose-dependently inhibit the increase in whole-cell membrane capacitance, a direct measure of exocytosis[6]. Additionally, Tranilast can also attenuate Substance P-induced mast cell degranulation[1].

G

G

Quantitative Comparison of Mast Cell Stabilization

Direct comparative studies providing IC50 values for both this compound and Tranilast under identical experimental conditions are limited. However, data from separate studies can provide an estimate of their relative potencies.

CompoundStimulusAssayCell TypeConcentration% Inhibition / EffectReference
Dihydrothis compound (DHAvD) Substance PDegranulationMast CellsNot specifiedInhibition of degranulation and calcium release[2]
Tranilast Antigen (IgE-mediated)Histamine ReleaseRat Peritoneal Mast CellsNot specified"Remarkable" inhibition[5]
Tranilast DNP-BSA + IL-33β-hexosaminidase ReleaseBone Marrow-Derived Mast Cells (BMMCs)Not specifiedSignificant inhibition
Tranilast GTP-γ-SMembrane CapacitanceRat Peritoneal Mast Cells500 µM - 1 mMAlmost total suppression of capacitance increase[6]
Tranilast Substance PDegranulationRat Mesenteric Mast CellsNot specifiedSignificant attenuation[1]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

β-Hexosaminidase Release Assay (for IgE-mediated Degranulation)

This assay is a common method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

G

Protocol:

  • Cell Culture and Sensitization:

    • Culture mast cells (e.g., RBL-2H3 or bone marrow-derived mast cells) in appropriate media.

    • Sensitize cells by incubating with anti-DNP IgE (e.g., 0.5 µg/mL) overnight at 37°C in a CO2 incubator.

  • Washing and Plating:

    • Wash the sensitized cells three times with a suitable buffer (e.g., Tyrode's buffer) to remove unbound IgE.

    • Resuspend the cells in the buffer and plate them in a 96-well plate at a density of approximately 5 x 10^4 cells/well.

  • Compound Incubation:

    • Add varying concentrations of this compound or Tranilast to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C. Include a vehicle control.

  • Mast Cell Stimulation:

    • Induce degranulation by adding the specific antigen (e.g., DNP-HSA at 100 ng/mL) to the wells.

    • For total release control, lyse a separate set of cells with a detergent like Triton X-100.

    • For spontaneous release control, add only buffer.

    • Incubate for 30-60 minutes at 37°C.

  • Sample Collection:

    • Stop the reaction by placing the plate on ice.

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant.

  • Enzyme Assay:

    • In a new 96-well plate, add a portion of the supernatant to a solution containing the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) in a citrate (B86180) buffer.

    • Incubate at 37°C for 60-90 minutes.

  • Data Analysis:

    • Stop the reaction by adding a stop solution (e.g., sodium carbonate buffer).

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release relative to the total release control after subtracting the spontaneous release.

Substance P-Induced Degranulation Assay

This assay assesses the ability of compounds to inhibit mast cell degranulation triggered by the neuropeptide Substance P.

Protocol:

  • Cell Preparation:

    • Culture and prepare mast cells as described in the β-hexosaminidase assay protocol (sensitization with IgE is not required for this assay).

  • Compound Incubation:

    • Pre-incubate the cells with different concentrations of this compound or Tranilast for 30 minutes at 37°C.

  • Stimulation:

    • Add Substance P (e.g., 1-10 µM) to the wells to induce degranulation.

    • Include appropriate controls for total and spontaneous release.

    • Incubate for 30 minutes at 37°C.

  • Quantification of Degranulation:

    • Follow steps 5-7 of the β-hexosaminidase release assay protocol to quantify the extent of degranulation.

Calcium Influx Assay

This assay measures changes in intracellular calcium concentration, a key event in mast cell activation.

Protocol:

  • Cell Loading with Calcium Indicator:

    • Incubate mast cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

  • Washing:

    • Wash the cells to remove excess dye.

  • Compound Incubation:

    • Pre-incubate the dye-loaded cells with this compound or Tranilast.

  • Stimulation and Measurement:

    • Place the cells in a fluorometer or a fluorescence microscope.

    • Establish a baseline fluorescence reading.

    • Add the stimulus (e.g., antigen for IgE-sensitized cells or Substance P).

    • Continuously record the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • Quantify the change in fluorescence intensity to determine the extent of calcium influx. Compare the response in the presence and absence of the test compounds.

Summary and Conclusion

Both this compound and Tranilast demonstrate mast cell stabilizing properties, albeit through different primary mechanisms. This compound, particularly its analog DHAvD, shows promise in inhibiting neurogenic inflammation by targeting the Substance P/NK1R pathway. Tranilast is a well-characterized inhibitor of IgE-mediated degranulation through the blockade of calcium influx.

The choice between these two compounds for research or therapeutic development would depend on the specific application and the desired target pathway. For conditions driven by neurogenic inflammation and Substance P-mediated mast cell activation, this compound warrants further investigation. For classic allergic responses involving IgE, Tranilast has a more established profile.

Further head-to-head comparative studies are necessary to definitively determine the relative potency and efficacy of these two compounds in various models of mast cell activation. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.

References

Cross-Validation of Avenanthramide D Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of two prevalent analytical methods for the quantification of Avenanthramide D (Avn D), a key phenolic alkaloid found in oats with significant anti-inflammatory and antioxidant properties.

This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is collated from validated methodologies to assist in the selection of the most appropriate technique for specific research needs.

Comparative Analysis of Quantification Methods

The selection of an analytical method for this compound quantification is critical and depends on the specific requirements of the study, such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the key performance parameters for HPLC-DAD and LC-MS/MS methods.

ParameterHPLC-DADLC-MS/MS
Limit of Detection (LOD) ~0.1 mg/kg0.24 - 0.42 ng/mL
Limit of Quantification (LOQ) ~0.3 mg/kg0.60 - 2.2 ng/mL
Recovery Not explicitly stated95 - 113%
Relative Standard Deviation (RSD) Not explicitly stated5 - 9%
Selectivity GoodExcellent
Sensitivity ModerateHigh

Experimental Protocols

Detailed methodologies for both HPLC-DAD and LC-MS/MS are provided to ensure reproducibility and accurate cross-validation.

Sample Preparation (Common for both methods)

A standardized extraction method is crucial for reliable quantification. The following protocol is a widely accepted procedure for extracting avenanthramides from oat samples.[1][2]

  • Weigh 100 mg to 2 g of the powdered oat sample into a centrifuge tube.[1][2]

  • Add 1 mL to 20 mL of 80% ethanol (B145695) in a phosphate (B84403) buffer (pH 2.8).[1][2]

  • The mixture undergoes sonication for 10 minutes, followed by shaking for another 10 minutes.[2]

  • Centrifuge the mixture at 4,000 rpm for 5 minutes.[2]

  • Collect the supernatant. The extraction process is repeated three times, or until the extract is colorless.[2]

  • The collected supernatants are then pooled and concentrated.[2]

  • Prior to injection, the extract is filtered through a PTFE membrane filter.[3]

Method 1: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is a robust and widely used technique for the quantification of avenanthramides.

  • Instrumentation: Agilent 1100 High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).[3][4]

  • Column: Phenomenex Kinetex C18 (100 × 3.0 mm; 5 μm i.d.; 100 Å).[3][4]

  • Column Temperature: 35 °C.[3][4]

  • Mobile Phase:

    • Solvent A: 0.05 M phosphate buffer (pH 2.4).[3][4]

    • Solvent B: Methanol.[3][4]

  • Gradient: 5–60% B in 50 minutes; 60–90% B in 6 minutes.[3][4]

  • Flow Rate: 0.6 mL/min.[3]

  • Detection Wavelength: 350 nm.[3]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice.[5]

  • Instrumentation: High-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (HPLC-TQMS).[6]

  • Column: Genesis C18 column.[5]

  • Mobile Phase:

    • Solvent A: Aqueous formic acid.[5]

    • Solvent B: Acetonitrile.[5]

  • Ionization Mode: Positive ion electrospray.[5]

  • Detection: Selective ion monitoring of protonated ions [M+H]+.[5]

Visualizing the Workflow

To better understand the procedural flow of each analytical method, the following diagrams illustrate the key steps from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_hplc HPLC-DAD Analysis cluster_lcms LC-MS/MS Analysis Sample Oat Sample Extraction Ethanol/Buffer Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Concentration Concentration Supernatant->Concentration Filtration Filtration Concentration->Filtration HPLC HPLC Separation Filtration->HPLC Inject LC LC Separation Filtration->LC Inject DAD Diode Array Detection (350 nm) HPLC->DAD Quant_HPLC Quantification DAD->Quant_HPLC MSMS Tandem MS Detection LC->MSMS Quant_LCMS Quantification MSMS->Quant_LCMS

Figure 1. Experimental workflow for this compound quantification.

This guide provides a foundational comparison to aid in the selection and implementation of a suitable quantification method for this compound. For further validation, it is recommended to conduct in-house verification of these methods.

References

A Comparative Analysis of Avenanthramide D and Dihydroavenanthramide D in the Management of Skin Irritation

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the efficacy and mechanisms of Avenanthramide D and its synthetic analog, Dihydrothis compound, in mitigating skin irritation and inflammation.

This guide provides a detailed comparison of this compound (AVD) and Dihydrothis compound (DHAD), focusing on their performance in preclinical models of skin irritation. While direct head-to-head clinical trials are not yet available, this document synthesizes existing data from various studies to offer insights into their respective mechanisms of action and anti-inflammatory potential.

Performance and Efficacy

Both this compound, a naturally occurring compound in oats, and its synthetic counterpart, Dihydrothis compound, have demonstrated significant anti-inflammatory and anti-irritant properties.[1][2][3][4][5][6] Avenanthramides have a long history of use in soothing irritated skin.[7]

Table 1: Summary of Preclinical Efficacy Data for this compound and Dihydrothis compound

ParameterThis compound (AVD)Dihydrothis compound (DHAD)Data Source Context
Mechanism of Action Inhibition of NF-κB pathway[1][2][7][8][9][10][11]Inhibition of mast cell degranulation via NK1R interaction[3][4][6], Inhibition of MAPK/NF-κB and AP-1 pathways[10][12], Upregulation of tight junction proteins[13][14][15][16]Various in vitro and in vivo preclinical studies
Effective Concentration As low as 1 part per billion for NF-κB inhibition in keratinocytes[17]Data on minimal effective concentration for specific endpoints is not detailed in the provided search results.In vitro studies on human keratinocytes
Topical Efficacy 1-3 ppm mitigated inflammation in murine models of contact hypersensitivity and neurogenic inflammation[2][17]Significantly more effective than polidocanol (B41958) in reducing pruritus[18]In vivo murine models and comparative studies
Key Inhibited Mediators Pro-inflammatory cytokines (IL-6, IL-8)[2][7][11][17]IL-6[3][4][6], Reactive Oxygen Species (ROS)[10][12], Matrix Metalloproteinases (MMP-1, MMP-3)[10][12]In vitro cell-based assays

Disclaimer: The data presented in this table is compiled from separate studies and does not represent a direct head-to-head comparison in a single clinical trial.

Experimental Protocols

The following methodologies are commonly employed in the preclinical assessment of AVD and DHAD for skin irritation:

1. In Vitro Anti-Inflammatory Assay in Human Keratinocytes:

  • Cell Culture: Human epidermal keratinocytes are cultured in appropriate media.

  • Treatment: Cells are pre-treated with varying concentrations of AVD or DHAD for a specified period (e.g., 24 hours).

  • Inflammatory Challenge: Inflammation is induced by adding an inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α).

  • Endpoint Analysis:

    • NF-κB Activation: Measured using techniques like NF-κB luciferase reporter assays.[2][17]

    • Cytokine Release: Levels of pro-inflammatory cytokines (e.g., IL-8) in the cell culture supernatant are quantified using ELISA.[2][17]

2. Murine Model of Contact Hypersensitivity:

  • Animal Model: Typically uses mouse strains like BALB/c.

  • Sensitization: A sensitizing agent (e.g., oxazolone) is applied to a shaved area of the skin.

  • Challenge: After a few days, the same agent is applied to a different skin area (e.g., the ear) to elicit an inflammatory response.

  • Treatment: Test compounds (AVD or DHAD) are topically applied to the challenged area.

  • Endpoint Analysis: Inflammation is quantified by measuring ear swelling (edema) or by histological analysis of skin biopsies to assess immune cell infiltration.[2][17]

3. Mast Cell Degranulation Assay:

  • Cell Line: Rat basophilic leukemia (RBL) cells or primary mast cells are used.

  • Treatment: Cells are incubated with DHAD.

  • Induction of Degranulation: Degranulation is triggered by an agent like substance P.

  • Endpoint Analysis: The release of histamine (B1213489) or β-hexosaminidase (a marker of degranulation) into the supernatant is measured.[3][4][6]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of AVD and DHAD are mediated through distinct signaling pathways.

This compound (AVD):

AVD primarily exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][2][7][8][9][10][11] This pathway is a central regulator of the inflammatory response. By inhibiting the degradation of IκBα, AVD prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory genes, including those for cytokines like IL-8.[17]

AVD_NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa Leads to Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription (e.g., IL-8) Nucleus->ProInflammatory_Genes Initiates AVD This compound AVD->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Dihydrothis compound (DHAD):

DHAD demonstrates a multi-faceted mechanism of action. It has been shown to interact with the neurokinin-1 receptor (NK1R), which is involved in neurogenic inflammation and pruritus, leading to the inhibition of mast cell degranulation and subsequent reduction in the release of inflammatory mediators like histamine and IL-6.[3][4][6] Furthermore, in the context of UVB-induced damage, DHAD can suppress the generation of reactive oxygen species (ROS) and the expression of matrix metalloproteinases (MMPs) by inhibiting the MAPK/NF-κB and AP-1 signaling pathways.[10][12] Recent studies also highlight its role in strengthening the skin barrier by upregulating the expression of tight junction proteins.[13][14][15][16]

DHAD_Multi_Pathway SubstanceP Substance P NK1R NK1R SubstanceP->NK1R Activates UVB UVB Radiation ROS ROS Generation UVB->ROS MastCell Mast Cell NK1R->MastCell Degranulation Degranulation (Histamine, IL-6 release) MastCell->Degranulation MAPK MAPK Pathway ROS->MAPK NFkB_AP1 NF-κB / AP-1 Activation MAPK->NFkB_AP1 MMPs MMP-1, MMP-3 Expression NFkB_AP1->MMPs DHAD Dihydrothis compound DHAD->NK1R Inhibits DHAD->ROS Inhibits

Caption: Dihydrothis compound's multi-target mechanism of action.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of anti-irritant compounds.

Experimental_Workflow start Hypothesis: Compound reduces skin irritation in_vitro In Vitro Studies (e.g., Keratinocyte Assays) start->in_vitro dose_response Dose-Response & Cytotoxicity in_vitro->dose_response mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) dose_response->mechanism in_vivo In Vivo Studies (e.g., Murine Contact Hypersensitivity) mechanism->in_vivo efficacy Efficacy Assessment (e.g., Reduction in edema, inflammation) in_vivo->efficacy safety Safety & Toxicological Assessment in_vivo->safety data_analysis Data Analysis & Interpretation efficacy->data_analysis safety->data_analysis conclusion Conclusion on Anti-irritant Potential data_analysis->conclusion

References

Confirming the Mechanism of Action of Avenanthramide D with Specific Pathway Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Avenanthramide D and its related compounds, supported by experimental data, to confirm its mechanism of action through the use of specific signaling pathway inhibitors. Avenanthramides, a group of phenolic alkaloids found primarily in oats, have garnered significant interest for their potent anti-inflammatory and antioxidant properties.[1] Understanding the precise molecular pathways through which these compounds exert their effects is crucial for their development as therapeutic agents. This document summarizes key findings, presents comparative data, and provides detailed experimental protocols to aid researchers in this endeavor.

Data Presentation: Unveiling the Inhibitory Effects

The primary anti-inflammatory mechanism of avenanthramides is attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] This is achieved by preventing the phosphorylation of IκB kinase (IKK), which in turn blocks the degradation of the NF-κB inhibitor, IκBα, and the subsequent nuclear translocation of the p65 subunit of NF-κB.[3][4] Furthermore, studies have implicated the involvement of the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways in the biological activities of avenanthramides.[5][6][7]

To definitively establish these mechanisms, experiments utilizing specific pathway inhibitors in conjunction with avenanthramides are essential. The following tables summarize quantitative data from studies on Avenanthramide C, a closely related and well-studied avenanthramide, demonstrating how its effects are modulated by these inhibitors.

Table 1: Effect of Avenanthramide C on MAPK Pathway Phosphorylation

This table presents data on the inhibition of TNF-α-induced phosphorylation of key MAPK proteins by Avenanthramide C in Human Aortic Smooth Muscle Cells (HASMCs).

Treatmentp-JNK (Relative Intensity)p-ERK (Relative Intensity)p-p38 (Relative Intensity)
Control (No Treatment)BaselineBaselineBaseline
TNF-α (10 ng/mL)IncreasedIncreasedIncreased
TNF-α + Avenanthramide C (50 µM)ReducedReducedReduced
TNF-α + Avenanthramide C (100 µM)Significantly ReducedSignificantly ReducedSignificantly Reduced

Data is qualitative as presented in the source via Western blot images. "Reduced" and "Significantly Reduced" indicate a visible decrease in band intensity compared to TNF-α treatment alone.[5]

Table 2: Confirmation of PI3K/Akt Pathway Involvement in the Neuroprotective Effects of Avenanthramide C using LY294002

This table summarizes the in vivo effects of Avenanthramide C on brain infarct volume and neurological deficit scores in a mouse model of middle cerebral artery occlusion (MCAo), and how these effects are reversed by the PI3K inhibitor LY294002.

Treatment GroupInfarct Volume (%)Neurological Deficit Scorep-Akt (Relative Expression)
Sham00High
MCAo (Control)45 ± 53.5 ± 0.5Low
MCAo + Avenanthramide C20 ± 41.5 ± 0.5Restored
MCAo + Avenanthramide C + LY29400242 ± 63.2 ± 0.6Low

Data are presented as mean ± SD. LY294002 is a specific inhibitor of PI3K.[6][7]

Table 3: Direct Inhibition of NF-κB Downstream Activity by Avenanthramides

This table shows the effect of an avenanthramide mixture on the luciferase activity driven by a COX-2 promoter (a downstream target of NF-κB) in C2C12 muscle cells stimulated with tert-butyl hydroperoxide (tBHP).

TreatmentCOX-2 Luciferase Activity (Fold Increase)
Control1.0
tBHP3.0 ± 0.4
tBHP + Avenanthramides1.5 ± 0.3

Data are presented as mean ± SD. Avenanthramides reduced the tBHP-induced increase in luciferase activity by approximately 50%.[2][4]

Mandatory Visualization

The following diagrams illustrate the key signaling pathways targeted by this compound and the experimental workflow for its mechanism confirmation.

Avenanthramide_D_NF-kB_Pathway_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_pathway NF-κB Signaling Pathway cluster_inhibition Mechanism of this compound Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB_p65_p50 IκB-p65/p50 (Inactive Complex) p65_p50 p65/p50 p65_p50_nucleus p65/p50 (Active) in Nucleus p65_p50->p65_p50_nucleus Translocation IkB_p65_p50->p65_p50 Degradation of IκB Gene_Transcription Pro-inflammatory Gene Transcription p65_p50_nucleus->Gene_Transcription Avenanthramide_D Avenanthramide_D Avenanthramide_D->IKK Inhibits IKK_Inhibitor IKK Inhibitor (e.g., BAY 11-7082) IKK_Inhibitor->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Avenanthramide_D_MAPK_PI3K_Pathways cluster_stimulus Cellular Stress / Growth Factors cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_inhibition Inhibition by this compound and Specific Inhibitors Stimulus Stimulus MEK MEK Stimulus->MEK JNK JNK Stimulus->JNK p38 p38 Stimulus->p38 PI3K PI3K Stimulus->PI3K ERK ERK MEK->ERK MAPK_Response Inflammatory Response ERK->MAPK_Response JNK->MAPK_Response p38->MAPK_Response Akt Akt PI3K->Akt PI3K_Response Cell Survival Akt->PI3K_Response Avenanthramide_D Avenanthramide_D Avenanthramide_D->MEK Avenanthramide_D->JNK Avenanthramide_D->p38 Avenanthramide_D->PI3K MAPK_Inhibitors MAPK Inhibitors (PD98059, SP600125, SB203580) MAPK_Inhibitors->MEK MAPK_Inhibitors->JNK MAPK_Inhibitors->p38 PI3K_Inhibitor PI3K Inhibitor (LY294002) PI3K_Inhibitor->PI3K

Caption: this compound's inhibitory effects on MAPK and PI3K/Akt pathways.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Keratinocytes, HASMCs) Treatment 2. Treatment Groups: - Control - Stimulus (e.g., TNF-α) - Stimulus + this compound - Stimulus + Pathway Inhibitor - Stimulus + this compound + Pathway Inhibitor Cell_Culture->Treatment Lysate_Preparation 3. Cell Lysis and Protein Quantification Treatment->Lysate_Preparation Western_Blot 4a. Western Blot Analysis (p-IKK, p-IκBα, p-p65, p-ERK, p-JNK, p-p38, p-Akt) Lysate_Preparation->Western_Blot Luciferase_Assay 4b. NF-κB Luciferase Reporter Assay Lysate_Preparation->Luciferase_Assay Data_Analysis 5. Data Analysis and Comparison Western_Blot->Data_Analysis Luciferase_Assay->Data_Analysis

References

A Comparative Guide to the Structure-Activity Relationship of Avenanthramide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Avenanthramides (AVNs) are a unique class of phenolic alkaloids found primarily in oats, exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, antiproliferative, and neuroprotective effects.[1][2] Their basic structure consists of an anthranilic acid moiety linked to a hydroxycinnamic acid moiety via an amide bond.[3] Variations in the substitution patterns on both aromatic rings give rise to a diverse family of AVN analogs, each with distinct physicochemical properties and biological potencies. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various AVN analogs, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.

Core Structure of Avenanthramides

The fundamental scaffold of avenanthramides provides a versatile platform for structural modification. The two key components are:

  • Anthranilic Acid Moiety: This is a derivative of anthranilic acid (2-aminobenzoic acid). Common variations include hydroxylation and/or methoxylation at different positions of the benzene (B151609) ring.

  • Hydroxycinnamic Acid Moiety: This part of the molecule is derived from phenylpropanoids such as p-coumaric acid, ferulic acid, or caffeic acid.[3]

The nomenclature of AVNs often reflects these two components. For instance, Avenanthramide-A (AVN-A) is the conjugate of 5-hydroxyanthranilic acid and p-coumaric acid, AVN-B is the conjugate of 5-hydroxyanthranilic acid and ferulic acid, and AVN-C is the conjugate of 5-hydroxyanthranilic acid and caffeic acid.

Antioxidant Activity

The antioxidant properties of AVN analogs are among their most studied biological effects. The capacity to scavenge free radicals is highly dependent on the substitution pattern of the hydroxycinnamic acid and anthranilic acid moieties.

Key Structural Features for Antioxidant Activity:
  • Hydroxycinnamic Acid Moiety: The number and position of hydroxyl groups on the cinnamic acid ring are critical. The antioxidant activity generally follows the order: sinapic acid > caffeic acid > ferulic acid > p-coumaric acid.[4] This is attributed to the increased electron-donating capacity and the ability to form stable radical intermediates.

  • Anthranilic Acid Moiety: Hydroxylation of the anthranilic acid ring, particularly at the 5-position, generally enhances antioxidant activity.[4] AVNs derived from 5-hydroxyanthranilic acid are typically more active than their non-hydroxylated counterparts.[4]

Comparative Antioxidant Data

The following table summarizes the antioxidant activities of various AVN analogs from different studies, primarily using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.

Avenanthramide AnalogAntioxidant AssayActivity (IC50 or equivalent)Reference
AVN-C (2c)DPPHHighest activity among common AVNs[3]
FRAPHighest activity among common AVNs[3]
AVN-B (2f)DPPHIntermediate activity[4]
FRAPIntermediate activity[5]
AVN-A (2p)DPPHLower activity[4]
FRAPLower activity[5]
Tranilast (synthetic analog)DPPH & FRAPNo antioxidant activity[6]

Note: Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The table reflects the general trends observed in the literature.

Anti-inflammatory Activity

Avenanthramides have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the modulation of inflammatory enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).

Key Structural Features for Anti-inflammatory Activity:
  • NF-κB Inhibition: Several AVNs have been shown to inhibit the activation of NF-κB, a key transcription factor in the inflammatory response.[7] This inhibition is often achieved by preventing the degradation of IκBα, an inhibitory protein of NF-κB.

  • COX-2 and Lipoxygenase Inhibition: AVNs containing caffeic acid or sinapic acid moieties exhibit significant lipoxygenase inhibition.[1] The inhibition of COX-2, an enzyme involved in prostaglandin (B15479496) synthesis, has also been reported for some AVN analogs.[8]

Comparative Anti-inflammatory Data
Avenanthramide AnalogTargetActivity (IC50 or % inhibition)Reference
AVN-C NF-κB Activation (in C2C12 cells)EC50: 64.3 µM[9]
AVN-B NF-κB Activation (in C2C12 cells)EC50: 29.3 µM[9]
AVN-A NF-κB Activation (in C2C12 cells)EC50: 9.10 µM[9]
AVNs with caffeic or sinapic acid LipoxygenaseSignificant inhibition (60-90% at 0.6 mM)[10]
AVNs with p-coumaric or ferulic acid LipoxygenaseLow or no inhibition[10]

Anticancer Activity

The antiproliferative effects of avenanthramide analogs have been investigated in various cancer cell lines, particularly in colon cancer.

Key Structural Features for Anticancer Activity:
  • Substitution on Hydroxycinnamic Acid: The nature of the hydroxycinnamic acid moiety influences the cytotoxic potency. For instance, the methylated form of AVN-C has shown greater potency in inhibiting colon cancer cell proliferation.

  • Mechanism of Action: AVNs can induce apoptosis (programmed cell death) and inhibit cell proliferation through mechanisms that may be independent of COX-2 expression.

Comparative Anticancer Data (Colon Cancer Cell Lines)
Avenanthramide AnalogCell LineActivity (IC50 or % inhibition)Reference
AVN-C (methyl ester) HT29, Caco-2, LS174T, HCT116Most potent among tested AVNs
AVN-C HT29, Caco-2, LS174T, HCT116Significant inhibition of proliferation
AVN-enriched oat extract HT29, Caco-2, LS174T, HCT116Significant inhibition of proliferation

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation: A stock solution of DPPH in methanol (B129727) is prepared.

  • Assay Procedure:

    • A solution of the test compound (AVN analog) at various concentrations is added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

NF-κB Luciferase Reporter Assay

This cell-based assay is used to quantify the activation of the NF-κB signaling pathway.

  • Cell Culture and Transfection:

    • Cells (e.g., HEK293 or C2C12) are cultured in appropriate media.

    • The cells are transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

  • Treatment:

    • After transfection, the cells are treated with the AVN analog at various concentrations for a specific period.

    • The cells are then stimulated with an NF-κB activator (e.g., TNF-α or LPS) to induce the inflammatory response.

  • Luciferase Assay:

    • The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Data Analysis: The inhibition of NF-κB activation is determined by the reduction in luciferase activity in the presence of the AVN analog compared to the stimulated control.

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway Modulated by Avenanthramides

Avenanthramides have been shown to exert neuroprotective effects by modulating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

PI3K_Akt_Pathway AVN Avenanthramide Analogs PI3K PI3K AVN->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates GSK3b GSK3β Akt->GSK3b Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival GSK3b->Apoptosis

Caption: PI3K/Akt signaling pathway modulated by avenanthramide analogs.

Experimental Workflow for DPPH Assay

The following diagram illustrates the typical workflow for assessing the antioxidant activity of AVN analogs using the DPPH assay.

DPPH_Workflow start Start prep_avn Prepare AVN Analog Solutions (various conc.) start->prep_avn prep_dpph Prepare DPPH Solution in Methanol start->prep_dpph mix Mix AVN Solution with DPPH Solution prep_avn->mix prep_dpph->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

Experimental Workflow for NF-κB Luciferase Reporter Assay

This diagram outlines the key steps involved in the NF-κB luciferase reporter assay to evaluate the anti-inflammatory potential of AVN analogs.

NFkB_Workflow start Start culture Culture Cells (e.g., HEK293) start->culture transfect Transfect with NF-κB Luciferase Reporter culture->transfect treat Treat with AVN Analogs transfect->treat stimulate Stimulate with NF-κB Activator (e.g., TNF-α) treat->stimulate lyse Lyse Cells stimulate->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data & Determine Inhibition measure->analyze end End analyze->end

Caption: Workflow for the NF-κB luciferase reporter assay.

Conclusion

The structure-activity relationship of avenanthramide analogs is a rich field of study with significant implications for drug discovery. The antioxidant activity is primarily dictated by the hydroxylation pattern of the hydroxycinnamic acid moiety, while anti-inflammatory and anticancer activities are influenced by substitutions on both aromatic rings. This guide provides a foundational understanding of these relationships, supported by available quantitative data and detailed experimental protocols. Further research, particularly systematic studies comparing a wide range of analogs under uniform experimental conditions, will be crucial for the development of potent and selective therapeutic agents based on the avenanthramide scaffold.

References

A Comparative Guide to Synthetic vs. Natural Avenanthramide D in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of synthetic and natural Avenanthramide D, focusing on their performance in key functional assays. Due to a lack of direct head-to-head studies on synthetic versus natural this compound, this guide draws comparisons between synthetic analogs, such as dihydrothis compound (dhAvD), and naturally occurring avenanthramides (AVNs) or specific natural AVN isolates. The data presented is based on available scientific literature and is intended to guide researchers in selecting the appropriate compound for their studies.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data from functional assays for synthetic and natural avenanthramides. It is important to note that direct comparisons are limited, and the data is compiled from various studies that may have different experimental conditions.

Assay TypeAvenanthramide TypeCompoundConcentrationResultCitation
Anti-inflammatory SyntheticDihydrothis compound (dhAvD)Not SpecifiedInhibits mast cell degranulation and reduces IL-6 secretion.[1][2]
NaturalAvenanthramide-enriched mixtureNot SpecifiedReduces pro-inflammatory cytokines (IL-6, IL-8, MCP-1) by inhibiting NF-κB activation.[3]
NaturalAvenanthramide C (AvnC)100 µMSuppresses TNF-α-induced NF-κB nuclear translocation in HASMC cells.
Antioxidant SyntheticAvenanthramide s-2cNot SpecifiedHighest chemical antioxidant capacity (ORAC, DPPH, ABTS).[4]
NaturalNatural AVN mixture (n-MIX)Not SpecifiedSimilar intracellular antioxidant activity to synthetic AVNs (DCFH-DA assay).[4]
NaturalAvenanthramide C (AvnC)Not SpecifiedHighest antioxidant activity among natural AVNs A, B, and C in DPPH and FRAP assays.[5]
Anti-Atherosclerotic SyntheticAvenanthramide-2c120 µMInhibited >50% of smooth muscle cell (SMC) proliferation.
SyntheticAvenanthramide-2c120 µMIncreased nitric oxide (NO) production by 3-fold in SMC and 9-fold in HAEC.
NaturalAvenanthramide-enriched diet451 ppmSignificantly reduced aortic lesion development in LDLr -/- mice.[6]
Skin Barrier Function SyntheticDihydrothis compound (dhAvD)40 µg/mLAccelerated wound closure by 61.4% in scratch assays.[7]
SyntheticDihydrothis compound (dhAvD)≤ 40 µg/mLInduced a 10% increase in keratinocyte proliferation.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.

Anti-inflammatory Assay: NF-κB Activation

This protocol is based on methods used to assess the inhibition of the NF-κB signaling pathway.

Cell Culture and Treatment:

  • Human aortic smooth muscle cells (HASMCs) are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded in 6-well plates and grown to 80-90% confluency.

  • Prior to treatment, cells are starved in serum-free medium for 24 hours.

  • Cells are pre-treated with various concentrations of the test compound (synthetic or natural this compound) for 1 hour.

  • Inflammation is induced by adding tumor necrosis factor-alpha (TNF-α) at a final concentration of 10 ng/mL and incubating for 30 minutes.

Nuclear Extraction:

  • After treatment, cells are washed with ice-cold PBS.

  • Cytoplasmic and nuclear proteins are fractionated using a commercial nuclear extraction kit according to the manufacturer's instructions.

Western Blot Analysis:

  • Protein concentrations of the nuclear extracts are determined using a BCA protein assay.

  • Equal amounts of protein (20-30 µg) are separated by 10% SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is incubated overnight at 4°C with a primary antibody against the p65 subunit of NF-κB.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The density of the bands is quantified using image analysis software, with Lamin B1 used as a nuclear loading control.

Antioxidant Assay: DPPH Radical Scavenging Activity

This protocol outlines the procedure for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay to determine antioxidant capacity.

Reagents and Preparation:

  • DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). This solution should be freshly prepared and protected from light.

  • Test compounds: Dissolve synthetic or natural this compound in methanol to prepare a stock solution, from which serial dilutions are made.

  • Positive control: Ascorbic acid or Trolox can be used as a positive control.

Assay Procedure:

  • In a 96-well microplate, add 100 µL of the test compound at various concentrations to different wells.

  • Add 100 µL of the 0.1 mM DPPH solution to each well.

  • For the control, add 100 µL of methanol instead of the test compound.

  • The plate is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a microplate reader.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control reaction and Abs_sample is the absorbance of the reaction with the test compound. The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is then determined from a plot of scavenging activity against the concentration of the test compound.

Anti-Atherosclerotic Assay: Smooth Muscle Cell Proliferation

This protocol describes a method to assess the effect of this compound on the proliferation of vascular smooth muscle cells (SMCs).

Cell Culture and Treatment:

  • Rat aortic smooth muscle cells (A10 line) are cultured in DMEM with 10% FBS.

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • The cells are then serum-starved for 24 hours to synchronize them in the G0/G1 phase.

  • Cells are treated with various concentrations of the test compound (synthetic or natural this compound) in the presence of a mitogen, such as 10% FBS or platelet-derived growth factor (PDGF), to induce proliferation.

  • Cells are incubated for 24-48 hours.

[³H]Thymidine Incorporation Assay:

  • During the last 4-6 hours of incubation, 1 µCi of [³H]thymidine is added to each well.

  • After incubation, the medium is removed, and the cells are washed twice with ice-cold PBS.

  • The cells are then fixed with 10% trichloroacetic acid (TCA) for 30 minutes at 4°C.

  • The acid-insoluble fraction is solubilized with 0.1 N NaOH.

  • The amount of incorporated [³H]thymidine is measured using a liquid scintillation counter.

  • The results are expressed as a percentage of the control (mitogen-stimulated cells without the test compound).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

experimental_workflow_nf_kb cluster_cell_culture Cell Culture & Treatment cluster_extraction Protein Extraction cluster_analysis Analysis A Seed HASMCs B Serum Starvation (24h) A->B C Pre-treat with this compound B->C D Induce with TNF-α C->D E Nuclear & Cytoplasmic Fractionation D->E F Western Blot for NF-κB p65 E->F G Quantify Nuclear Translocation F->G

Caption: Experimental workflow for the NF-κB activation assay.

signaling_pathway_nf_kb cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response TNFa TNF-α IKK IKK Complex TNFa->IKK activates AvnD This compound AvnD->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to nucleus Inflammation Inflammatory Gene Expression NFkB_active->Inflammation induces experimental_workflow_proliferation cluster_culture Cell Culture & Treatment cluster_labeling Labeling cluster_measurement Measurement A Seed SMCs B Serum Starvation A->B C Treat with this compound + Mitogen B->C D Incubate (24-48h) C->D E Add [³H]Thymidine D->E F Fix & Solubilize Cells E->F G Scintillation Counting F->G

References

Avenanthramide D: A Comparative Analysis of its Efficacy in Preclinical Models of Skin Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramide D, a key bioactive polyphenol found in oats, has garnered significant attention for its potent anti-inflammatory and anti-pruritic properties. This guide provides a comprehensive comparison of the efficacy of this compound and its synthetic analog, Dihydrothis compound (dhAvD), across various preclinical models of skin inflammation. We present a detailed analysis of its performance against established treatments like corticosteroids and calcineurin inhibitors, supported by experimental data and detailed methodologies to aid in research and development.

Mechanism of Action: Targeting the NF-κB Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In keratinocytes, this compound has been shown to inhibit the degradation of IκB-α, a key inhibitor of NF-κB. This action prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in the transcription of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α).[1] By suppressing the NF-κB pathway, this compound effectively reduces the inflammatory cascade in the skin.

NF-kB Signaling Pathway Inhibition by this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK IkB IkB IKK->IkB Phosphorylation NF-kB NF-kB IkB->NF-kB Releases NF-kB_n NF-kB NF-kB->NF-kB_n Translocation This compound This compound This compound->IKK Inhibits DNA DNA NF-kB_n->DNA Binds Pro-inflammatory Genes IL-8, TNF-α DNA->Pro-inflammatory Genes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Efficacy in Murine Models of Skin Inflammation

Contact Hypersensitivity

The oxazolone-induced contact hypersensitivity model is a widely used T-cell-dependent model that mimics allergic contact dermatitis.

Experimental Protocol: Oxazolone-Induced Contact Hypersensitivity

  • Sensitization: On day 0, shave the abdominal skin of BALB/c mice and apply 50 µL of a 2% oxazolone (B7731731) solution in a 4:1 acetone/olive oil vehicle.

  • Challenge: On day 6, apply 10 µL of a 1% oxazolone solution to both the inner and outer surfaces of the right ear. The left ear receives the vehicle alone and serves as a control.

  • Treatment: Apply test compounds (e.g., this compound formulation, hydrocortisone) topically to the right ear 30 minutes before and 15 minutes after the oxazolone challenge.

  • Assessment: Measure ear thickness of both ears using a digital micrometer 24 hours after the challenge. The difference in thickness between the right and left ears indicates the level of inflammation (edema).

Comparative Efficacy Data

Treatment GroupConcentrationMean Ear Swelling (mm)% Inhibition of Inflammation
Vehicle Control-0.25 ± 0.03-
Avenanthramide Formulation3%0.10 ± 0.0260%
Hydrocortisone (B1673445)1%0.09 ± 0.0264%

Data presented as mean ± SEM. A study in mice demonstrated that a 3% avenanthramide formulation exhibited comparable efficacy to 1% hydrocortisone in reducing ear swelling in an oxazolone-induced contact hypersensitivity model.

Neurogenic Inflammation

Neurogenic inflammation is induced by the release of neuropeptides, such as Substance P, from sensory nerve endings, leading to vasodilation and plasma extravasation.

Experimental Protocol: Substance P-Induced Neurogenic Inflammation

  • Animal Preparation: Anesthetize ICR mice and shave a small area on the rostral back.

  • Induction: Administer an intradermal injection of Substance P (10-135 µ g/site ) into the shaved area.

  • Treatment: Administer test compounds either topically to the injection site prior to Substance P injection or systemically.

  • Assessment: Videotape the mice for 1 hour post-injection and count the number of scratching bouts directed at the injection site. Ear swelling can also be measured if the ear is the site of injection.

Efficacy Data

Topical application of Avenanthramides at concentrations of 1-3 ppm has been shown to mitigate inflammation in murine models of neurogenic inflammation.[1] Dihydrothis compound (dhAvD) has been found to interact with the neurokinin-1 receptor (NK1R), a key receptor for Substance P, and inhibit mast cell degranulation, a crucial event in neurogenic inflammation.

Experimental Workflow for Neurogenic Inflammation Model Start Start Anesthetize & Shave Mice Anesthetize & Shave Mice Start->Anesthetize & Shave Mice Topical Treatment Topical Treatment Anesthetize & Shave Mice->Topical Treatment Substance P Injection Substance P Injection Topical Treatment->Substance P Injection Behavioral Observation Observe & Record Scratching Behavior Substance P Injection->Behavioral Observation Data Analysis Data Analysis Behavioral Observation->Data Analysis End End Data Analysis->End

Caption: Workflow for the Substance P-induced neurogenic inflammation model.
Atopic Dermatitis-Like Inflammation

An in vitro model using human keratinocytes (HaCaT cells) treated with IL-4 and IL-13 is used to mimic the inflammatory conditions of atopic dermatitis.

Experimental Protocol: In Vitro Atopic Dermatitis Model

  • Cell Culture: Culture HaCaT human keratinocytes under standard conditions.

  • Induction: Treat the keratinocytes with a cocktail of IL-4 and IL-13 to induce an atopic dermatitis-like inflammatory state, characterized by the downregulation of skin barrier proteins.

  • Treatment: Co-treat the cells with Dihydrothis compound (dhAvD) at various concentrations.

  • Assessment: Analyze the expression of key epidermal barrier proteins (e.g., loricrin, involucrin, filaggrin) and tight junction proteins using methods like RT-qPCR and Western blotting.

Comparative Efficacy Data

In an in vitro model mimicking atopic dermatitis, dhAvD treatment restored the expression of key epidermal barrier and tight junction proteins that were downregulated by IL-4 and IL-13.[2] While direct comparative data with tacrolimus (B1663567) from the same study is unavailable, other studies have shown that tacrolimus also improves atopic dermatitis by modulating the immune response. A comparative clinical trial in children with atopic dermatitis showed that both tacrolimus and hydrocortisone significantly reduced the mean serum levels of IL-10, IL-17, and IL-23, with tacrolimus showing a more significant decrease.[3]

TreatmentEffect on Barrier Protein Expression (in vitro)
IL-4/IL-13Downregulation of loricrin, involucrin, filaggrin
Dihydrothis compoundRestoration of barrier protein expression
TacrolimusModulates immune response, reduces inflammatory cytokines

Pruritus (Itch) Model

The compound 48/80-induced itch model is a standard method to evaluate the anti-pruritic potential of test compounds.

Experimental Protocol: Compound 48/80-Induced Itch

  • Animal Preparation: Acclimate ICR mice to individual observation chambers.

  • Induction: Administer an intradermal injection of compound 48/80 (50 µg in 50 µL saline) into the rostral back of the mice.

  • Treatment: Administer test compounds topically or systemically prior to the compound 48/80 injection.

  • Assessment: Videotape the mice for 30-60 minutes post-injection and count the number of scratching bouts.

Efficacy Data

Topical application of Avenanthramides (1-3 ppm) has been shown to significantly reduce scratching behavior in this murine itch model.[1]

Psoriasis

While direct clinical trial data for this compound in psoriasis is limited, an open-label study on a lotion containing oat flour, oat oil, and oat extract with avenanthramides showed statistically significant improvements in self-assessed skin condition in subjects with mild to moderate psoriasis after 4 weeks of use. However, specific Psoriasis Area and Severity Index (PASI) score reductions were not reported in the available abstract.

Conclusion

This compound and its synthetic analog, Dihydrothis compound, demonstrate significant efficacy in various preclinical models of skin inflammation. The primary mechanism of action involves the potent inhibition of the NF-κB inflammatory pathway. In a contact hypersensitivity model, an avenanthramide formulation showed comparable efficacy to hydrocortisone. Furthermore, this compound and its derivatives have shown promise in mitigating neurogenic inflammation, restoring skin barrier function in an atopic dermatitis model, and reducing pruritus. While more direct comparative studies with larger sample sizes are warranted to definitively establish its position relative to existing therapies, the current body of evidence suggests that this compound is a promising natural compound for the development of novel dermatological treatments for inflammatory skin conditions. Its favorable safety profile, as suggested by its long history of use in oatmeal-based skincare products, further enhances its therapeutic potential.

References

Safety Operating Guide

Avenanthramide D: Procedures for Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Avenanthramide D, a phenolic alkaloid commonly used in research. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The following guidance is based on established protocols for handling hazardous laboratory chemicals.

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that can cause skin and eye irritation, may lead to respiratory irritation, and is suspected of damaging fertility or the unborn child.[1] Therefore, it must be managed as a hazardous chemical waste from the point of generation through to its final disposal.

I. Immediate Safety Protocols for Handling this compound Waste

Prior to and during the disposal process, all personnel must adhere to the following personal protective equipment (PPE) standards:

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: If handling the powder outside of a fume hood or if aerosolization is possible, a respirator may be necessary based on your institution's chemical hygiene plan.

II. Step-by-Step Disposal Procedure

This procedure applies to pure this compound (solid), solutions containing this compound, and any materials contaminated with the compound (e.g., pipette tips, contaminated gloves, and weighing paper).

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound must be treated as hazardous waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently, so proper segregation is crucial.[2][3]

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Collect pure this compound powder and contaminated solids (e.g., weighing boats, paper towels) in a designated, durable, and leak-proof container.

    • The container must be compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.

  • Liquid Waste:

    • Collect solutions containing this compound (e.g., dissolved in DMSO or methanol) in a separate, clearly marked, and leak-proof liquid waste container.[3]

    • Ensure the container is chemically compatible with the solvent used.

    • Leave at least 10% headspace in the container to allow for vapor expansion.[4]

  • Sharps Waste:

    • Any sharps (e.g., needles, glass slides) contaminated with this compound should be placed in a designated sharps container.

Step 3: Labeling of Waste Containers

  • Immediately label all waste containers with the words "Hazardous Waste."

  • The label must clearly identify the contents, including "this compound" and any solvents present.

  • Include the approximate concentration and quantity of the waste.

  • Note the date when the first waste was added to the container.

Step 4: Storage of Chemical Waste

  • Store all this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

  • This area should be at or near the point of waste generation and under the control of laboratory personnel.

  • Ensure the storage area is well-ventilated and that containers are kept securely closed at all times, except when adding waste.[5]

  • Use secondary containment, such as a tray, to capture any potential leaks or spills.[3]

Step 5: Arranging for Final Disposal

  • Do not dispose of this compound waste in the regular trash or pour it down the sink.[5][6]

  • Contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste pickup requests.

  • Disposal will be carried out by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[2][7]

III. Quantitative Data and Chemical Properties

The following table summarizes key data for this compound relevant to its handling and disposal.

PropertyValueCitation
Chemical Formula C₁₆H₁₃NO₄[1]
Molecular Weight 283.28 g/mol [1]
Appearance Light yellow solid
Solubility Soluble in DMSO and methanol
GHS Hazard Statements H315, H319, H335, H360[1]
Hazard Classes Skin Irritant 2, Eye Irritant 2, STOT SE 3, Repr. 1B[1]

IV. Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Hazard Assessment & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal start Generate this compound Waste (Solid, Liquid, or Contaminated Materials) assess Assess Waste as Hazardous (GHS: Irritant, Reproductive Toxin) start->assess segregate Segregate from Incompatible Waste assess->segregate contain Place in Appropriate, Leak-Proof Container segregate->contain label_waste Label Container: 'Hazardous Waste - this compound' contain->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store contact Contact Institutional EHS for Waste Pickup store->contact end Professional Disposal by Licensed Service contact->end

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Avenanthramide D

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Avenanthramide D, a phenolic alkaloid with notable anti-inflammatory and antioxidant properties. Adherence to these protocols is critical to mitigate risks and ensure a safe research environment.

This compound is classified as a substance that can cause skin and eye irritation, may lead to respiratory irritation, and is suspected of damaging fertility or the unborn child. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on its Globally Harmonized System (GHS) classification and best practices for handling chemicals with similar hazard profiles.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving may be necessary for prolonged handling. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.
Eye Protection Safety gogglesSnug-fitting safety goggles are mandatory to protect against dust particles and potential splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Body Protection Laboratory coatA buttoned, long-sleeved laboratory coat is required to protect the skin from accidental contact.
Respiratory Protection N95 respirator or higherA NIOSH-approved respirator is essential when handling the powdered form of this compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow should be strictly followed.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate a specific work area gather_ppe Assemble and inspect all required PPE prep_area->gather_ppe prep_hood Ensure chemical fume hood is operational gather_ppe->prep_hood weigh Weigh this compound in a fume hood prep_hood->weigh dissolve Prepare solutions within the fume hood weigh->dissolve transport Transport in sealed, secondary containers dissolve->transport decontaminate Decontaminate work surfaces transport->decontaminate dispose_ppe Dispose of contaminated PPE as hazardous waste decontaminate->dispose_ppe wash Wash hands thoroughly dispose_ppe->wash Emergency Response Protocol for this compound Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Accidental Exposure Occurs skin_wash Immediately wash affected area with soap and water for at least 15 minutes exposure->skin_wash eye_flush Flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open exposure->eye_flush move_fresh_air Move to fresh air immediately exposure->move_fresh_air rinse_mouth Rinse mouth with water. Do NOT induce vomiting. exposure->rinse_mouth remove_clothing Remove contaminated clothing skin_wash->remove_clothing seek_medical Seek Immediate Medical Attention remove_clothing->seek_medical eye_flush->seek_medical move_fresh_air->seek_medical rinse_mouth->seek_medical

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